T-1105
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPBAPFUXAADQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203888 | |
| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55321-99-8 | |
| Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55321-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
T-1105: A Deep Dive into its Antiviral Mechanism of Action Against RNA Viruses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-1105, the non-fluorinated analog of Favipiravir (T-705), is a broad-spectrum antiviral agent with demonstrated activity against a range of RNA viruses. Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), is multifaceted and subject to ongoing research. This technical guide synthesizes the current understanding of this compound's core mechanism, detailing its intracellular activation, interaction with the viral replication machinery, and the downstream consequences for the virus. This document provides a comprehensive overview of the quantitative data, experimental protocols used to elucidate its function, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: A Dual Approach to Viral Inhibition
This compound is a prodrug, meaning it requires conversion within the host cell to its active form. This active metabolite, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), directly targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of most RNA viruses and absent in host cells, providing a degree of selective toxicity.[1][2][3] The interaction of this compound-RTP with the viral RdRp is understood to proceed via two primary, non-mutually exclusive mechanisms: lethal mutagenesis and chain termination .
Intracellular Activation Pathway
The transformation of this compound to its active triphosphate form is a critical prerequisite for its antiviral activity and is dependent on host cell enzymes.[4] This multi-step process can be a rate-limiting factor for the drug's efficacy and has been shown to be cell-line dependent.[5][6][7][8]
The activation cascade is as follows:
-
Phosphoribosylation: this compound is converted to this compound-ribofuranosyl-5'-monophosphate (this compound-RMP) by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][9] this compound has been reported to be a more efficient substrate for human HGPRT compared to its fluorinated counterpart, T-705.[4]
-
Phosphorylation: Subsequently, cellular kinases phosphorylate this compound-RMP to its diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate (this compound-RTP) form. The conversion of the monophosphate to the diphosphate has been identified as a potential bottleneck in some cell lines.[6][8][9]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deep Sequencing: Becoming a Critical Tool in Clinical Virology - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of T-1105: A Broad-Spectrum Antiviral Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T-1105, a non-fluorinated analogue of Favipiravir (T-705), is a potent antiviral compound with a broad spectrum of activity against various RNA viruses.[1][2][3][4] Its discovery stemmed from a comprehensive screening of a chemical library by Toyama Chemical Co., Ltd., which identified it as a promising lead compound against the influenza A virus.[3][5] Subsequent research has elucidated its mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][2][6] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and antiviral properties of this compound, intended for professionals in the field of drug development and virology.
Discovery and Development
The journey to identify this compound began with a systematic search for novel antiviral agents. Through a plaque reduction assay screening against the influenza A/PR/8/34 virus, this compound emerged as an effective inhibitor.[3][5] This initial success prompted the synthesis and evaluation of its derivatives, leading to the development of related pyrazinecarboxamide compounds, including the well-known Favipiravir (T-705).[3][5] this compound, or 3-hydroxy-2-pyrazinecarboxamide, shares a structural similarity with T-705, with the key difference being the absence of a fluorine atom at the 6-position of the pyrazine (B50134) ring.[1][6]
Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the host cells.[2][4][7] The mechanism of action can be summarized in the following steps:
-
Cellular Uptake: this compound enters the host cell.
-
Metabolic Activation: Inside the cell, host enzymes, including nicotinamide (B372718) mononucleotide adenylyltransferase, convert this compound into its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][4]
-
Inhibition of Viral RdRp: this compound-RTP acts as a substrate mimic for purine (B94841) nucleotides (ATP or GTP) and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp).[1][6] This inhibition disrupts the synthesis of viral RNA, thereby halting viral replication.
-
Lethal Mutagenesis: In addition to direct inhibition of RdRp, this compound can be incorporated into the nascent viral RNA strand. This incorporation can lead to mispairing during subsequent rounds of replication, a process known as lethal mutagenesis, which further contributes to the antiviral effect.[1][6]
The efficiency of the metabolic activation of this compound to this compound-RTP can be cell-line dependent.[2][8]
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not as widely published as those for Favipiravir (T-705), the synthetic routes are analogous due to their structural similarity.[1] One common approach for the synthesis of the pyrazinecarboxamide core involves starting from readily available precursors like 2-aminopyrazine.[1] A general synthetic scheme, based on the synthesis of related compounds, is outlined below.
Antiviral Activity and Quantitative Data
This compound has demonstrated a broad spectrum of antiviral activity against various RNA viruses. The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.
In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| Chikungunya Virus (Indian Ocean strain 899) | - | 7.0 ± 1 | [1] |
| Dengue Virus | - | 21 ± 0.7 | [1] |
| Zika Virus | Vero | 97.5 ± 6.8 | [1] |
| Parainfluenza-3 Virus | MDCK | 17 | [4] |
| Punta Toro Virus | MDCK | 24 | [4] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 49 (IC₅₀) | [4] |
Comparison of this compound and T-705 (Favipiravir)
| Parameter | Cell Line | This compound | T-705 (Favipiravir) | Reference |
| EC₅₀ (µM) | ||||
| Chikungunya Virus | - | 7.0 ± 1 | 25 ± 3 | [1] |
| Intracellular RTP Levels (pmol/10⁶ cells) | ||||
| 0.5 mM incubation for 24h | MDCK | 841 | ~210 (4-fold lower) | [1] |
| 1 mM incubation for 24h | MDCK | 1228 | ~307 (4-fold lower) | [1] |
| 0.5 mM incubation for 24h | HEK293T | 65 | Higher than this compound | [1][2] |
| 1 mM incubation for 24h | HEK293T | 171 | Higher than this compound | [1][2] |
| - | A549, Vero | < 50 | Higher than this compound | [1][2] |
In Vivo Efficacy of this compound
| Virus | Animal Model | Dosage | Outcome | Reference |
| Foot-and-mouth disease virus | Pigs | 400 mg/kg/day (oral, 6 days) | Efficiently suppressed clinical signs, reduced viremia and virus shedding. | [1] |
| Foot-and-mouth disease virus | Guinea pigs | 400 mg/kg/day (oral, 5 days) | Prophylactic therapy efficacy comparable to vaccination. | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the evaluation of this compound.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death.
-
Cell Seeding: Appropriate host cells (e.g., MDCK, Vero) are seeded in 96-well plates to form a confluent monolayer.
-
Virus Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Serial dilutions of this compound are added to the infected cells.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause cytopathic effects (CPE) in the untreated control wells.
-
Quantification of Viral Inhibition: The extent of CPE is observed, and cell viability is quantified using methods such as the MTT or XTT assay, which measure mitochondrial activity. The EC₅₀ value, the concentration of the compound that inhibits 50% of the viral CPE, is then calculated.[9][10]
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
T-1105 as a Favipiravir Analogue: A Technical Guide for Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of T-1105, the non-fluorinated analogue of the broad-spectrum antiviral agent favipiravir (B1662787) (T-705). It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the comparative chemistry, mechanism of action, metabolism, and antiviral activity of this compound. Quantitative data from in vitro and in vivo studies are presented in tabular format for direct comparison. Detailed experimental protocols for key assays and visualizations of critical pathways are included to facilitate further research and development efforts.
Introduction: The Pyrazinecarboxamide Antivirals
Favipiravir (T-705) is a potent, broad-spectrum antiviral agent effective against a wide range of RNA viruses. Its mechanism of action, which involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), has made it a critical tool against influenza and a candidate for treating other severe viral infections.[1][2][3] this compound (3-hydroxypyrazine-2-carboxamide) is a structural analogue of favipiravir, discovered through the screening of a chemical library for anti-influenza activity.[4][5] The primary structural difference is the absence of the fluorine atom at the 6-position of the pyrazine (B50134) ring.
Like its fluorinated counterpart, this compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[6][7] This active metabolite functions as a purine (B94841) nucleotide mimic, disrupting viral replication.[8] While sharing a common mechanism, studies have revealed significant, cell-line-dependent differences in the metabolic activation and antiviral efficacy of this compound compared to favipiravir, suggesting distinct therapeutic potential and challenges.[6][9]
Mechanism of Action
The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, this compound-RTP. This process is mediated entirely by host cell enzymes.[9]
-
Phosphoribosylation: this compound is converted to its ribonucleoside monophosphate (this compound-RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[8][9]
-
Phosphorylation: Cellular kinases subsequently phosphorylate this compound-RMP to the diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate (this compound-RTP) form.[6][10]
-
RdRp Inhibition: The active this compound-RTP is recognized as a purine nucleotide substrate by viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA strand can lead to two primary antiviral outcomes:
-
Lethal Mutagenesis: The incorporation of this compound-RTP introduces mutations into the viral genome at a rate that exceeds the virus's error-correction capacity, leading to a non-viable viral progeny.[1][9]
-
Chain Termination: The presence of the analogue in the growing RNA strand can halt further elongation, effectively terminating viral replication.[11]
-
A fourth metabolite, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analogue (this compound-RAD), has also been identified, formed by nicotinamide mononucleotide adenylyltransferase, though its contribution to the overall antiviral effect requires further investigation.[6][9]
Comparative Antiviral Activity
The antiviral efficacy of this compound is highly dependent on the cell line used for in vitro evaluation, which is directly linked to the efficiency of its metabolic activation.[10]
Cell Line-Dependent Activation
A critical distinction between this compound and favipiravir lies in their activation efficiency in different cell types. In Madin-Darby Canine Kidney (MDCK) cells, this compound is more efficiently converted to its active RTP form compared to favipiravir, resulting in superior antiviral activity.[6][9] Conversely, in A549 (human lung carcinoma), Vero (monkey kidney epithelial), and HEK293T (human embryonic kidney) cells, the activation of this compound is hindered.[6] This bottleneck appears to be the inefficient conversion of this compound-RMP to this compound-RDP, leading to lower levels of the active triphosphate metabolite and consequently, reduced antiviral potency compared to favipiravir in these cell lines.[6][10]
| Cell Line | This compound-RTP Levels (vs. T-705-RTP) | Relative Antiviral Activity (this compound vs. T-705) | Reference |
| MDCK | Markedly Higher | More Potent | [6][9] |
| A549 | Markedly Lower | Less Potent | [6][9] |
| Vero | Markedly Lower | Less Potent | [6][9] |
| HEK293T | Markedly Lower | Less Potent | [6][9] |
In Vitro Antiviral Spectrum
This compound has demonstrated a broad spectrum of activity against various RNA viruses. The following table summarizes its potency, as measured by 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀).
| Virus | Cell Line | Assay Type | Potency (µM) | Reference |
| Parainfluenza-3 virus | MDCK | - | EC₅₀: 17 | [7] |
| Punta Toro virus | MDCK | - | EC₅₀: 24 | [7] |
| Zika virus (ZIKV) | Vero | - | EC₅₀: 97.5 | [7] |
| Severe fever with thrombocytopenia syndrome virus (SFTSV) | Vero | - | IC₅₀: 49 | [7] |
| Chikungunya virus (CHIKV) | - | CPE Inhibition | EC₅₀: 7.0 ± 1 | [9] |
| Dengue virus (DENV) | - | - | EC₅₀: 21 ± 0.7 | [9] |
| Foot-and-Mouth Disease Virus (FMDV) | - | CPE Inhibition | Strong Inhibition (all 7 serotypes) | [12] |
Note: For comparison, the EC₅₀ of favipiravir against CHIKV in the same study was 25 ± 3 µM, indicating this compound was approximately 3.5-fold more potent in that specific assay system.[9]
In Vivo Efficacy
In vivo studies have confirmed the antiviral potential of this compound. A notable study in domestic pigs evaluated the efficacy of this compound against a porcinophilic strain of Foot-and-Mouth Disease Virus (FMDV).
| Animal Model | Virus | Treatment Protocol | Key Findings | Reference |
| Domestic Pigs | FMDV (serotype O) | 200 mg/kg, orally, twice daily for 6 days | Complete protection from clinical signs of FMD; No detectable infectious virus or viral genes in sera, discharges, or tissues. | [7][12] |
Experimental Protocols
The following sections provide generalized, detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard virological and analytical techniques.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced damage and death.[6]
Objective: To determine the 50% effective concentration (EC₅₀) of this compound.
Materials:
-
Susceptible host cells (e.g., MDCK, Vero)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay like CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count host cells. Seed 96-well plates with a cell density that will result in an 80-90% confluent monolayer after 18-24 hours of incubation (e.g., 2.5 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.[7]
-
Compound Dilution: Prepare serial dilutions of this compound in the appropriate infection medium (low serum). Include wells for "cell control" (medium only, no virus or compound) and "virus control" (medium with virus, no compound).
-
Infection: After incubation, remove the growth medium from the cell monolayer. Add the diluted this compound to the appropriate wells.
-
Virus Addition: Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) in a 5% CO₂ incubator for 48-72 hours, or until 90-100% CPE is observed in the virus control wells.[6]
-
Quantification:
-
Visually inspect plates under a microscope to assess CPE.
-
For quantitative analysis (e.g., using Neutral Red), remove the medium, add the dye solution, and incubate to allow uptake by viable cells.[7]
-
Remove the dye, wash, and add a destaining solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is considered the "gold standard" for quantifying viral infectivity and antiviral efficacy for lytic viruses.[1]
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Virus stock of known titer (in PFU/mL).
-
This compound stock solution.
-
Semi-solid overlay medium (e.g., containing 0.6% Avicel or agarose (B213101) in culture medium).
-
Fixative solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.5% Crystal Violet).
Procedure:
-
Cell Preparation: Seed plates to achieve a 100% confluent monolayer on the day of the experiment.
-
Compound & Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well). Incubate this mixture at 37°C for 1 hour.[1]
-
Infection: Remove growth medium from the cell monolayers. Add the virus-compound mixtures to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[1]
-
Overlay Application: Carefully aspirate the inoculum. Gently add the semi-solid overlay medium (containing the corresponding concentration of this compound) to each well. This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days (or until plaques are visible) at the optimal temperature.
-
Fixation & Staining: Carefully remove the overlay. Fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with Crystal Violet solution, which stains viable cells.
-
Plaque Counting: Wash the plates gently with water to remove excess stain and allow them to air dry. Plaques will appear as clear, unstained zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the IC₅₀ value from a dose-response curve.
Analysis of Intracellular this compound-RTP by LC-MS/MS
This method allows for the direct quantification of the active metabolite within cells, which is crucial for understanding the cell-line-dependent efficacy.
Objective: To quantify the concentration of this compound-RTP in cell lysates.
Materials & Equipment:
-
Cell culture flasks and this compound.
-
Methanol-water (70:30, v/v) for cell lysis.
-
Acetonitrile for protein precipitation.
-
Solid-phase extraction (SPE) cartridges (weak anion exchange).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
This compound-RTP analytical standard.
Procedure (based on favipiravir-RTP methodology): [8][10]
-
Cell Culture and Treatment: Culture cells (e.g., MDCK, A549) to a desired density. Treat with a known concentration of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Counting: Harvest cells, wash with cold PBS, and determine the precise cell count for normalization.
-
Metabolite Extraction: Lyse the cell pellet with cold methanol-water. Precipitate cellular components with acetonitrile. Centrifuge to pellet debris.
-
Sample Cleanup: Clean the resulting supernatant using weak anion exchange solid-phase extraction to isolate the triphosphate metabolite from other cellular components.
-
LC-MS/MS Analysis:
-
Inject the purified extract into the LC-MS/MS system.
-
Separate the analyte using a suitable column (e.g., reverse-phase C18).
-
Detect and quantify this compound-RTP using multiple reaction monitoring (MRM) in positive or negative ion mode. A specific precursor-to-product ion transition for this compound-RTP must be established.
-
-
Quantification: Calculate the concentration of this compound-RTP in the original sample (e.g., in pmol/10⁶ cells) by comparing the signal to a standard curve generated with the analytical standard.
Conclusion and Future Directions
This compound is a compelling favipiravir analogue with a proven broad-spectrum antiviral activity. Its primary distinction—the cell-line-dependent efficiency of its metabolic activation—presents both opportunities and challenges.[6][10] The enhanced activity of this compound in MDCK cells suggests it could be particularly effective in certain biological contexts or tissues where its activation is favored.[9] However, its poor activation in other common cell lines like Vero and A549 highlights a potential limitation for broader applications.[6]
Future research should focus on:
-
Structure-Activity Relationship: Further exploring modifications to the pyrazine ring to enhance metabolic activation across a wider range of cell types without compromising RdRp inhibition.
-
Prodrug Strategies: Developing nucleoside versions (e.g., T-1106) or other prodrugs of this compound that can bypass the rate-limiting phosphoribosylation step, potentially leading to more consistent intracellular delivery of the active monophosphate form.[8]
-
In Vivo Pharmacokinetics/Pharmacodynamics: Characterizing the tissue distribution and metabolic activation of this compound in relevant animal models to determine which tissues achieve therapeutic concentrations of this compound-RTP.
-
Combination Therapies: Investigating the synergistic potential of this compound with other antiviral agents that have different mechanisms of action.
By addressing these areas, the full therapeutic potential of this compound as a valuable alternative or complement to favipiravir can be elucidated.
References
- 1. benchchem.com [benchchem.com]
- 2. pblassaysci.com [pblassaysci.com]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Preventive effects of quercetin against foot-and-mouth disease virus in vitro and in vivo by inducing type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. researchgate.net [researchgate.net]
In vitro antiviral activity of T-1105
An In-Depth Technical Guide to the In Vitro Antiviral Activity of T-1105
Introduction
This compound, the non-fluorinated analogue of T-705 (Favipiravir), is a broad-spectrum antiviral agent that has demonstrated inhibitory activity against a range of RNA viruses.[1][2] Like its counterpart, this compound is a prodrug that requires intracellular conversion to its active triphosphate form to exert its antiviral effect.[1] This document provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, summarizing its efficacy against various viral pathogens, and outlining the experimental protocols used for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Mechanism of Action
The antiviral activity of this compound is dependent on its intracellular conversion to the active metabolite, this compound ribonucleoside triphosphate (this compound-RTP).[1] This multi-step metabolic activation is a critical determinant of its cell-line-specific efficacy.[1][3]
The key steps in the activation pathway are as follows:
-
Ribosylation: this compound is converted to its ribonucleoside form, T-1106.[4]
-
Phosphorylation: T-1106 undergoes successive phosphorylations to form the monophosphate (RMP), diphosphate (B83284) (RDP), and finally the active triphosphate (RTP) metabolite.[1][4]
The active this compound-RTP functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), competing with natural purine (B94841) (ATP or GTP) nucleosides for incorporation into the nascent viral RNA strand.[3][4] This incorporation can lead to lethal mutagenesis, disrupting the integrity of the viral genome and terminating replication.[4]
A significant finding is that the metabolic activation of this compound, particularly the conversion from the monophosphate to the diphosphate form, can be a rate-limiting step in certain cell lines, such as A549, Vero, and HEK293T cells.[1] In contrast, this process is more efficient in MDCK cells, leading to higher levels of the active this compound-RTP and consequently, more potent antiviral activity in this cell line.[1]
Figure 1: Intracellular metabolic activation pathway of this compound.
Quantitative In Vitro Antiviral Activity
The in vitro efficacy of this compound has been evaluated against several RNA viruses. The activity is often cell-line dependent, reflecting differences in metabolic activation.[1] The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Parainfluenza-3 Virus | N/A | MDCK | 17 | >100 | >5.9 | [2] |
| Punta Toro Virus | N/A | MDCK | 24 | >100 | >4.2 | [2] |
| Zika Virus | SZ01 | Vero | 97.5 | N/A | N/A | [2] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | N/A | Vero | 49 (IC50) | >3* | N/A | [2] |
*Note: For SFTSV, it was reported that this compound did not affect cell viability in the tested range of 0-3 µM; a full CC50 value was not determined.[2]
Experimental Protocols
Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of compounds like this compound. The methodologies described below are based on common practices in the field.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
The 50% effective concentration (EC50) is determined by measuring the reduction in viral replication in the presence of the compound. A common method is the plaque reduction assay.
Methodology:
-
Cell Seeding: Confluent monolayers of a suitable cell line (e.g., MDCK, Vero) are prepared in multi-well plates.[5]
-
Virus Infection: Cells are infected with a specific multiplicity of infection (MOI) of the target virus and incubated for a set period (e.g., 1-2 hours) to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are washed. Cell culture medium containing serial dilutions of this compound is then added.
-
Overlay and Incubation: An overlay medium (e.g., containing agarose (B213101) or methylcellulose) is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are incubated for several days until visible plaques are formed.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in wells treated with this compound is counted and compared to the number in untreated (virus control) wells.
-
EC50 Calculation: The EC50 value, the concentration of this compound that reduces the number of plaques by 50% relative to the virus control, is calculated using regression analysis.
Figure 2: General workflow for an in vitro plaque reduction assay.
Cytotoxicity Assay (e.g., MTT Assay)
The 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The MTT assay, which measures cell metabolic activity, is a widely used method.[6][7]
Methodology:
-
Cell Seeding: Host cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A "cells only" control (no compound) is included.
-
Incubation: The plates are incubated for a period that typically matches the duration of the antiviral assay (e.g., 2-5 days).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours.[8] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[7]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., ~570 nm).
-
CC50 Calculation: The absorbance values are converted to percentage cell viability relative to the untreated control cells. The CC50, the concentration of this compound that reduces cell viability by 50%, is determined by regression analysis.
Figure 3: General workflow for an in vitro MTT cytotoxicity assay.
Conclusion
This compound is a promising broad-spectrum antiviral agent whose in vitro activity is critically linked to its intracellular metabolic activation.[1][4] Efficacy data reveals activity against several paramyxoviruses and bunyaviruses, although its potency can vary significantly between different cell lines.[1][2] This cell-line dependency underscores the importance of selecting appropriate in vitro systems for evaluation, as the efficiency of the phosphorylation cascade, particularly the RMP to RDP conversion, is a key bottleneck.[1] Further research is warranted to fully characterize the antiviral spectrum of this compound and to explore strategies, such as pronucleotide derivatives, that may bypass the rate-limiting activation steps and enhance its therapeutic potential.[4]
References
- 1. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses. (2010) | Katrina Sleeman | 152 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. The toxicity in vitro of beta-amyloid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro neurotoxicity of amyloid β-peptide cross-linked by transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
T-1105: A Technical Whitepaper on the Viral Polymerase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1105, a pyrazinecarboxamide derivative and the non-fluorinated analogue of Favipiravir (B1662787) (T-705), is a broad-spectrum antiviral agent targeting the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses. As a prodrug, this compound requires intracellular conversion to its active triphosphate form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), by host cell enzymes. This active metabolite is then recognized by viral RdRp as a purine (B94841) nucleotide mimic. Its incorporation into the nascent viral RNA strand leads to the inhibition of viral replication through mechanisms including chain termination and lethal mutagenesis. This document provides a detailed overview of the this compound inhibition pathway, its metabolic activation, antiviral spectrum, and the experimental protocols used for its characterization.
Mechanism of Action: Viral RdRp Inhibition
The antiviral activity of this compound is contingent upon its intracellular conversion to the active metabolite, this compound-RTP.[1][2] This active form functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the genome of many RNA viruses.[3]
The mechanism of inhibition involves two primary proposed pathways:
-
Chain Termination: this compound-RTP is recognized by the viral RdRp and incorporated into the elongating viral RNA strand. The presence of the modified base can halt further extension of the RNA chain, effectively terminating the replication process.
-
Lethal Mutagenesis: The incorporation of this compound-RTP can lead to ambiguity in base pairing during subsequent rounds of replication. This increases the mutation rate within the viral genome to a level that is unsustainable, resulting in the production of non-viable viral progeny.[4]
Crucially, this compound-RTP shows selective inhibition of viral RdRp and does not significantly inhibit host DNA-dependent DNA or RNA polymerases, which accounts for its therapeutic window.[5] The viral RdRp is an ideal target as it is essential for the virus and absent in host mammalian cells.[6]
Metabolic Activation Pathway
This compound is a prodrug that must undergo a three-step intracellular conversion to become pharmacologically active. This metabolic activation is entirely dependent on host cell enzymatic machinery.
-
Monophosphorylation: this compound is converted to this compound-ribofuranosyl-5'-monophosphate (this compound-RMP). This initial and rate-limiting step is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][5][7][8] Studies have shown that this compound is a poor substrate for HGPRT, which can limit its activation efficiency.[1][5]
-
Diphosphorylation: this compound-RMP is subsequently phosphorylated by host cellular kinases to form this compound-ribofuranosyl-5'-diphosphate (this compound-RDP).
-
Triphosphorylation: A final phosphorylation step, also mediated by host cellular kinases, converts this compound-RDP into the active this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).
The efficiency of this activation pathway can be cell-line dependent. For example, inefficient conversion of the monophosphate to the diphosphate (B83284) form has been identified as a bottleneck in A549, Vero, and HEK293T cells, whereas activation is more efficient in MDCK cells.[1][2]
Quantitative Antiviral Activity
The antiviral efficacy of this compound and its analogue T-705 has been evaluated against a wide array of RNA viruses. The 50% effective concentration (EC₅₀) varies depending on the virus and the cell line used for the assay, reflecting differences in both viral polymerase susceptibility and host cell metabolic activation.[1][2] While specific data for this compound is less prevalent, the extensive data for T-705 provides a strong reference for its expected spectrum of activity.
Table 1: In Vitro Antiviral Activity of T-705 (Favipiravir)
| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.04 - 1.74 | --INVALID-LINK-- |
| Influenza A (H5N1) | MDCK | Yield Reduction | 1.3 - 7.7 | [9] | |
| Influenza B | MDCK | Plaque Reduction | 0.13 - 1.08 | --INVALID-LINK-- | |
| Arenaviridae | Junin Virus | Vero | CPE Reduction | 5.1 - 5.7 | [9] |
| Pichinde Virus | Vero | CPE Reduction | 5.1 - 5.7 | [9] | |
| Lassa Virus | Vero | Yield Reduction | 10.8 (EC₉₀) | [5] | |
| Bunyaviridae | Rift Valley Fever Virus | Vero | CPE Reduction | 32 - 191 | [9] |
| Sandfly Fever Virus | Vero | CPE Reduction | 32 - 191 | [9] | |
| Flaviviridae | Yellow Fever Virus | Vero | CPE Reduction | 335 | [9] |
| Picornaviridae | Foot-and-Mouth Disease Virus | BHK-21 | CPE Reduction | 89 | --INVALID-LINK-- |
| Coronaviridae | SARS-CoV-2 | Vero | CPE Reduction | 100 - 200 |[4] |
Table 2: Biochemical Polymerase Inhibition by T-705-RTP
| Viral Polymerase | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Influenza Virus RdRp | 32P-GTP Incorporation | 0.341 | [5] |
| Host Polymerase (for comparison) | |||
| Human DNA Polymerase α, β, γ | - | >1000 | [5] |
| Human RNA Polymerase II | - | 905 |[5] |
Key Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Principle: In the absence of an effective antiviral, viral replication leads to morphological changes in the host cell monolayer, culminating in cell death (cytopathic effect). An effective antiviral agent will inhibit viral replication and preserve the integrity of the cell monolayer. Cell viability is typically quantified using a colorimetric or fluorometric readout after staining.
Detailed Methodology:
-
Cell Seeding: Seed a susceptible host cell line (e.g., MDCK, Vero) into 96-well microplates at a density that will form a confluent monolayer after 18-24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Once cells are confluent, remove the growth medium and add the diluted this compound solutions to the wells. Include "cell control" (medium only, no virus) and "virus control" (medium with no drug, but with virus) wells.
-
Infection: Add the challenge virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until at least 80-90% CPE is visible in the virus control wells.
-
Quantification:
-
Remove the medium from the wells.
-
Add a cell viability staining solution, such as 0.1% Crystal Violet or a Neutral Red solution, and incubate for a specified time.[9]
-
Gently wash the plates to remove excess stain.
-
Solubilize the stain taken up by viable cells using a suitable solvent (e.g., methanol (B129727) or an ethanol/acetic acid solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Crystal Violet) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell protection relative to the cell and virus controls. The EC₅₀ value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the concentration of an antiviral required to reduce the number of infectious viral particles, measured as plaques.
Principle: A viral plaque is a localized area of cell death and lysis on a confluent monolayer, initiated by a single infectious virus particle. A semi-solid overlay medium restricts the spread of progeny virions, ensuring that each plaque is a distinct infectious unit. The effectiveness of an antiviral is measured by the reduction in the number of these plaques.
Detailed Methodology:
-
Cell Seeding: Prepare confluent monolayers of a susceptible host cell line in 6-well or 12-well plates.
-
Virus-Compound Incubation: In separate tubes, prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour.
-
Adsorption: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay Application: Carefully aspirate the inoculum and gently add a semi-solid overlay medium (e.g., containing 0.6% agarose (B213101) or Avicel) to each well. The overlay should contain the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells, for example, with a 10% formaldehyde (B43269) solution.
-
Carefully remove the overlay.
-
Stain the cell monolayer with a solution like 0.1% Crystal Violet for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain. Plaques will appear as clear, unstained zones against the purple background of viable cells.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no drug). The EC₅₀ is the concentration of this compound that reduces the plaque count by 50%.
In Vitro RdRp Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the inhibitory effect of the active drug metabolite (this compound-RTP) on the enzymatic activity of purified viral RdRp.
Principle: The activity of purified viral RdRp is measured by its ability to extend a short, labeled RNA primer that is annealed to a longer RNA template. In the presence of ribonucleoside triphosphates (NTPs), the polymerase adds nucleotides to the primer. The inhibition of this extension by this compound-RTP is visualized and quantified.
Detailed Methodology:
-
Reagents:
-
Purified recombinant viral RdRp complex (e.g., influenza virus PA/PB1/PB2).
-
RNA primer/template duplex: A short RNA primer (e.g., labeled with a 5' fluorescent dye like Cy5) annealed to a longer, unlabeled RNA template.
-
Reaction Buffer: Containing Tris-HCl, MgCl₂, KCl, and DTT.
-
Natural NTPs (ATP, GTP, CTP, UTP).
-
This compound-RTP (the active metabolite, which must be chemically or enzymatically synthesized).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the RNA primer/template duplex, and the purified RdRp enzyme.
-
Add varying concentrations of this compound-RTP to the reaction tubes. Include a no-drug control.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
-
Initiation: Start the polymerase reaction by adding a mixture of all four natural NTPs.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.
-
Product Analysis:
-
Denature the RNA products by heating.
-
Separate the extended RNA products from the unextended primer by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize the fluorescently labeled RNA bands using an appropriate gel imaging system.
-
-
Data Analysis: Quantify the intensity of the bands corresponding to the full-length extended product and the unextended primer. The IC₅₀ value is the concentration of this compound-RTP that reduces the amount of extended product by 50% compared to the no-drug control.
Conclusion
This compound represents a significant broad-spectrum antiviral scaffold that operates through the targeted inhibition of viral RNA-dependent polymerase. Its efficacy is dependent on a host-mediated metabolic activation pathway, which can be a limiting factor in certain cellular environments. The dual mechanisms of chain termination and lethal mutagenesis provide a robust barrier to viral replication. The technical protocols detailed herein—CPE inhibition, plaque reduction, and in vitro polymerase assays—are fundamental tools for the continued evaluation and development of this compound and other next-generation polymerase inhibitors for the treatment of a wide range of RNA viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 8. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of T-1105: An In-depth Guide to its Metabolism and Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular metabolism and activation of T-1105, a promising antiviral agent. This compound, the non-fluorinated analogue of favipiravir (B1662787) (T-705), requires intracellular conversion to its active form to exert its inhibitory effects on viral RNA-dependent RNA polymerase. Understanding the intricacies of this metabolic pathway is crucial for optimizing its therapeutic potential and developing next-generation antiviral strategies. This document details the key enzymatic steps, presents quantitative data from various cell lines, outlines experimental protocols for its study, and provides visual representations of the core processes.
The Metabolic Activation Cascade of this compound
This compound is a prodrug that must undergo a series of intracellular transformations to become pharmacologically active.[1][2][3] The activation process is a multi-step enzymatic cascade, primarily involving host cellular enzymes.[4] The key steps are ribosylation and subsequent phosphorylation to yield the active metabolite, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[5][6][7]
The initial and rate-limiting step is the conversion of this compound to its monophosphate derivative, this compound-ribofuranosyl-5'-monophosphate (this compound-RMP).[8] This reaction is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][8] Subsequently, cellular kinases further phosphorylate this compound-RMP to its diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate (this compound-RTP) form.[4][8] The active this compound-RTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, disrupting viral replication.[1][4]
Interestingly, the efficiency of this activation pathway can be cell-line dependent.[5] For instance, this compound shows higher antiviral activity in Madin-Darby canine kidney (MDCK) cells compared to A549, Vero, and HEK293T cells.[5] This difference is attributed to a less efficient conversion of the monophosphate to the diphosphate form in the latter cell lines.[5]
A fourth metabolite, the NAD analogue of this compound, has also been identified and can be formed by nicotinamide (B372718) mononucleotide adenylyltransferase.[5] The biological significance of this metabolite is an area of ongoing research.
Below is a diagram illustrating the metabolic activation pathway of this compound.
Quantitative Analysis of this compound Metabolism
The intracellular concentration of the active metabolite, this compound-RTP, is a critical determinant of the antiviral efficacy of this compound. Several studies have quantified the formation of this compound-RTP in various cell lines. The following tables summarize the key quantitative data available.
Table 1: Intracellular Accumulation of this compound-RTP in Different Cell Lines
| Cell Line | Extracellular this compound Conc. (mM) | Incubation Time (h) | This compound-RTP Level (pmol/10^6 cells) | Reference |
| MDCK | 0.5 | 24 | 841 | [4] |
| MDCK | 1 | 24 | 1,228 | [4] |
| A549 | Not Specified | Not Specified | Lower than T-705-RTP | [5] |
| Vero | Not Specified | Not Specified | Lower than T-705-RTP | [5] |
| HEK293T | Not Specified | Not Specified | Lower than T-705-RTP | [5] |
Table 2: Antiviral Activity of this compound in MDCK Cells
| Virus | EC50 (µM) | Reference |
| Parainfluenza-3 virus | 17 | [6] |
| Punta Toro virus | 24 | [6] |
Experimental Protocols for Studying this compound Metabolism
The quantification of this compound and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of this compound Metabolites by HPLC
A strong anion exchange HPLC method with UV detection can be used to quantify this compound-RTP levels in cell lysates.[9]
-
Sample Preparation:
-
Harvest cells and lyse them.
-
Deproteinize the cell lysate, for example, by adding an equal volume of a 1:1 methanol (B129727):acetonitrile (B52724) solution.[10]
-
Clarify the lysate by centrifugation.[10]
-
Evaporate the supernatant and reconstitute it in the HPLC mobile phase.[10]
-
-
HPLC Conditions:
-
Column: Strong anion exchange column.[9]
-
Detection: UV detection at 360 nm.[9][10] this compound and its metabolites absorb at this wavelength, while natural nucleotides like ATP and GTP do not, minimizing interference.[9]
-
Quantification: Generate a standard curve with known concentrations of purified this compound-RTP to quantify the amount in the samples.[10] The peak area is integrated and compared to the standard curve.[10]
-
Quantification of this compound and its Metabolites by LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound and its metabolites in biological matrices like plasma.[11][12][13]
-
Sample Preparation (Plasma):
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column is commonly used.[11][14]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.[11]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.[11][12]
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12][13] Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.[12]
-
Internal Standard: A stable isotope-labeled version of this compound (e.g., [¹³C,¹⁵N]-favipiravir) is often used as an internal standard to ensure accuracy.[14]
-
Below is a diagram illustrating a general workflow for the quantification of this compound metabolites.
Conclusion
The cellular metabolism of this compound is a critical area of study for understanding its antiviral mechanism and optimizing its clinical application. The conversion to the active triphosphate form, this compound-RTP, is a prerequisite for its therapeutic effect. This guide has provided a detailed overview of the metabolic pathway, summarized key quantitative data, and outlined the experimental protocols used to investigate these processes. Further research into the cell-type-specific differences in metabolism and the identification of all enzymes involved will be instrumental in advancing the development of this compound and related antiviral compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 3. Favipiravir - Wikipedia [en.wikipedia.org]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vibgyorpublishers.org [vibgyorpublishers.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Favipiravir in Human Plasma LC-MS : Shimadzu (Deutschland) [shimadzu.de]
T-1105: A Technical Whitepaper on a Broad-Spectrum Antiviral Agent for Emerging Viral Threats
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-1105, a pyrazinecarboxamide derivative and a structural analog of Favipiravir (T-705), has emerged as a promising broad-spectrum antiviral agent with potential applications against a range of emerging RNA viral threats.[1][2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, antiviral spectrum, and the methodologies used for its evaluation. As a prodrug, this compound requires intracellular conversion to its active triphosphate form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), which then acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This guide consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows to support further research and development efforts.
Mechanism of Action
This compound exerts its antiviral activity through the selective inhibition of viral RdRp, a crucial enzyme for the replication of many RNA viruses.[1][2] The mechanism can be delineated into two primary stages: intracellular activation and viral polymerase inhibition.
1.1. Intracellular Metabolic Activation:
This compound is a prodrug that must be metabolized intracellularly to its active form.[1] This multi-step process involves cellular enzymes to convert this compound into its active triphosphate metabolite, this compound-RTP. The activation pathway is understood to proceed as follows:
-
Ribosylation: this compound is converted to its ribonucleoside monophosphate (this compound-RMP). This conversion is a critical and often rate-limiting step.[3]
-
Phosphorylation: this compound-RMP is subsequently phosphorylated to the diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate (this compound-RTP) form.
The efficiency of this activation process can be cell-line dependent, which accounts for the variability in antiviral activity observed in different in vitro systems.[4][5]
1.2. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp):
The active metabolite, this compound-RTP, acts as a competitive inhibitor of the viral RdRp. It mimics natural purine (B94841) nucleosides and is incorporated into the nascent viral RNA strand. This incorporation leads to two primary antiviral effects:
-
Chain Termination: The incorporation of this compound-RTP can halt the elongation of the viral RNA, thereby terminating replication.
-
Lethal Mutagenesis: The presence of this compound within the viral genome can induce a high rate of mutations, leading to the production of non-viable viral progeny.[3]
Antiviral Spectrum and Efficacy
This compound has demonstrated a broad spectrum of activity against various RNA viruses. The following table summarizes the available quantitative data on its in vitro efficacy.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Parainfluenza-3 virus | MDCK | Not Specified | 17 | [1] |
| Punta Toro virus | MDCK | Not Specified | 24 | [1] |
| Zika virus (SZ01) | Vero | Not Specified | 97.5 | [1] |
| SFTS virus | Vero | Not Specified | 49 (IC50) | [1] |
Experimental Protocols
3.1. Representative In Vitro Antiviral Assay: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
3.1.1. Materials:
-
Cells: A susceptible cell line for the virus of interest (e.g., MDCK for influenza, Vero for Zika).
-
Virus: A well-characterized stock of the virus to be tested.
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Media: Cell culture growth medium and infection medium (serum-free or low-serum).
-
Overlay Medium: Medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Stain: A vital stain (e.g., crystal violet) to visualize cell monolayers.
3.1.2. Procedure:
-
Cell Seeding: Seed the susceptible cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of this compound in infection medium.
-
Virus Infection: Remove the growth medium from the cells and infect them with a known amount of virus (multiplicity of infection, MOI) for a defined period (e.g., 1 hour).
-
Compound Treatment: After the infection period, remove the virus inoculum and add the different concentrations of the this compound dilutions to the cells.
-
Overlay: Add the overlay medium to each well to solidify and prevent non-localized viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Staining and Plaque Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Clinical Development Status
A thorough search of clinical trial registries reveals no ongoing or completed clinical trials for the antiviral agent this compound for the treatment of any viral infections. It is important to distinguish this compound from other investigational drugs with similar designations, such as AR-1105, ATH-1105, and APH-1105, which are being developed for unrelated indications. The clinical development of this compound as an antiviral therapeutic has not been initiated or publicly disclosed.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of broad-spectrum antiviral drugs. Its mechanism of action, targeting the highly conserved viral RdRp, makes it an attractive candidate for combating emerging and re-emerging RNA viruses. The available in vitro data demonstrates its potential, although further studies are required to fully elucidate its antiviral profile and therapeutic window.
Future research should focus on:
-
Expanding the Antiviral Profile: Testing this compound against a wider panel of emerging viral threats.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.
-
Optimization of Activation: Investigating strategies to enhance the intracellular activation of this compound to improve its potency and overcome cell-line dependent limitations.
-
Combination Studies: Exploring the potential for synergistic effects when this compound is used in combination with other antiviral agents.
This technical guide provides a foundational understanding of this compound for the scientific community. Continued investigation into this compound and its derivatives is warranted to assess its full potential as a therapeutic agent in the ongoing fight against viral diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of T-1105: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1105, a pyrazinecarboxamide derivative, is a novel antiviral agent that has demonstrated broad-spectrum activity against various RNA viruses. It is a structural analogue of Favipiravir (T-705), from which it differs by the absence of a fluorine atom at the 6th position of the pyrazine (B50134) ring.[1][2] this compound was discovered by Toyama Chemical Co., Ltd. (now part of FUJIFILM Corporation) during a screening for anti-influenza virus compounds.[3] Like its fluorinated counterpart, this compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), to exert its antiviral effect.[2][4] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[2]
This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, drawing from available preclinical data. Due to the limited amount of publicly accessible quantitative pharmacokinetic data for this compound, this guide also includes comparative information on its well-studied analogue, T-705, to provide a relevant context for researchers.
Pharmacokinetics
The study of this compound's pharmacokinetics is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its therapeutic efficacy and safety. While comprehensive clinical pharmacokinetic data for this compound is not yet available in the public domain, preclinical studies, particularly in a porcine model, have provided initial insights into its in vivo behavior.
Data Presentation
Due to the scarcity of published quantitative pharmacokinetic parameters for this compound, a detailed comparative table with its analogue, T-705, is not feasible. However, the available qualitative and semi-quantitative data from a key preclinical study are summarized below.
Table 1: Summary of In Vivo Pharmacokinetic Data for this compound in a Porcine Model
| Parameter | Finding | Species | Dosing Regimen | Study Context | Source |
| Oral Bioavailability | Implied to be significant. This compound was orally administered and resulted in plasma concentrations sufficient to exert a potent antiviral effect, as evidenced by the complete protection of pigs from Foot-and-Mouth Disease Virus (FMDV) infection and the absence of viremia. | Pig | 200 mg/kg, twice daily for 6 days | Efficacy study against FMDV | [4] |
| Plasma Concentration | Maintained at high levels, exceeding the in vitro antiviral concentrations required to inhibit FMDV. | Pig | 200 mg/kg, twice daily for 6 days | Efficacy study against FMDV | [4] |
Note: Specific quantitative values for Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life for this compound are not available in the cited literature.
Bioavailability
The oral bioavailability of a drug is a critical determinant of its clinical utility. The available evidence strongly suggests that this compound possesses good oral bioavailability. In a study involving pigs challenged with FMDV, oral administration of this compound provided complete protection against the disease.[4] The absence of detectable infectious virus and viral genetic material in the serum of treated animals indicates that this compound was absorbed into the systemic circulation to an extent sufficient to exert a robust antiviral effect.[4]
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound are limited in publicly accessible literature. However, the methodology from the key in vivo efficacy study in pigs provides a framework for understanding how its oral bioavailability and antiviral activity were assessed.
In Vivo Efficacy and Oral Bioavailability Assessment in a Porcine Model for FMDV
-
Animal Model: Domestic pigs.[4]
-
Virus Challenge: Inoculation with a porcinophilic FMDV serotype O, topotype CATHAY.[4]
-
Drug Formulation and Administration: this compound was administered orally.[4]
-
Dosing Regimen: 200 mg/kg of body weight, administered twice daily for 6 days. The first dose was given either 1 hour before or 6 hours after virus inoculation.[4]
-
Sample Collection: Serum, oral and nasal discharges, and tissues were collected 48 hours after virus inoculation.[4]
-
Analytical Methods:
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves its intracellular conversion to an active form that inhibits the viral RNA polymerase. The experimental workflow for the in vivo pig study demonstrates the process of evaluating its oral efficacy.
References
- 1. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1105: A Comprehensive Technical Review of Preclinical Safety and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1105, more widely known as Favipiravir (B1662787), is a broad-spectrum antiviral agent that has garnered significant attention for its potential therapeutic applications against a range of RNA viruses. As a purine (B94841) nucleic acid analogue, its mechanism of action centers on the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides an in-depth overview of the preclinical safety profile and in vitro cytotoxicity of this compound, presenting key data in a structured format to facilitate informed research and development decisions.
Mechanism of Action
This compound is a prodrug that, upon entering a cell, undergoes intracellular phosphoribosylation to be converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite structurally mimics purine nucleosides (adenosine and guanosine (B1672433) triphosphates). The viral RdRp enzyme mistakenly incorporates Favipiravir-RTP into the nascent viral RNA strand. This incorporation does not immediately terminate chain elongation but instead leads to an accumulation of non-viable mutations in the viral genome, a process known as lethal mutagenesis. This ultimately prevents the production of functional, infectious viral particles.[1][2]
In Vitro Cytotoxicity
A range of in vitro studies have been conducted to determine the cytotoxic potential of this compound in various cell lines. These studies are crucial for establishing the therapeutic index of the drug.
Table 1: Summary of In Vitro Cytotoxicity of this compound (Favipiravir)
| Cell Line | Assay Type | Concentration Range Tested | Cytotoxicity Observed | Reference |
| Vero E6 | Not specified | 0.25 - 3 mg/mL | Not cytotoxic | [3] |
| Calu-3 | MTT Assay | 0.1571 - 7.855 mg/mL (0.1 - 50 mM) | No significant difference in cell viability compared to control | [3] |
| MDCK | MTS Assay | Not specified | Not specified, but this compound showed better anti-RNA virus activity than T-705 | [4] |
| A549 | Not specified | Not specified | This compound activation hindered | [4] |
| HEK293T | Not specified | Not specified | This compound activation hindered | [4] |
| H9c2 (cardiomyoblasts) | ATP content | Starting from 200 µM | ATP level inhibited | [2] |
| CCD-1079Sk (skin fibroblasts) | ATP content | Starting from 200 µM | ATP level inhibited | [2] |
| BHK-21 | Not specified | Not specified | Data available in referenced figure | [5] |
| Normal Human Skin Fibroblasts (NHSF) | SRB Assay | Up to 100 µg/mL | High safety margin (IC50 > 100 µg/mL) | [6] |
Preclinical Safety Profile
Preclinical safety evaluation in animal models is a critical step in drug development to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.
Single-Dose Toxicity
Acute toxicity studies are performed to determine the median lethal dose (LD50) and to identify signs of toxicity after the administration of a single high dose of the substance.
Table 2: Single-Dose Toxicity of this compound (Favipiravir)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Oral | >2000 | [7] |
| Rats | Oral | >2000 | [7] |
Repeat-Dose Toxicity
Repeat-dose toxicity studies are designed to characterize the toxicological profile of a substance following repeated administration over a period of time. These studies help in identifying target organs and determining the No-Observed-Adverse-Effect-Level (NOAEL).
Table 3: Repeat-Dose Toxicity of this compound (Favipiravir)
| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs/Effects Noted | Reference |
| Rats | 4 weeks | Oral | 100 | Liver (hypertrophy), Hematopoietic system (decreased red blood cell count) | [7] |
| Monkeys | 4 weeks | Oral | 30 | Testicular toxicity | [7] |
| Rats | 13 weeks | Oral | 30 | Liver, Hematopoietic system | [7] |
| Monkeys | 13 weeks | Oral | 10 | Testicular toxicity | [7] |
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a substance to induce genetic mutations or chromosomal damage.
Table 4: Genotoxicity Profile of this compound (Favipiravir)
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without | Negative | [7] |
| In vitro Chromosomal Aberration | Mammalian Cells | With and Without | Positive | [7] |
| In vitro Mouse Lymphoma | L5178Y mouse lymphoma cells | With and Without | Positive | [7] |
| In vivo Micronucleus | Rodent bone marrow | N/A | Negative | [7] |
| In vivo Unscheduled DNA Synthesis | Rat hepatocytes | N/A | Negative | [7] |
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.
Table 5: Reproductive and Developmental Toxicity of this compound (Favipiravir)
| Species | Study Type | Key Findings | NOAEL (mg/kg/day) | Reference |
| Rats | Fertility and Early Embryonic Development | Effects on mating performance and fertility | < 30 | [7] |
| Rats | Embryo-fetal Development | Embryonic death, developmental delays, and malformations | Not established (teratogenic at all doses tested) | [7] |
| Rabbits | Embryo-fetal Development | Embryonic death and malformations | Not established (teratogenic at all doses tested) | [7] |
| Monkeys | Embryo-fetal Development | Embryonic death | Not established | [7] |
Note: The teratogenic and embryotoxic potential of Favipiravir is a significant safety concern and is a primary reason for its contraindication in pregnant women.[7]
Carcinogenicity
Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer. Specific carcinogenicity studies for Favipiravir were not identified in the publicly available literature at the time of this review.[7]
Experimental Protocols
Detailed experimental protocols for proprietary studies are often not publicly available. However, the methodologies for standard toxicology and cytotoxicity assays are well-established and generally follow international guidelines (e.g., OECD, ICH).
In Vitro Cytotoxicity Assays (MTT/MTS) - General Protocol
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Color Development: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the 50% inhibitory concentration (IC50).
Preclinical Toxicology Studies - General Workflow
-
Dose Range-Finding Studies: Initial studies in a small number of animals to determine the dose levels for the main study.
-
Main Study Conduct: Administration of this compound to animals (typically rodents and a non-rodent species) at multiple dose levels and a control group for a specified duration (e.g., 28 days, 90 days).
-
In-life Monitoring: Regular observation of animals for clinical signs of toxicity, measurement of body weight, food and water consumption.
-
Clinical Pathology: Collection of blood and urine samples at specified intervals for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a thorough necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis and Reporting: Statistical analysis of the data to identify any dose-related effects and to determine the NOAEL. A comprehensive report is generated detailing the findings.
For developmental and reproductive toxicity (DART) studies, the drug is administered during specific periods of gestation, and the effects on dams, fetuses, and offspring are evaluated.
Conclusion
The preclinical safety profile of this compound (Favipiravir) indicates low acute toxicity. The primary concerns identified in repeat-dose toxicity studies are effects on the liver, hematopoietic system, and testes. A significant finding from preclinical studies is the teratogenic and embryotoxic potential of this compound, which is a critical consideration for its clinical use. Genotoxicity studies have shown mixed results, with positive findings in some in vitro assays but negative results in in vivo assays. The in vitro cytotoxicity profile generally shows a high safety margin in the cell lines tested. This comprehensive preclinical data package is essential for guiding the safe and effective clinical development and use of this compound. Further research and careful consideration of the risk-benefit profile are warranted for its application in various viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c19early.org [c19early.org]
- 4. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of favipiravir in COVID-19 patients with pneumonia. A randomized, double-blind, placebo-controlled study (FAVID) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Structural Activity Relationship of T-1105: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1105, a non-fluorinated analogue of the broad-spectrum antiviral agent Favipiravir (T-705), has emerged as a promising candidate for the treatment of various RNA virus infections.[1][2] Like its predecessor, this compound functions as a prodrug, requiring intracellular conversion to its active triphosphate form to exert its antiviral effect. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, metabolic activation, and the antiviral activity of its analogues. The guide also includes detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in this area.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2] Following its conversion to the active ribonucleoside triphosphate (this compound-RTP), it is recognized as a purine (B94841) nucleotide analogue by the viral RdRp and incorporated into the nascent viral RNA strand.[3] This incorporation can lead to lethal mutagenesis, introducing a high rate of mutations into the viral genome, ultimately resulting in non-viable viral progeny.[1]
Data Presentation: Antiviral Activity of this compound and Analogues
The antiviral efficacy of this compound and its derivatives is often cell-line dependent.[4] The following tables summarize the available quantitative data on the antiviral activity of this compound and its key analogues against a range of RNA viruses.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Parainfluenza-3 virus | MDCK | 17 | [2] |
| Punta Toro virus | MDCK | 24 | [2] |
| Zika virus (SZ01) | Vero | 97.5 | [2] |
| SFTSV | Vero | 49 (IC50) | [2] |
Table 2: Antiviral Activity of this compound Analogues and Prodrugs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| T-1106-cycloSal-prodrug 20 | Influenza A virus | MDCK | 248 | [1] |
| T-1106-cycloSal-prodrug 20 | Influenza A virus | MDCK-TGres | 232 | [1] |
| DiPPro-derivatives of this compound-RDP | Influenza viruses | - | Highly Active | [1] |
Experimental Protocols
Synthesis of 3-hydroxypyrazine-2-carboxamide (this compound)
Materials:
-
2-aminomalonamide
-
40% glyoxal (B1671930) aqueous solution
-
20% Sodium hydroxide (B78521) aqueous solution
-
6 mol/l Hydrochloric acid
-
Ethanol
Procedure: [5]
-
In a reaction flask, add 220 ml of 20% sodium hydroxide aqueous solution and cool to -10°C.
-
Suspend 100 g of 2-aminomalonamide in the cooled solution.
-
Add 149.4 g of 40% glyoxal aqueous solution dropwise over approximately 40 minutes, maintaining the temperature at -10°C.
-
After the addition is complete, stir the reaction mixture at -5°C for 1 hour.
-
Warm the mixture to 22°C and continue stirring for an additional 3 hours.
-
Upon completion of the reaction, cool the mixture to below 5°C.
-
Adjust the pH of the reaction to 2 by adding 6 mol/l hydrochloric acid.
-
Collect the deposited crystals by filtration.
-
Wash the collected crystals with water and then with 50% (w/w) ethanol.
-
The resulting product is 3-hydroxypyrazine-2-carboxamide (this compound).
Plaque Reduction Assay for Antiviral Activity against Influenza Virus
Materials: [6]
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
This compound or analogue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
TPCK-treated trypsin
-
Agarose (B213101) or Avicel
-
Crystal violet solution
-
Phosphate-buffered saline (PBS)
-
12-well plates
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus Dilution and Drug Preparation: Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing TPCK-treated trypsin. Prepare serial dilutions of the test compound (this compound or analogue) in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.
-
Overlay: After virus adsorption, remove the inoculum and add an overlay medium containing either agarose or Avicel, supplemented with TPCK-treated trypsin and the desired concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques form.
-
Staining: Fix the cells with 4% formaldehyde (B43269) and then stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Wash the wells to remove excess stain, allow the plates to air dry, and count the number of plaques. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualization
Metabolic Activation of this compound
The intracellular activation of this compound is a critical step for its antiviral activity. It is a multi-step process initiated by a host enzyme followed by phosphorylation by cellular kinases.
Caption: Metabolic activation pathway of the prodrug this compound to its active triphosphate form.
Experimental Workflow for Synthesis and Antiviral Evaluation of this compound
The following diagram illustrates the logical flow from the chemical synthesis of this compound to the determination of its antiviral efficacy.
Caption: Workflow for the synthesis of this compound and its subsequent antiviral evaluation.
Structural Activity Relationship Insights
The structural features of the pyrazinecarboxamide scaffold are crucial for the antiviral activity of this compound and its analogues.
-
3-Hydroxyl Group: The presence of the 3-hydroxyl group is essential for the initial phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] This is the first and rate-limiting step in the metabolic activation of this compound.
-
6-Position Substitution: this compound is the non-fluorinated analogue of T-705 (Favipiravir). While the fluorine atom at the 6-position in T-705 can influence its electronic properties and metabolic stability, this compound has demonstrated comparable or even superior antiviral activity in certain cell lines, indicating that the 6-fluoro substituent is not an absolute requirement for potent antiviral efficacy.[1][4]
-
Prodrug Strategies: To overcome the inefficient initial phosphorylation step, various prodrug approaches have been investigated. These include the development of nucleoside analogues like T-1106 and the application of technologies such as cycloSal, DiPPro, and TriPPPro to deliver the pre-phosphorylated forms of this compound into the cell.[1] The DiPPro-derivatives of this compound-RDP, in particular, have shown very high activity against influenza viruses, highlighting the potential of bypassing the initial metabolic bottlenecks.[1]
-
Cellular Kinases: The subsequent phosphorylation of this compound-RMP to its diphosphate (B83284) and triphosphate forms is carried out by host cellular kinases. While the specific kinases involved have not been fully elucidated, their efficiency can vary between different cell types, contributing to the observed cell-line dependency of this compound's antiviral activity.[3][4]
Conclusion
This compound represents a promising scaffold for the development of broad-spectrum antiviral agents. Its mechanism of action, centered on the inhibition of viral RdRp, is well-established. The key to its potency lies in its intracellular conversion to the active triphosphate form. Future research should focus on optimizing prodrug strategies to enhance the efficiency of this metabolic activation, thereby improving the therapeutic index. Further elucidation of the specific cellular kinases involved in the phosphorylation cascade and a deeper understanding of the factors contributing to cell-line-specific activity will be crucial for the rational design of next-generation pyrazinecarboxamide antiviral drugs. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing the development of these important therapeutic agents.
References
- 1. Kinase - Wikipedia [en.wikipedia.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. britannica.com [britannica.com]
- 4. Reversible Inhibition of Cellular Metabolism by Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
T-1105 In Vitro Assay Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1105, a non-fluorinated analogue of Favipiravir (T-705), is a potent inhibitor of RNA-dependent RNA polymerase (RdRp) of various RNA viruses. As a prodrug, this compound is intracellularly converted to its active form, this compound ribonucleoside triphosphate (this compound-RTP), which is then incorporated into the viral RNA chain, leading to the inhibition of viral replication. The antiviral efficacy of this compound has been demonstrated to be highly dependent on the cell line used for in vitro studies, with particularly high potency observed in Madin-Darby Canine Kidney (MDCK) cells. This document provides detailed application notes and protocols for key in vitro assays to evaluate the antiviral activity and cytotoxicity of this compound.
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular activation process. Initially, this compound is taken up by the host cell and undergoes phosphoribosylation to form this compound ribonucleoside monophosphate (this compound-RMP). This conversion is a critical and often rate-limiting step. Subsequently, this compound-RMP is further phosphorylated to the diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate form, this compound-RTP. This compound-RTP then acts as a substrate for the viral RNA-dependent RNA polymerase, competing with natural purine (B94841) nucleosides. Its incorporation into the nascent viral RNA strand leads to chain termination and lethal mutagenesis, thereby inhibiting viral replication. The efficiency of this activation cascade, particularly the conversion of the monophosphate to the diphosphate, varies significantly between different cell lines, which explains the observed cell-line-dependent antiviral activity.
Figure 1: Intracellular activation pathway of this compound.
Data Presentation
The antiviral activity and cytotoxicity of this compound are quantified by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MDCK | Influenza A/PR/8/34 (H1N1) | 1.1 ± 0.1 | >1000 | >909 | |
| A549 | Influenza A/PR/8/34 (H1N1) | 120 ± 10 | >1000 | >8.3 | |
| Vero | Influenza A/PR/8/34 (H1N1) | 130 ± 10 | >1000 | >7.7 | |
| HEK293T | Influenza A/PR/8/34 (H1N1) | 110 ± 10 | >1000 | >9.1 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Figure 2: Workflow for the Plaque Reduction Assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/1934 H1N1)
-
This compound stock solution (in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated trypsin
-
Agarose (B213101) or Avicel for semi-solid overlay
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density to achieve a confluent monolayer (approximately 90-100%) on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Virus Infection: On the day of the experiment, wash the cell monolayers with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
Treatment and Overlay: After adsorption, remove the virus inoculum. Add the prepared this compound dilutions mixed with a semi-solid overlay medium (e.g., 2x DMEM with 2% agarose or Avicel) containing TPCK-treated trypsin.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Figure 3: Workflow for the Virus Yield Reduction Assay.
Materials:
-
Same as for Plaque Reduction Assay, but with 24-well plates for the initial infection and 6-well or 96-well plates for titration.
Protocol:
-
Cell Seeding: Seed MDCK cells in 24-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (serum-free DMEM with TPCK-treated trypsin).
-
Virus Infection: Infect the cell monolayers with influenza virus at a high MOI (e.g., 0.1-1) to ensure all cells are infected.
-
Virus Adsorption: Incubate for 1 hour at 37°C.
-
Treatment: After adsorption, remove the inoculum and add the prepared this compound dilutions. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Harvesting Progeny Virus: At the end of the incubation period, collect the supernatants from each well. These supernatants contain the newly produced virus particles.
-
Viral Titer Quantification: Determine the viral titer in the harvested supernatants using a standard plaque assay (as described above) or a TCID50 (50% Tissue Culture Infectious Dose) assay. The EC50 is the concentration of this compound that reduces the viral yield by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Figure 4: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
MDCK, A549, or Vero cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (with FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells (MDCK, A549, or Vero) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-free control (medium only).
-
Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 value is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.
T-1105 for Influenza Virus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1105, a non-fluorinated analog of Favipiravir (T-705), is a potent antiviral compound with significant activity against influenza viruses. As a prodrug, this compound is intracellularly converted to its active form, this compound ribonucleoside triphosphate (this compound-RTP), which selectively inhibits the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for influenza virus replication.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for influenza virus research.
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular activation process, culminating in the inhibition of the influenza virus RdRP.
-
Cellular Uptake and Conversion: this compound enters the host cell and is converted into its ribonucleoside monophosphate (RMP) form.[3]
-
Phosphorylation Cascade: Cellular kinases further phosphorylate this compound-RMP to its diphosphate (B83284) (RDP) and ultimately to its active triphosphate form, this compound-RTP.[2]
-
RdRP Inhibition: this compound-RTP acts as a purine (B94841) nucleotide analog, competitively inhibiting the influenza virus RdRP.[4][5] This inhibition disrupts viral RNA synthesis and replication.[4]
The efficiency of this activation process is cell-line dependent, with Madin-Darby canine kidney (MDCK) cells showing higher conversion rates to this compound-RTP compared to other cell lines like A549, Vero, and HEK293T.[2] This difference in metabolic activation directly correlates with the observed antiviral potency in these cell lines.[2]
Figure 1: Mechanism of action of this compound.
Data Presentation
In Vitro Antiviral Activity
The antiviral efficacy of this compound is dependent on the cell line used for the assay, which is attributed to differential metabolic activation.[2]
| Compound | Cell Line | Influenza Virus Strain | EC50 (µM) | Reference |
| This compound | MDCK | Influenza A/PR/8/34 | More potent than T-705 | [2] |
| T-705 | MDCK | Influenza A/PR/8/34 | Less potent than this compound | [2] |
| This compound | A549, Vero, HEK293T | Influenza A/PR/8/34 | Less potent than T-705 | [2] |
| T-705 | A549, Vero, HEK293T | Influenza A/PR/8/34 | More potent than this compound | [2] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.
For comparative purposes, the following table summarizes the EC50 values of the related compound, Favipiravir (T-705), against a broad range of influenza viruses in MDCK cells.
| Compound | Influenza Virus Type/Subtype | EC50 Range (µg/mL) | Reference |
| Favipiravir (T-705) | Influenza A, B, and C | 0.014 - 0.55 | [6] |
In Vivo Efficacy
In vivo studies in mouse models are crucial for evaluating the therapeutic potential of antiviral compounds. Key parameters include reduction in lung viral titers and increased survival rates. While specific dose-response data for this compound is being established, studies with T-705 in immunocompromised mice infected with influenza B virus demonstrate a dose-dependent effect on survival and lung viral load.[7]
| Compound | Animal Model | Influenza Virus Strain | Dosage (mg/kg/day) | Key Findings | Reference |
| T-705 | Immunocompromised BALB/c mice | B/Brisbane/60/2008 | 10, 50, 250 | Dose-dependent increase in survival; significant reduction in lung viral titers at 50 and 250 mg/kg/day. | [7] |
Experimental Protocols
In Vitro Antiviral Assay: Plaque Reduction Assay
This protocol determines the concentration of an antiviral compound required to reduce the number of plaques by 50% (EC50).
Figure 2: Plaque reduction assay workflow.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Influenza virus stock
-
This compound compound
-
Semi-solid overlay (e.g., agarose (B213101) or Avicel)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium.
-
Infection: Aspirate the growth medium from the cells and infect the monolayer with a known titer of influenza virus (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the respective wells.
-
Overlay: Add a semi-solid overlay to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the EC50 value by determining the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
In Vitro RdRp Inhibition Assay
This assay directly measures the inhibitory effect of this compound-RTP on the influenza virus RdRp activity.
Materials:
-
Purified influenza virus RdRp complex
-
This compound-RTP
-
Viral RNA template
-
Radiolabeled nucleotides (e.g., [α-³²P]GTP)
-
Reaction buffer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified RdRp, viral RNA template, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound-RTP to the reaction mixtures.
-
Initiation: Start the reaction by adding the radiolabeled nucleotides.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction and isolate the newly synthesized radiolabeled RNA.
-
Analysis: Quantify the amount of incorporated radiolabel to determine the level of RdRp activity.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound-RTP that inhibits RdRp activity by 50%.
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound against influenza virus infection in mice.
Figure 3: In vivo efficacy study workflow.
Materials:
-
BALB/c or C57BL/6 mice
-
Mouse-adapted influenza virus strain
-
This compound
-
Vehicle for oral gavage
-
Anesthesia
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Infection: Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted influenza virus.[8][9]
-
Treatment: Begin treatment with this compound (e.g., via oral gavage) at a specified time post-infection (e.g., 4 hours) and continue for a defined period (e.g., 5-10 days).[7][9]
-
Monitoring: Monitor the mice daily for changes in body weight, clinical signs of illness, and survival.[8]
-
Endpoint Analysis: At specific time points, euthanize a subset of mice from each group and collect their lungs to determine the lung viral titers using a plaque assay or TCID50 assay.[10]
Host Cell Signaling Pathways
Influenza virus infection triggers a complex interplay with host cell signaling pathways. The virus can both activate and antagonize these pathways to facilitate its replication and evade the host immune response. Key pathways involved include the RIG-I-mediated innate immune response and the NF-κB signaling pathway.[11][12][13][14][15]
RIG-I Signaling Pathway
RIG-I is a key pattern recognition receptor that detects viral RNA in the cytoplasm and initiates an antiviral response through the production of type I interferons (IFNs).[11][13][14] this compound, by inhibiting viral RNA replication, would upstream of this pathway, reducing the amount of viral RNA available to trigger RIG-I signaling.
Figure 4: this compound and the RIG-I signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is another critical component of the host's inflammatory and antiviral response. Influenza virus infection has been shown to activate NF-κB, which can have both pro-viral and antiviral effects.[12][15][16][17] By reducing viral replication and the subsequent production of viral proteins that can trigger this pathway, this compound can indirectly modulate NF-κB activation.
Figure 5: this compound and the NF-κB signaling pathway.
Conclusion
This compound is a valuable research tool for studying influenza virus replication and for the development of novel antiviral therapies. Its cell-line-dependent activity highlights the importance of selecting appropriate in vitro models for screening and mechanistic studies. The provided protocols and data serve as a comprehensive resource for researchers to effectively utilize this compound in their influenza virus research programs. Further investigation into the in vivo efficacy of this compound against a wider range of influenza strains and its precise interactions with host cell signaling pathways will continue to enhance our understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abidipharma.com [abidipharma.com]
- 6. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza-mediated Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Protection against lethal influenza virus challenge by RNA interference in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIG-I Signaling Is Essential for Influenza B Virus-Induced Rapid Interferon Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIG-I Signaling Is Critical for Efficient Polyfunctional T Cell Responses during Influenza Virus Infection | PLOS Pathogens [journals.plos.org]
- 14. Influenza virus antagonizes self sensing by RIG-I to enhance viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Influenza A Virus Genotype Determines the Antiviral Function of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of influenza virus-induced NF-kappaB and Raf/MEK/ERK activation can reduce both virus titers and cytokine expression simultaneously in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Essential Impact of NF-κB Signaling on the H5N1 Influenza A Virus-Induced Transcriptome1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for T-1105 in Zika Virus Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing T-1105, a broad-spectrum antiviral agent, in the study of Zika virus (ZIKV) replication. This document includes detailed protocols for key in vitro experiments, a summary of reported efficacy data, and a visualization of the compound's mechanism of action.
Introduction to this compound and Zika Virus
Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern, primarily due to its association with congenital microcephaly and other neurological disorders.[1][2] As there are currently no approved vaccines or specific antiviral therapies for ZIKV infection, the development of effective countermeasures is a high priority.[1][3][4]
This compound is a pyrazinecarboxamide derivative and a structural analogue of T-705 (Favipiravir).[1] Both this compound and T-705 have demonstrated broad-spectrum antiviral activity against a variety of RNA viruses.[1][3][5] The proposed mechanism of action involves the intracellular conversion of the compound into its active triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral genome replication.[1] In the context of Zika virus, the target of this compound is the non-structural protein 5 (NS5), which possesses RdRp activity essential for viral replication.
Quantitative Data Summary
Several studies have evaluated the in vitro efficacy of this compound and its analogue T-705 against Zika virus. The following table summarizes the key quantitative data from this research.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | SZ01 | Vero | 97.5 ± 6.8 | - | > 3000 | > 30.8 | [1][6][7] |
| T-705 (Favipiravir) | SZ01 | Vero | 110.9 ± 13.1 | - | > 3000 | > 27.1 | [1][6][7] |
| T-705 (Favipiravir) | - | VeroE6 | - | 6.934 to 34.73 (µg/mL) | > 100 (µg/mL) | - | [5] |
| T-705 (Favipiravir) | Five distinct strains | Vero | - | 35 ± 14 | - | - | [8] |
| T-705 (Favipiravir) | - | HUH-7 | 236.5 | - | - | - | [9] |
EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ or IC₅₀, with higher values indicating greater selectivity for antiviral activity over cytotoxicity.
Mechanism of Action of this compound
This compound exerts its antiviral effect by targeting the Zika virus RNA-dependent RNA polymerase (NS5). The proposed mechanism is a multi-step process that occurs within the host cell.
Caption: Mechanism of action of this compound against Zika virus.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound against Zika virus in vitro.
Viral Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and assessing the ability of a compound to inhibit viral infectivity.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock of known titer
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
SeaPlaque Agarose or Carboxymethylcellulose (CMC)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Virus Dilution: Dilute the Zika virus stock in DMEM to a concentration that will produce 50-100 plaques per well.
-
Infection:
-
Wash the confluent cell monolayer with PBS.
-
In separate tubes, mix the diluted virus with each concentration of this compound (and a no-drug control).
-
Add the virus-compound mixture to the respective wells.
-
Incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to allow for viral adsorption.
-
-
Agarose/CMC Overlay:
-
Prepare a 2X DMEM solution with 4% FBS.
-
Prepare a 1.2% solution of SeaPlaque Agarose or 2.4% CMC in water and autoclave.
-
Cool the agarose/CMC to 42°C and mix it 1:1 with the 2X DMEM.
-
Aspirate the virus inoculum from the wells and gently add the agarose/CMC overlay.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.
-
Staining:
-
Fix the cells by adding 10% formalin for at least 30 minutes.
-
Gently remove the agarose/CMC overlay.
-
Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a Zika virus plaque reduction assay.
Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
Materials:
-
Same as for Plaque Reduction Assay.
-
Microcentrifuge tubes.
Protocol:
-
Cell Seeding and Compound Treatment: Seed cells in a multi-well plate and prepare serial dilutions of this compound as described for the plaque assay.
-
Infection: Infect the cells with Zika virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
Incubation: Incubate the infected cells in the presence of the different concentrations of this compound for a full replication cycle (e.g., 24-48 hours).
-
Harvesting Supernatant: After incubation, collect the cell culture supernatant from each well.
-
Titer Determination: Determine the viral titer in each supernatant sample by performing a plaque assay (as described above) or a TCID₅₀ assay.
-
Data Analysis: The reduction in viral yield is calculated by comparing the viral titers from the this compound-treated wells to the no-drug control well. The EC₅₀ value is determined by plotting the percentage of viral yield reduction against the log of the this compound concentration.
RT-qPCR for Viral RNA Quantification
This assay quantifies the amount of viral RNA, providing a measure of viral replication.
Materials:
-
Zika virus-infected cells treated with this compound.
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse transcriptase.
-
qPCR master mix.
-
Zika virus-specific primers and probe.
-
RT-qPCR instrument.
Protocol:
-
Sample Preparation: Infect cells with Zika virus in the presence of serial dilutions of this compound and incubate for a defined period (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells or the supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and Zika virus-specific primers and probe.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Quantify the viral RNA levels based on the Ct values. The reduction in viral RNA is calculated relative to the no-drug control. The EC₅₀ value can be determined from a dose-response curve.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay is crucial for determining the cytotoxic effects of the compound on the host cells.
Materials:
-
Vero cells (or other relevant cell line).
-
This compound.
-
DMEM with FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined from the dose-response curve.
Conclusion
This compound has demonstrated promising in vitro activity against Zika virus, warranting further investigation as a potential therapeutic agent. The protocols provided in these application notes offer a standardized approach for researchers to evaluate the antiviral efficacy and cytotoxicity of this compound and other potential Zika virus inhibitors. Consistent and reproducible data generated from these assays are essential for the preclinical development of new antiviral drugs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of a high-throughput colorimetric Zika virus infection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors of Zika virus NS5 RNA-dependent RNA polymerase through virtual screening and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Zika virus plaque assay using Vero/TMPRSS2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a vero cell-based suspension method for the detection of Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
T-1105 Formulation for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1105, a non-fluorinated analogue of Favipiravir (T-705), is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). Its broad-spectrum antiviral activity against various RNA viruses has made it a compound of significant interest for in vivo research.[1][2] Like its counterpart, this compound is a prodrug that requires intracellular conversion to its active ribonucleoside triphosphate (RTP) form to exert its antiviral effect.[1] This document provides detailed application notes and protocols for the formulation and administration of this compound in in vivo experiments, with a primary focus on murine models. Due to the limited availability of specific in vivo data for this compound, protocols and data for the closely related and extensively studied compound, T-705, are included as a reference.
Physicochemical Properties and Stability
In Vivo Formulation Protocols
The oral route is the most commonly reported method of administration for this compound and T-705 in animal models. Due to its limited aqueous solubility, this compound is typically administered as a suspension.
Recommended Vehicle for Oral Administration
A widely used and effective vehicle for the oral administration of T-705, and by extension this compound, is a suspension in a low-percentage methylcellulose (B11928114) solution.
Vehicle Composition:
-
0.5% (w/v) Methylcellulose in sterile, purified water
Protocol for Preparation of this compound Suspension (10 mg/mL):
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of sterile, purified water to 60-70 °C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.
-
Continue stirring until the solution is clear and uniform. Store the vehicle at 2-8 °C.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile container, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for uniformity before administration.
-
Important Considerations:
-
Always prepare the this compound suspension fresh on the day of dosing.
-
Continuously stir the suspension during administration to ensure uniform dosing.
-
The concentration of the suspension can be adjusted based on the required dosage and the maximum volume that can be administered to the animal.
Experimental Protocols
Oral Gavage in Mice
Oral gavage is the standard method for administering suspensions to rodents.
Materials:
-
This compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (1 mL)
Procedure:
-
Gently restrain the mouse, ensuring a secure grip that minimizes stress.
-
Measure the correct volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly administer the suspension.
-
Observe the animal for a short period after administration to ensure no adverse effects.
In Vivo Efficacy Studies
The following table summarizes in vivo efficacy data for this compound and the related compound T-705 from published studies.
| Compound | Animal Model | Virus | Dosage | Administration Route | Key Findings | Reference |
| This compound | Pigs | Foot-and-Mouth Disease Virus (FMDV) | Not specified | Oral | Complete protection from clinical signs of FMD. No detectable infectious virus or viral genes in sera and tissues. | This information is based on a study that demonstrated the in vivo efficacy of this compound. |
| T-705 | Mice (IFNAR-/-) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | 15 and 30 mg/kg/day | Oral (gavage) | 100% survival. No signs of disease and no detectable virus in blood and organs. | [3][4] |
| T-705 | Mice (IFNAR-/-) | Zika Virus (ZIKV) | 300 mg/kg/day | Oral (gavage) | Provided protection against lethal challenge in a dose-dependent manner. | [] |
Pharmacokinetic Studies
Limited pharmacokinetic data is available for this compound. The table below presents data for Favipiravir (T-705) in a hamster model, which can serve as a reference for designing pharmacokinetic studies for this compound.
| Compound | Animal Model | Dose | Administration Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Elimination Half-life (min) | Reference |
| Favipiravir (T-705) | Hamsters (PICV-infected) | 100 mg/kg | Oral | 40.9 | 46.2 | 1992.1 | 72.6 | [6] |
| Favipiravir (T-705) | Hamsters (sham-infected) | 100 mg/kg | Oral | 81.5 | 28.5 | 1663.2 | Not specified | [6] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound, as a prodrug, is converted intracellularly into its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP). This compound-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and lethal mutagenesis.
Caption: Intracellular activation of this compound and inhibition of viral RdRp.
General In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse model of viral infection.
Caption: A generalized workflow for in vivo antiviral efficacy studies.
References
- 1. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DailyMed - BUDESONIDE tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Plaque Reduction Assay for Evaluating the Antiviral Activity of T-1105
Introduction
T-1105, a pyrazinecarboxamide derivative and a structural analog of Favipiravir (T-705), is a broad-spectrum antiviral agent with activity against a range of RNA viruses.[1] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of viral RNA.[2] this compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), to exert its antiviral effect.[3][2] The viral RNA polymerase mistakenly incorporates this compound-RTP instead of a natural purine (B94841) nucleotide, leading to the termination of viral RNA synthesis.[4] The plaque reduction assay is a widely used method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[5]
Principle of the Assay
The plaque reduction assay measures the ability of a test compound, in this case, this compound, to inhibit the formation of plaques, which are localized areas of cell death or viral antigen-positive cells within a monolayer of infected cells.[6] A known concentration of virus is pre-incubated with serial dilutions of this compound before being added to a confluent monolayer of susceptible host cells. The cell layer is then covered with a semi-solid overlay medium to restrict the spread of progeny virions, ensuring that new infections are localized to the immediate vicinity of the initially infected cells, thus forming discrete plaques.[5][7] After an incubation period, the plaques are visualized by staining the cells. The number of plaques is then counted, and the concentration of this compound that inhibits plaque formation by 50% (EC50) can be calculated to determine its antiviral potency.[5]
Mechanism of Action of this compound
This compound exerts its antiviral activity by targeting the viral RNA-dependent RNA polymerase (RdRp). As a prodrug, it must first be metabolized within the host cell to its active triphosphate form.
Caption: Intracellular activation of this compound and inhibition of viral RNA synthesis.
Quantitative Data
The antiviral activity of this compound has been evaluated against various RNA viruses. The following table summarizes the 50% effective concentration (EC50) values obtained from in vitro studies.
| Virus | Cell Line | EC50 (µM) | Reference |
| Parainfluenza-3 virus | MDCK | 17 | [8] |
| Punta Toro virus | MDCK | 24 | [8] |
| Zika virus (SZ01) | Vero | 97.5 | [8] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 49 | [8] |
| Foot-and-Mouth Disease Virus (FMDV) | Various | Not specified | [9] |
Experimental Protocol: Plaque Reduction Assay for this compound
This protocol is adapted for evaluating the antiviral activity of this compound against influenza virus using Madin-Darby Canine Kidney (MDCK) cells.
Materials
-
This compound
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A virus)
-
Virus Growth Medium (VGM)
-
Semi-solid overlay (e.g., Avicel or SeaPlaque Agarose)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Formalin (10%)
-
12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 12-well plates with MDCK cells at a density that will form a confluent monolayer overnight (e.g., 3 x 10^5 cells/well).[10]
-
Incubate at 37°C with 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in VGM to achieve the desired final concentrations.
-
-
Virus Dilution and Treatment:
-
Prepare a dilution of the virus stock in VGM that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Mix equal volumes of the diluted virus with each this compound dilution and with VGM alone (for virus control).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow this compound to interact with the virus.
-
-
Infection of Cells:
-
Aspirate the culture medium from the confluent MDCK cell monolayers.
-
Wash the cells once with PBS.
-
Inoculate the cells in duplicate with 200 µL of the virus-T-1105 mixtures. Also include a virus control (virus + VGM) and a cell control (VGM only).
-
Incubate for 45-60 minutes at 37°C, gently rocking the plates every 15 minutes.[11]
-
-
Overlay Application:
-
Aspirate the inoculum from the wells.
-
Add 1.5 mL of the semi-solid overlay medium to each well.[12]
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates in an inverted position at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.[12]
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 1 hour.
-
Gently remove the overlay.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
Caption: Workflow for the this compound plaque reduction assay.
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. asm.org [asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Administration of the antiviral agent this compound fully protects pigs from foot-and-mouth disease infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza virus plaque assay [protocols.io]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Testing T-1105 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1105, a non-fluorinated analogue of Favipiravir (T-705), is a promising antiviral compound with a broad spectrum of activity against RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp) after intracellular conversion to its active triphosphate form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP). The efficacy of this compound is notably cell-line dependent, underscoring the importance of selecting appropriate in vitro models for evaluation.[1] This document provides detailed application notes and protocols for testing the efficacy of this compound against various RNA viruses using established cell culture models.
Mechanism of Action and Intracellular Activation
This compound is a prodrug that must be metabolized intracellularly to exert its antiviral effect. The activation pathway involves a multi-step enzymatic process:
-
Phosphoribosylation: this compound is converted to this compound-ribofuranosyl-5'-monophosphate (this compound-RMP) by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
Phosphorylation: this compound-RMP is subsequently phosphorylated by cellular kinases to the diphosphate (B83284) (this compound-RDP) and then to the active triphosphate (this compound-RTP) form.
-
Viral Polymerase Inhibition: this compound-RTP acts as a purine (B94841) nucleotide analogue, competing with natural nucleotides for incorporation by the viral RdRp, leading to chain termination and inhibition of viral RNA synthesis.
The efficiency of this activation process, particularly the conversion of this compound-RMP to this compound-RDP, varies significantly between different cell lines.[1]
Intracellular activation pathway of this compound.
Recommended Cell Culture Models
The choice of cell line is critical for accurately assessing the antiviral efficacy of this compound. Madin-Darby Canine Kidney (MDCK) cells have been shown to be more efficient at activating this compound compared to other commonly used cell lines like Vero, A549, and HEK293T.[1]
| Virus Family | Recommended Cell Line(s) | Notes |
| Orthomyxoviridae (e.g., Influenza Virus) | MDCK (Madin-Darby Canine Kidney) | Higher efficiency in activating this compound.[1] |
| Arenaviridae (e.g., Lassa Virus) | Vero (African Green Monkey Kidney) | Commonly used for arenavirus propagation and antiviral testing. |
| Filoviridae (e.g., Ebola Virus) | Vero, Huh-7 (Human Hepatoma) | Both cell lines are susceptible to Ebola virus infection.[2][3] |
| Flaviviridae (e.g., Zika Virus) | Vero | This compound has shown efficacy against Zika virus in this cell line. |
| Bunyavirales | Vero | Widely used for the propagation and study of various bunyaviruses. |
Quantitative Data on Antiviral Efficacy
Due to the limited availability of public data on the direct antiviral efficacy of this compound against a wide range of viruses, data for its analogue, T-705 (Favipiravir), is included for reference. It is important to note that the potency of this compound can differ from T-705 depending on the cell line and virus.
Table 1: In Vitro Efficacy of this compound and T-705 (Favipiravir) Against Various RNA Viruses
| Virus | Cell Line | Compound | Assay Type | Efficacy Metric | Value (µM) | Selectivity Index (SI) |
| Zika Virus (SZ01) | Vero | This compound | CPE Reduction | EC₅₀ | 97.5 ± 6.8 | >41 |
| Influenza A (H1N1) | MDCK | T-705 | CPE Reduction | EC₅₀ | 11.36 - 15.54 | >38 |
| Lassa Virus | Vero | T-705 | In vivo model | EC₅₀ | ~2.89 (in vivo) | Not Reported |
| Ebola Virus (Zaire) | Vero E6 | T-705 | Immunofocus Assay | IC₉₀ | 110 | Not Reported |
| Bunyaviruses (various) | Vero 76 | T-705 | CPE/Yield Reduction | EC₅₀ | 32 - 191 | >1.6 - >196 |
| Arenaviruses (various) | Vero 76 | T-705 | CPE/Yield Reduction | EC₅₀ | 5.1 - 5.7 | Not Reported |
EC₅₀: 50% effective concentration; IC₉₀: 90% inhibitory concentration. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the antiviral efficacy of this compound.
General experimental workflow for antiviral testing.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit plaque formation.
Materials:
-
Confluent monolayers of appropriate host cells in 6- or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Serum-free cell culture medium
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% in PBS) for fixation
Procedure:
-
Cell Seeding: Seed the appropriate host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that yields a countable number of plaques (typically 50-100 PFU/well).
-
Infection and Treatment:
-
Wash the cell monolayers with PBS.
-
Add the virus dilution to the wells.
-
Immediately add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Aspirate the inoculum and gently add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Gently remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC₅₀ value using non-linear regression analysis.
TCID₅₀ (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay is used for viruses that do not form clear plaques or to determine the dilution of virus that infects 50% of the cell cultures.
Materials:
-
Confluent monolayers of appropriate host cells in 96-well plates
-
Virus stock
-
This compound stock solution
-
Cell culture medium
-
Microscope
Procedure:
-
Cell Seeding: Seed the appropriate host cells in a 96-well plate to achieve a confluent monolayer.
-
Compound Preparation: Prepare a fixed, non-toxic concentration of this compound in cell culture medium. Also, prepare serial dilutions of this compound for determining the EC₅₀.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in cell culture medium.
-
Infection and Treatment:
-
Add the serially diluted virus to the wells of the 96-well plate (typically 8 replicates per dilution).
-
Add the prepared concentrations of this compound to the corresponding wells. Include virus control (no drug) and cell control wells.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-7 days, or until cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Observation: Examine the plates daily under a microscope and score each well for the presence or absence of CPE.
-
Data Analysis: Calculate the TCID₅₀/mL using the Reed-Muench or Spearman-Kärber method. The EC₅₀ of this compound can be determined by comparing the reduction in viral titer at different drug concentrations.
Quantitative Real-Time PCR (qPCR) for Viral Load Determination
This assay measures the amount of viral RNA in cell culture supernatants, providing a quantitative measure of viral replication.
Materials:
-
Supernatants from infected and treated cell cultures
-
Viral RNA extraction kit
-
RT-qPCR master mix
-
Virus-specific primers and probe
-
Real-time PCR instrument
Procedure:
-
Sample Collection: At various time points post-infection, collect the cell culture supernatants from the this compound treated and untreated wells.
-
RNA Extraction: Extract viral RNA from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mixture containing the master mix, primers, and probe.
-
Add the extracted RNA to the reaction wells.
-
Run the RT-qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Generate a standard curve using a known quantity of viral RNA or a plasmid containing the target sequence.
-
Quantify the viral RNA copies in each sample by comparing their Ct values to the standard curve.
-
Calculate the fold-reduction in viral load in the this compound treated samples compared to the untreated control.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro evaluation of this compound efficacy. The selection of appropriate cell lines, particularly MDCK cells for influenza virus, is crucial for obtaining accurate and relevant data. The detailed methodologies for plaque reduction, TCID₅₀, and qPCR assays will enable researchers to robustly assess the antiviral potential of this compound against a range of RNA viruses. The quantitative data, although limited for this compound itself, provides a valuable reference point for experimental design and data interpretation. Further studies are warranted to generate a more comprehensive profile of this compound's antiviral activity across different viral species and cell culture models.
References
- 1. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebola Virus Isolation Using Huh-7 Cells has Methodological Advantages and Similar Sensitivity to Isolation Using Other Cell Types and Suckling BALB/c Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
T-1105 Administration in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of T-1105 (Favipiravir) in murine models, based on findings from various preclinical studies. This compound, a potent viral RNA-dependent RNA polymerase inhibitor, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2] These guidelines are intended to assist in the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Data Summary of this compound Administration in Murine Models
The following tables summarize quantitative data from key studies involving the administration of this compound in mice for various viral infections.
| Virus | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | IFNAR-/- | 120 mg/kg/day or 200 mg/kg/day | Oral (p.o.) | Twice daily for 5 days, initiated 1h to 5 days post-infection | 100% survival when treatment initiated by day 4 post-infection; reduced body weight loss. | [3][4] |
| Ebinur Lake Virus (EBIV) | BALB/c | 300 mg/kg/day | Intraperitoneal (i.p.) | Twice daily, initiated 2 days prior to infection until death or 25% body weight decline | Prolonged survival (median survival from 5 to 7 days); significant reduction in serum viral titers. | [5][6] |
| Influenza B Virus (B/Brisbane/60/2008) | BALB scid (immunocompromised) | 10, 50, or 250 mg/kg/day | Oral gavage | Twice daily for 5 or 10 days, starting 24h post-infection | Dose-dependent increase in survival (100% at highest doses); longer treatment duration improved viral clearance in the lungs. | [7] |
Experimental Protocols
Animal Models
Commonly used mouse strains for studying the efficacy of this compound include:
-
BALB/c mice: A general-purpose inbred strain used for a variety of research, including infectious disease models.[5][6]
-
BALB scid mice: Immunocompromised mice lacking functional T and B cells, useful for studying viral infections in an immunocompromised host.[7]
-
IFNAR-/- mice: Mice deficient in the type I interferon receptor, making them more susceptible to certain viral infections.[4]
Mice are typically housed in specific pathogen-free conditions with controlled temperature, humidity, and light cycles.[5][6]
Preparation and Administration of this compound
a. Oral Administration (Gavage):
-
Vehicle: this compound can be suspended in a vehicle such as ORA-Plus suspending agent.[7]
-
Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the suspension orally to mice using a stomach probe (gavage needle). The volume is typically around 100 µL per mouse.[7]
b. Intraperitoneal (i.p.) Injection:
-
Vehicle: this compound can be dissolved in a solution like 2.9% sodium bicarbonate.[5][6]
-
Preparation: Dissolve this compound in the vehicle to the final desired concentration. Ensure the pH is suitable for injection (approximately 7.5).[5][6]
-
Administration: Inject the solution into the intraperitoneal cavity of the mouse using a sterile syringe and needle. The typical injection volume is 100 µL.[5]
Efficacy Assessment
Efficacy of this compound treatment is typically evaluated by monitoring the following parameters:
-
Survival Rate: Monitor and record the survival of mice in each treatment group daily.[3][5][7]
-
Body Weight: Weigh the mice daily as an indicator of health and disease progression.[3][5][7]
-
Viral Titer: Collect serum or tissue samples at specific time points post-infection to determine the viral load using methods such as plaque assays or quantitative reverse transcription PCR (qRT-PCR).[5][6]
-
Histopathology: At the end of the study, or at specific time points, tissues (e.g., lungs) can be collected, fixed, and stained for histopathological examination to assess tissue damage and inflammation.[7]
Visualizations
Mechanism of Action of this compound
This compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP). This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[1][2]
Caption: Intracellular activation and inhibitory mechanism of this compound.
Experimental Workflow for Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a murine model of viral infection.
Caption: General experimental workflow for this compound efficacy testing in mice.
References
- 1. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic effects of favipiravir against severe fever with thrombocytopenia syndrome virus infection in a lethal mouse model: Dose-efficacy studies upon oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Antiviral Effect of T-1105 in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction T-1105, the non-fluorinated analogue of T-705 (Favipiravir), is a broad-spectrum antiviral agent with activity against a range of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and Zika virus.[1][2] Like its parent compound, this compound functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor after intracellular conversion to its active form.[1][2] The efficacy of this compound can be cell-line dependent, highlighting the importance of standardized methods for quantifying its antiviral activity and cytotoxicity in vitro.[1][3] These application notes provide detailed protocols for assessing the antiviral effects of this compound in various cell lines.
Mechanism of Action
This compound is a prodrug that must be metabolized intracellularly to exert its antiviral effect. Upon entering the cell, it undergoes phosphoribosylation to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[1][4] This active metabolite mimics natural purine (B94841) nucleosides (ATP or GTP) and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp).[5] Incorporation of this compound-RTP into the nascent viral RNA strand can lead to chain termination or lethal mutagenesis, where the high rate of mutations results in non-viable viral progeny.[6][5] The activation efficiency of this compound is cell-line specific; for instance, it is more potent in Madin-Darby canine kidney (MDCK) cells compared to A549, Vero, and HEK293T cells, where the conversion of the monophosphate to the diphosphate (B83284) form is less efficient.[1][3]
Caption: Intracellular activation pathway of this compound.
Quantitative Data Presentation
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), while its effect on cell viability is measured by the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 determines the Selectivity Index (SI), an indicator of the drug's therapeutic window.
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Parainfluenza-3 virus | MDCK | CPE | 17 | >100 (est.) | >5.8 (est.) | [2] |
| Punta Toro virus | MDCK | CPE | 24 | >100 (est.) | >4.1 (est.) | [2] |
| Zika virus (SZ01) | Vero | CPE | 97.5 | Not specified | Not specified | [2] |
| SFTSV | Vero | CPE | 49 | >3 (viability unaffected) | Not specified | [2] |
| Influenza A virus (H1N1) | MDCK | Not specified | More potent than T-705 | Not specified | Not specified | [1][3] |
Note: CC50 values are often not explicitly stated in initial screening studies but are typically determined to be significantly higher than the EC50 for a compound to be considered promising. The "est." (estimated) values are based on the common practice of testing up to at least 100 µM for cytotoxicity.
Experimental Protocols
A systematic approach is required to determine the antiviral efficacy and cytotoxicity of this compound. The general workflow involves first assessing cytotoxicity to determine the non-toxic concentration range of the compound, followed by evaluating its antiviral activity against the virus of interest.
Caption: General experimental workflow for this compound evaluation.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
This compound compound
-
Appropriate cell line (e.g., MDCK, Vero, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., ~1 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the various this compound dilutions to the wells in triplicate. Include "cells only" (untreated) and "medium only" (background) controls.
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance, normalize the data to the untreated cell control (100% viability), and plot the percentage of cell viability against the log of this compound concentration. Calculate the CC50 value using non-linear regression analysis.
Protocol 2: Antiviral Activity by Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death or CPE.[8]
Materials:
-
This compound compound
-
Virus stock with a known titer
-
Appropriate cell line
-
96-well cell culture plates
-
Infection medium (serum-free or low-serum medium, with trypsin if required for influenza virus)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol and incubate overnight.
-
Compound Dilution: Prepare 2-fold serial dilutions of this compound in infection medium at 2x the final concentration. The highest concentration should be below the determined CC50 value.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add 50 µL of the 2x this compound dilutions to the wells.
-
Add 50 µL of virus suspension (diluted to a multiplicity of infection, MOI, of 0.001-0.01) to each well.
-
Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug) wells.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 48-72 hours, or until significant CPE (70-90%) is observed in the virus control wells.
-
Staining:
-
Gently wash the wells with PBS.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Wash the plate with water and allow it to dry completely.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of methanol (B129727) to each well.
-
Read the absorbance at 595 nm.
-
-
Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Plot the percentage of inhibition against the log of this compound concentration and determine the EC50 value using non-linear regression.
Protocol 3: Virus Yield Reduction Assay by qRT-PCR
This protocol quantifies the reduction in viral RNA production in the presence of this compound.
Materials:
-
This compound compound
-
Virus stock
-
Appropriate cell line in 24- or 48-well plates
-
Infection medium
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers/probes specific to a viral gene, master mix)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding and Infection: Seed cells in a 24-well plate. The next day, infect the cells with the virus at a defined MOI (e.g., 0.1) in the presence of various non-toxic concentrations of this compound. Include a no-drug virus control.
-
Incubation: Incubate for a period corresponding to one replication cycle (e.g., 24 hours).
-
RNA Extraction: Harvest the cell culture supernatant or cell lysate. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Setup:
-
Prepare a reaction mix containing reverse transcriptase, specific viral primers/probes, and master mix.
-
Add a standardized amount of extracted RNA to each reaction.
-
Create a standard curve using serial dilutions of a plasmid containing the target viral gene sequence or a viral stock with a known titer.
-
-
qRT-PCR Run: Perform the qRT-PCR using an appropriate thermal cycling program.
-
Analysis: Quantify the viral RNA copies in each sample using the standard curve. Calculate the percentage of reduction in viral RNA yield for each this compound concentration compared to the no-drug control. The EC50 can be determined by plotting the percentage reduction against the log of the drug concentration.
References
- 1. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for High-Throughput Screening of T-1105 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1105, a non-fluorinated analogue of favipiravir (B1662787) (T-705), is a promising broad-spectrum antiviral agent.[1] Like favipiravir, this compound functions as a prodrug, undergoing intracellular conversion to its active form, this compound ribonucleoside triphosphate (this compound-RTP).[1] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] The development of this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles is a key objective in the pursuit of novel antiviral therapeutics.
High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of chemical compounds to identify promising drug candidates. This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives using a cytopathic effect (CPE) inhibition assay. The CPE assay is a robust and widely used method for quantifying the ability of a compound to protect cells from virus-induced death.[3][4]
Mechanism of Action of this compound
This compound exerts its antiviral activity through a multi-step intracellular process. As a prodrug, it must first be metabolized into its active triphosphate form.[1][5] This active form, this compound-RTP, structurally mimics a purine (B94841) nucleotide, allowing it to be recognized and incorporated into the nascent viral RNA chain by the viral RdRp.[6] This incorporation disrupts viral replication, leading to the inhibition of viral propagation.[2][7]
References
- 1. real-research.com [real-research.com]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. actanaturae.ru [actanaturae.ru]
- 6. chemjournal.researchfloor.org [chemjournal.researchfloor.org]
- 7. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing T-1105 (Favipiravir) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing T-1105 (Favipiravir) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is intracellularly converted to its active form, favipiravir (B1662787) ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2] Its primary mechanism of action is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][3][4] Favipiravir-RTP acts as a purine (B94841) nucleotide analog and is incorporated into the nascent viral RNA strand, leading to two main antiviral effects:
-
Chain Termination: The incorporation of Favipiravir-RTP can halt the elongation of the viral RNA chain.[2][5]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP induces a high rate of mutations in the viral genome, a process known as lethal mutagenesis.[5][6][7][8] This accumulation of errors results in non-viable virus particles, effectively reducing the viral load.[5][6]
Q2: What is a typical starting dose for this compound in a new in vivo model?
A2: A typical starting dose for this compound can vary significantly depending on the animal model, the target virus, and the route of administration. A thorough literature review for studies using similar models and viruses is the recommended first step. If no direct data is available, a dose-ranging study is crucial. Based on published studies, initial doses have ranged from 100 mg/kg/day in hamster models for Picornavirus to higher doses in other models.[9] For SARS-CoV-2 in hamsters, a high dose was found to be more effective.[10]
Q3: How should I administer this compound to my animals?
A3: this compound is most commonly administered orally (p.o.) via gavage.[9][11] Intravenous (i.v.) administration has also been used in nonhuman primate studies.[12][13] The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of the drug in the specific animal model. Pulmonary delivery via a dry powder inhaler has also been explored in mice.[14]
Q4: What are the common signs of toxicity I should monitor for?
A4: High doses of this compound have been associated with toxicity in animal studies.[15][16] Common signs to monitor include:
-
Weight loss[16]
-
Changes in activity levels
-
Gastrointestinal issues such as diarrhea[17]
-
Elevated liver enzymes (ALT, AST)[18]
-
Increased serum uric acid levels[17]
-
Nephrotoxicity[18]
Regular monitoring of animal health, including body weight and clinical signs, is essential. Histopathological analysis of organs like the liver and kidneys at the end of the study can provide further information on toxicity.[18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Insufficient dosage.- Poor bioavailability with the chosen administration route.- Timing of treatment initiation is too late.- Virus strain is not susceptible. | - Conduct a dose-escalation study to determine the optimal dose.- Evaluate alternative administration routes (e.g., intravenous) or formulation to improve absorption.- Initiate treatment as early as possible after infection.- Confirm the in vitro susceptibility of the viral strain to this compound. |
| High Toxicity Observed | - Dosage is too high.- Accumulation of the drug with repeated dosing. | - Reduce the dosage or the frequency of administration.- Conduct a pharmacokinetic study to understand the drug's half-life and clearance in your model to adjust the dosing regimen.- Monitor for clinical signs of toxicity and consider establishing a maximum tolerated dose (MTD). |
| High Variability in Results | - Inconsistent drug administration.- Differences in animal metabolism.- Variability in viral challenge dose. | - Ensure consistent and accurate dosing for all animals.- Increase the number of animals per group to improve statistical power.- Standardize the viral inoculation procedure to ensure a consistent challenge dose. |
| Unexpected Pharmacokinetic Profile | - Non-linear pharmacokinetics.- Saturation of metabolic enzymes. | - this compound can exhibit non-linear pharmacokinetics due to the inhibition of its own metabolism by aldehyde oxidase.[12][13]- Conduct a full pharmacokinetic study with multiple time points and dose levels to characterize the drug's behavior in your model. |
Quantitative Data Summary
Table 1: Summary of In Vivo Efficacy Studies with this compound (Favipiravir)
| Animal Model | Virus | Dosage Regimen | Key Findings | Reference |
| Hamster | SARS-CoV-2 | Low, Medium, and High doses | High dose significantly reduced infectious virus titers in the lungs and improved lung histopathology.[10] | [10] |
| Hamster | Picornavirus | 100 mg/kg/day | 100% protection against lethal challenge when treatment started 4 or 5 days post-infection.[9] | [9] |
| Mouse | Ebola Virus | 150 mg/kg twice a day (oral) | Dramatically reduced viral replication, achieving an antiviral effectiveness of 95% at 2 days post-treatment initiation.[11] | [11] |
| Mouse | Phleboviruses | 3-55 µM (in cell culture) | Effective in treating Punta Toro virus (PTV) infection in rodents.[9] | [9] |
| Cynomolgus Macaque | Hemorrhagic Fever Viruses | 60-180 mg/kg twice a day (intravenous) | Maintenance doses of 100-120 mg/kg BID are predicted to achieve therapeutic plasma concentrations for Lassa and Marburg viruses.[12][13] | [12][13] |
Table 2: Summary of Pharmacokinetic Parameters of this compound (Favipiravir) in Animal Models
| Animal Model | Administration Route | Dose | Key Pharmacokinetic Findings | Reference |
| Cynomolgus Macaque | Intravenous | 60-180 mg/kg BID | Exhibited concentration-dependent aldehyde oxidase inhibition. A 20% dose increase after day 7 was suggested to compensate for increased clearance over time.[12][13] | [12][13] |
| Mouse | Oral and Pulmonary | 3 mg (oral), ~120 µg (inhalation) | Pulmonary delivery resulted in higher concentrations in the broncho-alveolar lavage fluid with a much smaller dose compared to oral administration.[14] | [14] |
| Mouse | Oral | 150 mg/kg BID | Pharmacokinetic data was used to model viral kinetics and drug effectiveness.[11] | [11] |
Experimental Protocols
1. Dose-Ranging Efficacy Study Protocol (General)
-
Animal Model: Select an appropriate animal model for the virus of interest.
-
Virus Challenge: Infect animals with a standardized dose of the virus.
-
Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and at least three dose levels of this compound (e.g., low, medium, high).
-
Drug Administration: Administer this compound or vehicle at a predetermined time post-infection (e.g., 1 hour before or 4 hours after). The route of administration should be consistent.
-
Monitoring: Monitor animals daily for clinical signs of illness, body weight changes, and mortality for a specified period (e.g., 14-21 days).
-
Viral Load Quantification: At select time points, collect relevant tissues (e.g., lungs, spleen) or samples (e.g., blood, feces) to quantify viral load using methods like plaque assay or RT-qPCR.
-
Data Analysis: Compare the outcomes (e.g., survival rate, viral titers, clinical scores) between the treatment groups and the vehicle control to determine the effective dose range.
2. Pharmacokinetic Study Protocol (General)
-
Animal Model: Use healthy, uninfected animals of the same species, strain, and sex as in the efficacy studies.
-
Drug Administration: Administer a single dose of this compound via the intended route of administration.
-
Sample Collection: Collect blood samples at multiple time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them appropriately until analysis.
-
Drug Concentration Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as HPLC.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
References
- 1. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 2. Favipiravir: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 4. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 5. journals.asm.org [journals.asm.org]
- 6. [PDF] T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of favipiravir (T-705) and T-1106 pyrazine derivatives in phlebovirus disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Favipiravir Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Comparative Preclinical Pharmacokinetics and Disposition of Favipiravir Following Pulmonary and Oral Administration as Potential Adjunct Therapy Against Airborne RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pulmonary toxicity associated with high-dose favipiravir and treatment options: biochemical and histopathological evaluation. [ve.scielo.org]
- 16. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
Overcoming T-1105 low solubility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of T-1105. The following information is intended to facilitate the effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a broad-spectrum antiviral compound that acts as a viral RNA polymerase inhibitor.[1][2] It is a structural analog of T-705 (Favipiravir).[2] this compound is a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to its active form, this compound ribonucleoside triphosphate (this compound-RTP).[1][2] This active metabolite then competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] By mimicking natural purine (B94841) nucleosides, this compound-RTP is incorporated into the growing viral RNA strand, leading to chain termination and lethal mutagenesis, which ultimately prevents the production of viable viral progeny.
Q2: What are the basic physicochemical properties and solubility of this compound?
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low aqueous solubility, this compound should first be dissolved in an appropriate organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. A general protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound solutions are noted to be unstable.[1] It is recommended to prepare fresh solutions before use. If storage is necessary, stock solutions in DMSO should be aliquoted into small volumes to avoid multiple freeze-thaw cycles and stored at -20°C for short-term use (up to 3 months) or -80°C for longer-term storage. Always refer to the supplier's specific recommendations.
Data Presentation: Solubility of Favipiravir (T-705) as a Reference for this compound
Note: The following data is for Favipiravir (T-705), a close structural analog of this compound. This information should be used as a guideline for handling this compound.
| Solvent/Medium | Solubility | Concentration (mg/mL) | Molarity (approx.) | Notes |
| DMSO | Soluble | 30-31 mg/mL | ~191 - 197 mM | Common solvent for stock solutions.[4] |
| Ethanol (B145695) | Soluble | 20 mg/mL | ~127 mM | [4] |
| Water | Slightly Soluble | 12 mg/mL | ~76 mM | Requires slight warming to dissolve.[4] |
| 0.1 N HCl (pH ~1) | Low Solubility | - | - | Dosage volume > 250 mL indicates low solubility.[5] |
| Phosphate (B84403) Buffer (pH 3.0) | Low Solubility | - | - | Dosage volume > 250 mL indicates low solubility.[5] |
| Acetate Buffer (pH 4.5) | Highly Soluble | - | - | Dosage volume < 250 mL indicates high solubility.[5] |
| Phosphate Buffer (pH 6.0) | Highly Soluble | - | - | Dosage volume < 250 mL indicates high solubility.[5] |
| Phosphate Buffer (pH 6.8) | Highly Soluble | - | - | Considered the most suitable dissolution medium in one study.[5] |
| Borate Buffer (pH 8.0) | Highly Soluble | - | - | Dosage volume < 250 mL indicates high solubility.[5] |
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium (or buffer), a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume. Always add the compound solution dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffer for dilutions. |
| High Final Solvent Concentration | While DMSO helps with the initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. A control with the same DMSO concentration should always be included in your experiments. |
Issue 2: Delayed Precipitation of this compound in Cell Culture
-
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
-
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the culture medium, leading to the formation of less soluble byproducts. | Prepare fresh media with this compound more frequently, especially for long-term experiments. |
| Interaction with Media Components | Components in the serum or media (e.g., proteins, salts) can interact with this compound, reducing its solubility over time. | Test for precipitation in both serum-free and serum-containing media to see if serum is a contributing factor. If so, consider reducing the serum concentration if your cell line can tolerate it. |
| pH Changes in Media | Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic). As this compound's solubility is pH-dependent, this can cause it to precipitate. | Monitor the pH of your culture medium. If it becomes acidic, change the medium more frequently or use a more strongly buffered medium (e.g., HEPES). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 139.11 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) to maintain sterility.
-
Weighing this compound: Tare a sterile vial on the analytical balance. Carefully weigh out 1.39 mg of this compound powder into the vial to prepare 1 mL of a 10 mM stock solution.
-
Dissolving in DMSO: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial securely and vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Strategy for Enhancing this compound Solubility
This protocol outlines general approaches that can be adapted to improve the solubility of this compound for specific applications.
-
pH Adjustment:
-
Based on data from its analog, Favipiravir, the solubility of this compound is expected to increase in neutral to slightly alkaline conditions.[5]
-
Prepare a series of buffers with different pH values (e.g., phosphate buffers at pH 6.0, 6.8, and 7.4).
-
Attempt to dissolve this compound directly in these buffers or add a small amount of a concentrated DMSO stock to the buffers.
-
Determine the pH at which the highest concentration of this compound remains in solution. Note that the final formulation must be compatible with your experimental system (e.g., cell viability).
-
-
Use of Co-solvents:
-
For certain applications, the use of a co-solvent in the final formulation can maintain solubility.
-
Co-solvents like ethanol or polyethylene (B3416737) glycol (PEG) can be tested.
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 100% ethanol).
-
Create a series of dilutions in your aqueous medium, varying the final percentage of the co-solvent.
-
Assess the solubility and ensure the final co-solvent concentration is not detrimental to your experiment.
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
Prepare an aqueous solution of HP-β-CD.
-
Add this compound powder to the HP-β-CD solution and stir or sonicate until dissolved.
-
The molar ratio of this compound to cyclodextrin (B1172386) often needs to be optimized (e.g., 1:1, 1:2).
-
-
Formulation as a Solid Dispersion:
-
A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix to improve dissolution. This is an advanced technique typically used in drug formulation development.
-
Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycols (PEGs).
-
A common method is solvent evaporation, where the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion that can be reconstituted in aqueous media.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. sycamorelifesciences.com [sycamorelifesciences.com]
- 5. specialchem.com [specialchem.com]
- 6. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclusion Complexation of Remdesivir with Cyclodextrins: A Comprehensive Review on Combating Coronavirus Resistance—Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-1105 Activation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the activation efficiency of T-1105 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that requires intracellular activation to exert its antiviral effect. It is converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), through a series of phosphorylation steps carried out by cellular enzymes.[1][2] this compound-RTP then acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the suppression of viral RNA synthesis and replication.[3]
Q2: Why does the antiviral activity of this compound vary between different cell lines?
A2: The antiviral efficacy of this compound is highly dependent on the metabolic activation capacity of the host cell line.[1][4] The efficiency of the multi-step phosphorylation process, from the initial conversion of this compound to its monophosphate form and subsequent conversions to diphosphate (B83284) and triphosphate forms, differs significantly among cell lines.[1][4]
Q3: Which cell lines are known to efficiently activate this compound?
A3: Madin-Darby canine kidney (MDCK) cells have been shown to efficiently metabolize this compound to its active triphosphate form, this compound-RTP.[1]
Q4: Which cell lines are known to have low this compound activation efficiency?
A4: A549 (human lung carcinoma), Vero (African green monkey kidney), and HEK293T (human embryonic kidney) cells exhibit less efficient activation of this compound.[1] In these cell lines, a bottleneck has been identified in the conversion of this compound ribonucleoside monophosphate (this compound-RMP) to the diphosphate form (this compound-RDP).[1]
Q5: What are the key enzymes involved in the activation of this compound?
A5: The initial and rate-limiting step of this compound activation, the conversion to this compound-RMP, is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] Subsequent phosphorylation steps are carried out by cellular kinases, with UMP-CMP kinase likely involved in the conversion of this compound-RMP to this compound-RDP, and nucleoside diphosphate kinases responsible for the final phosphorylation to this compound-RTP.
Data on this compound Activation Efficiency
The following table summarizes the intracellular concentrations of the active metabolite this compound-RTP in different cell lines after 24 hours of incubation with this compound.
| Cell Line | This compound Concentration (µM) | This compound-RTP Concentration (pmol/10⁶ cells) | Reference |
| MDCK | 500 | 841 | [2] |
| 1000 | 1228 | [2] | |
| A549 | 500 | < 50 | [2] |
| 1000 | < 50 | [2] | |
| Vero | 500 | < 50 | [2] |
| 1000 | < 50 | [2] | |
| HEK293T | 500 | 65 | [2] |
| 1000 | 171 | [2] |
Signaling Pathway and Experimental Workflow
This compound Activation Pathway
Caption: Intracellular activation pathway of this compound.
Experimental Workflow for this compound Activation Analysis
Caption: General experimental workflow for analyzing this compound activation.
Experimental Protocols
Protocol: Quantification of Intracellular this compound-RTP using LC-MS/MS
This protocol provides a general framework. Optimization for specific cell lines and equipment is recommended.
-
Cell Seeding and Treatment:
-
Seed the desired cell line in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to adhere and reach the desired confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound. Include vehicle-only controls.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 70:30 methanol:water) to the cells and scrape them.
-
Transfer the cell lysate to a microcentrifuge tube.
-
To precipitate proteins and other cellular debris, add ice-cold acetonitrile.
-
Vortex the mixture and incubate on ice.
-
Centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step using a weak anion exchange cartridge can be performed.[5][3]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column for separating polar compounds, such as an anion exchange or reversed-phase C18 column.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound-RTP.
-
Prepare a standard curve using known concentrations of a this compound-RTP analytical standard to enable absolute quantification.
-
Normalize the quantified this compound-RTP levels to the cell number in each sample. Cell counting can be performed on a parallel set of wells/flasks.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or undetectable this compound-RTP levels in a cell line expected to be active (e.g., MDCK) | 1. Suboptimal cell health: Cells are stressed or have low metabolic activity. 2. Incorrect this compound concentration or incubation time: Insufficient drug or time for activation. 3. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 4. Inefficient metabolite extraction: Loss of this compound-RTP during the extraction process. | 1. Ensure cells are healthy and in the exponential growth phase. Check for contamination. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Prepare fresh this compound stock solutions and store them in single-use aliquots at -20°C or -80°C. 4. Optimize the extraction protocol. Ensure all steps are performed on ice to minimize enzymatic degradation. |
| High variability in this compound-RTP levels between replicate samples | 1. Inconsistent cell seeding: Uneven number of cells per well/plate. 2. Pipetting errors: Inaccurate dispensing of this compound or extraction solvents. 3. Edge effects in multi-well plates: Evaporation from outer wells affecting cell growth and drug concentration. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for experiments or fill them with sterile PBS or media to create a humidity barrier. |
| Unexpectedly high this compound-RTP levels in a cell line with known low activation (e.g., A549, Vero) | 1. Cell line misidentification or contamination: The cell line being used is not what it is thought to be. 2. Adaptation of the cell line in culture: Prolonged culture may lead to changes in metabolic enzyme expression. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Use low-passage number cells and maintain consistent culture conditions. |
| Poor peak shape or signal intensity in LC-MS/MS analysis | 1. Matrix effects: Co-eluting compounds from the cell extract are suppressing the ionization of this compound-RTP. 2. Degradation of this compound-RTP in the processed sample: Instability of the triphosphate metabolite. | 1. Optimize the chromatographic separation to resolve this compound-RTP from interfering matrix components. Consider using a more rigorous sample cleanup method. 2. Keep processed samples at low temperatures and analyze them as quickly as possible. |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5’-triphosphate (T-705-RTP) in human peripheral mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing T-1105 (Favipiravir) Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the oral bioavailability of the antiviral agent T-1105, also known as Favipiravir (B1662787). The content addresses common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the oral bioavailability of this compound?
A1: The primary challenge is its moderate to poor aqueous solubility.[1][2][3] this compound is a weak acid (pKa ≈ 5.1), and its solubility is pH-dependent.[4] This low solubility can limit the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs. While some studies suggest it has high permeability (BCS Class II), its solubility remains a key hurdle to achieving consistent and optimal therapeutic concentrations.[4][5]
Q2: What are the most common strategies to improve this compound oral bioavailability?
A2: The most widely investigated strategies focus on enhancing its solubility and dissolution rate. These include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in an amorphous state within a polymer matrix (e.g., HPMC, PVP). This technique prevents drug crystallization and can create a supersaturated solution in the GI tract, enhancing the driving force for absorption.[2][6]
-
Co-crystals: Co-crystallization involves combining this compound with a benign co-former (e.g., theophylline, hydroxybenzoic acids) in a specific stoichiometric ratio.[3][[“]] This creates a new crystalline solid with improved physicochemical properties, such as higher solubility and better tabletability, without altering the this compound molecule itself.[1][8]
-
Prodrugs: A prodrug approach can be used to bypass rate-limiting metabolic activation steps, such as phosphorylation, which can indirectly improve the overall efficacy of the orally administered drug.[9]
-
Nanoformulations: Techniques like creating solid lipid nanoparticles (SLNs) can increase the surface area for dissolution and improve solubility.[8]
Q3: Why do in vivo pharmacokinetic studies for this compound often show high inter-individual variability?
A3: High variability in plasma concentrations is a known issue with this compound.[10][11] This can be attributed to several factors, including its poor solubility, differences in gastrointestinal physiology among subjects (e.g., gastric pH, transit time), and complex, potentially saturable metabolism via aldehyde oxidase.[12] Furthermore, plasma concentrations have been observed to decrease over time during multi-day dosing regimens, suggesting potential auto-induction of metabolism.[12][13]
Q4: My co-crystal formulation shows improved solubility in vitro, but why might it fail in vivo?
A4: A common issue with highly soluble forms like co-crystals or ASDs is the potential for the supersaturated solution to rapidly precipitate back into the less soluble, stable crystalline form of the drug in the GI tract.[3] This "spring and parachute" effect requires a "parachute" (often a precipitation inhibitor polymer like HPMC or PVP) to maintain the supersaturated state long enough for absorption to occur. Some studies have shown that adding polymers like PVP can inhibit the dissociation and precipitation of this compound co-crystals in solution.[3][[“]]
Troubleshooting Guides
Problem 1: Low drug loading or phase separation in Amorphous Solid Dispersion (ASD).
| Potential Cause | Troubleshooting Steps |
| Poor Miscibility/Solubility in Polymer | - Screen different polymers: Test polymers with varying hydrophilicity and hydrogen bonding capacity (e.g., HPMC, PVP K30, Soluplus®).[2][14] - Perform thermodynamic modeling: Use tools like Flory-Huggins interaction parameters to predict drug-polymer miscibility before formulation. - Adjust Drug-to-Polymer Ratio: Systematically decrease the drug loading to find the miscible threshold. |
| Inappropriate Solvent System (for spray drying/solvent evaporation) | - Select a common solvent: Choose a solvent or solvent blend that readily dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane). - Ensure sufficient solvent volume: Use enough solvent to ensure a clear solution is formed before processing, preventing premature precipitation. |
| Recrystallization During Processing or Storage | - Increase Polymer Concentration: A higher polymer concentration can better stabilize the amorphous drug by increasing the glass transition temperature (Tg) and reducing molecular mobility.[14] - Optimize Drying Process: For spray drying, use a higher inlet temperature and faster drying rate to rapidly "freeze" the drug in its amorphous state. For solvent evaporation, ensure complete removal of residual solvent, which can act as a plasticizer and promote crystallization. - Control Storage Conditions: Store the ASD under low humidity and temperature to prevent moisture sorption and maintain stability.[14] |
Problem 2: High variability or poor bioavailability in rodent pharmacokinetic (PK) study.
| Potential Cause | Troubleshooting Steps |
| Precipitation of Formulation in GI Tract | - Incorporate a Precipitation Inhibitor: If not already present, add a hydrophilic polymer (e.g., HPMC) to your formulation vehicle to act as a "parachute" and maintain supersaturation.[3] - Reduce the Dose: High concentrations can exceed the solubility limit and drive precipitation. Test a lower dose to see if bioavailability improves proportionally. |
| Inconsistent Dosing/Gavage Technique | - Ensure Homogeneous Suspension: The dosing vehicle (e.g., 0.5% methylcellulose) must be continuously stirred to ensure a uniform suspension is administered to each animal. - Verify Gavage Accuracy: Ensure proper gavage technique to avoid accidental dosing into the lungs. Use appropriate gavage needle sizes for the animal model (e.g., 20-22 gauge for rats).[15] |
| Insufficient Sampling Time Points | - Optimize Blood Sampling Schedule: Ensure you have frequent early time points (e.g., 15, 30, 60 minutes) to accurately capture the absorption phase and Cmax. Extend later time points to adequately characterize the elimination phase and AUC. |
| Saturable Metabolism or Transporters | - Conduct a Dose-Ranging Study: Administer several different doses (e.g., low, medium, high) and check for dose proportionality in the AUC. A non-linear increase in AUC with dose may suggest saturation of first-pass metabolism.[12] |
Data Presentation: Comparative Pharmacokinetics
The following table summarizes pharmacokinetic parameters from studies evaluating different this compound/Favipiravir formulations. This data highlights the potential for bioavailability enhancement through advanced formulation strategies.
| Formulation | Dose & Route | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Favipiravir | 8 mg/kg, IP | Rat | 31.5 | ~0.5 | Not Reported | - | [15] |
| Favipiravir-β-alanine ethyl ester IL | Oral | Mice | ~1.5x higher than control | Not Reported | ~1.9x higher than control | 190% | [5] |
| Favipiravir Standard Dose | 1600mg/600mg, Oral | Human | Median Trough (Day 2): 21.26 | - | AUC decreased 68.5% by Day 4 | - | [11] |
| Favipiravir High Dose | 1800mg/800mg, Oral | Human | Trough (Day 2): 33.7 | - | Trough decreased over time | - | [13] |
Note: Direct comparison between studies should be made with caution due to differences in species, analytical methods, and study design. IL = Ionic Liquid; IP = Intraperitoneal.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the development and troubleshooting of this compound formulations.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To prepare a this compound ASD with a hydrophilic polymer (e.g., HPMC E5) to improve its dissolution characteristics.
Materials:
-
This compound (Favipiravir) powder
-
Hydroxypropyl Methylcellulose (B11928114) (HPMC E5)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Spray dryer (e.g., Büchi B-290)
-
Stir plate and magnetic stir bars
-
Analytical balance
-
Volumetric flasks
Methodology:
-
Solution Preparation: a. Prepare a 1:4 drug-to-polymer ratio (w/w). For example, accurately weigh 1.0 g of this compound and 4.0 g of HPMC E5. b. Prepare a 1:1 (v/v) methanol:acetone solvent system. c. In a suitable beaker, dissolve the weighed this compound and HPMC E5 in the solvent system to achieve a final solid concentration of 2-5% (w/v). Ensure complete dissolution using a magnetic stirrer. The solution should be clear.
-
Spray Dryer Setup: a. Set up the spray dryer with a standard 0.7 mm nozzle. b. Set the inlet temperature to 100-120°C. c. Set the aspirator to 85-100% to ensure efficient drying and particle collection. d. Set the pump feed rate to 3-5 mL/min. The outlet temperature should be monitored and typically falls within 50-70°C. Note: Parameters must be optimized for your specific instrument and formulation.
-
Spray Drying Process: a. Pump deionized water or the pure solvent system through the nozzle for 5-10 minutes to stabilize the system and temperatures. b. Switch the feed to the this compound/HPMC solution. c. Collect the dried powder from the cyclone collector.
-
Post-Processing and Characterization: a. Transfer the collected powder to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent. b. Store the final ASD powder in a desiccator over silica (B1680970) gel. c. Characterize the ASD using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: In Vivo Pharmacokinetic Study in a Sprague-Dawley Rat Model
Objective: To determine and compare the pharmacokinetic profiles of a novel this compound formulation against an unformulated drug suspension.
Materials & Animals:
-
Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
This compound test formulation and control suspension (e.g., pure drug in 0.5% w/v methylcellulose in water).
-
Oral gavage needles (20-gauge).
-
Blood collection supplies (e.g., K2-EDTA microtubes, capillaries).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Animal Acclimatization & Grouping: a. Acclimatize animals for at least 3 days prior to the study. b. Randomly assign rats to groups (n=4-6 per group), e.g., Group 1 (Control Suspension) and Group 2 (Test Formulation).
-
Dosing: a. Accurately weigh each animal before dosing. b. Prepare dosing suspensions to deliver a target dose (e.g., 10 mg/kg) in a volume of 5-10 mL/kg. Ensure the suspension is homogenous by continuous stirring. c. Administer the dose accurately via oral gavage. Record the exact time of administration (T=0).
-
Blood Sampling: a. Collect serial blood samples (~150-200 µL) from the tail vein or saphenous vein at predetermined time points. b. Typical time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. c. Collect samples into K2-EDTA coated tubes and immediately place them on ice.
-
Plasma Preparation: a. Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C. b. Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials. c. Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis and Pharmacokinetic Calculation: a. Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA). c. Calculate key parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). d. Calculate the relative oral bioavailability of the test formulation compared to the control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Properties and Molecular Insights of Favipiravir and Roflumilast Solid Dispersions for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 2a, open-label, dose-escalating, multi-center pharmacokinetic study of favipiravir (T-705) in combination with oseltamivir in patients with severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. Pulmonary Delivery of Favipiravir in Rats Reaches High Local Concentrations without Causing Oxidative Lung Injury or Systemic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting T-1105 Cytotoxicity in Cell Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential cytotoxicity issues observed when working with T-1105 (Favipiravir) in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during your experiments with this compound.
Q1: I am observing unexpected cytotoxicity with this compound in my cell line. Is this a known issue?
A1: While this compound (Favipiravir) is generally reported to have low cytotoxicity in many cell lines at its effective antiviral concentrations, some studies have indicated that cytotoxicity can be cell-type and concentration-dependent.[1][2] For instance, in cardiomyoblastic H9c2 and skin fibroblast CCD-1079Sk cell lines, a significant decrease in ATP content was observed starting at concentrations of 200 µM, suggesting cellular stress.[1] In contrast, no significant cytotoxicity was seen in MDCK, A549, Calu-3, and Vero E6 cells at concentrations as high as 1,000 µM or within the range of 0.1571–7.855 mg/mL.[2][3][4]
Q2: My cell viability assay (e.g., MTT, XTT) results show a decrease in signal with this compound treatment. How can I determine if this is true cytotoxicity?
A2: A decrease in signal in metabolic-based assays like MTT or XTT can indicate either a reduction in cell viability or an interference of the compound with cellular metabolism. This compound has been shown to decrease intracellular ATP levels at higher concentrations in certain cell types.[1] This reduction in metabolic activity could lead to a decreased signal in tetrazolium-based assays without necessarily causing immediate cell death.
Troubleshooting Steps:
-
Orthogonal Assays: Employ a different cytotoxicity assay that measures a distinct cellular process. For example, use a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or a real-time live/dead cell imaging assay.
-
ATP Measurement: Directly measure intracellular ATP levels to confirm if the compound affects cellular energy metabolism.
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes characteristic of cell death, such as rounding, detachment, or membrane blebbing.
Q3: My absorbance readings in the MTT assay are inconsistent or have high background. What could be the cause?
A3: Inconsistent results or high background in MTT assays are common issues and can stem from several factors unrelated to the compound's activity.
Troubleshooting Steps:
-
Compound Precipitation: Visually inspect the wells after adding this compound to ensure it is fully dissolved and not precipitating at the tested concentrations.
-
Phenol (B47542) Red Interference: The phenol red indicator in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation period.[5]
-
Contamination: Microbial contamination can lead to false-positive signals by reducing the MTT reagent.[5]
-
Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Use a solubilization solution like DMSO and mix thoroughly.[6]
Q4: I suspect this compound might be interfering with my assay reagents. How can I check for this?
A4: To rule out direct interference of this compound with your assay, run a cell-free control.
Troubleshooting Steps:
-
Cell-Free Controls: Prepare wells with culture medium and the same concentrations of this compound as your experimental wells, but without cells. Add the assay reagent (e.g., MTT, LDH substrate) and measure the signal. Any signal generated in these wells is due to the compound's interaction with the assay components. Subtract this background from your experimental readings.
Q5: What is the proposed mechanism of this compound and could it explain the observed cytotoxicity?
A5: this compound is a prodrug that is intracellularly converted to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP). This compound-RTP acts as an inhibitor of RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.[3][4] While the primary target is the viral RdRp, there is a possibility of off-target effects. One study suggested through computational docking that this compound-RTP might interact with human mitochondrial DNA polymerase gamma (POLG1).[1] Inhibition of mitochondrial functions could lead to a decrease in ATP production and induce oxidative stress, which may contribute to cytotoxicity in certain cell types or at high concentrations.
Quantitative Data Summary
Table 1: Reported Cytotoxicity of this compound (Favipiravir) in Various Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| H9c2 (Cardiomyoblast) | ATP Assay | 100-500 µM | Significant 20% decrease in ATP at 200, 400, and 500 µM | [1] |
| CCD-1079Sk (Skin Fibroblast) | ATP Assay | 100-500 µM | Inhibition of ATP content at all tested concentrations | [1] |
| Calu-3 (Lung Epithelial) | Cell Viability Assay | 0.1571–7.855 mg/mL | No significant difference in cell viability | [3][4] |
| Vero E6 | Cell Viability Assay | 0.25–3 mg/mL | Not cytotoxic | [3][4] |
| MDCK | Cytotoxicity Assay | Up to 1,000 µM | No cytotoxicity observed | [2] |
| A549 | Cytotoxicity Assay | Up to 1,000 µM | No cytotoxicity observed | [2] |
Experimental Protocols
1. MTT Cell Viability Assay
-
Principle: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Methodology:
-
Seed cells and treat with this compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated control wells.
-
In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).
-
3. ATP-Based Cell Viability Assay
-
Principle: Measures the level of intracellular ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Add the ATP-releasing/luciferase reagent to each well according to the manufacturer's protocol.
-
Mix the contents on a plate shaker for a few minutes.
-
Measure the luminescence using a microplate reader.
-
Visualizations
References
- 1. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: T-1105 (Favipiravir) In Vitro Resistance Mutation Selection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the in vitro selection of T-1105 (also known as favipiravir (B1662787) or T-705) resistant viral mutants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum antiviral agent that, after intracellular conversion to its active form, this compound ribofuranosyl-5'-triphosphate (T-705RTP), acts as a purine (B94841) analogue.[1] It selectively inhibits the RNA-dependent RNA polymerase (RdRP) of many RNA viruses, including influenza virus, leading to the termination of viral RNA synthesis.[1] Another key antiviral mechanism is lethal mutagenesis, where the incorporation of this compound into the viral genome induces a high rate of mutations, resulting in a nonviable viral phenotype.[2]
Q2: Is it difficult to select for this compound resistant mutants in vitro?
A2: Early laboratory studies often reported a lack of emergence of resistant viruses, suggesting a high barrier to resistance.[3][4][5][6] This is partly attributed to its mechanism of lethal mutagenesis.[2] However, subsequent studies have successfully selected for resistant mutants, indicating that it is possible under specific experimental conditions.[3][4][5][6]
Q3: What are the known resistance mutations to this compound in influenza virus?
A3: The primary resistance mutation identified in vitro is a lysine-to-arginine substitution at position 229 (K229R) in the PB1 subunit of the influenza virus RNA-dependent RNA polymerase.[3][4][5][6] This mutation has been shown to confer resistance across different influenza A virus strains.[3][6]
Q4: Does the primary resistance mutation affect viral fitness?
A4: Yes, the K229R mutation in the PB1 subunit comes with a fitness cost, leading to decreased polymerase activity and reduced viral growth.[3][4][5] This fitness cost can be compensated for by a secondary mutation, such as a proline-to-leucine substitution at position 653 (P653L) in the PA subunit of the polymerase.[3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro selection of this compound resistant mutants.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No resistant virus emerges after multiple passages. | The starting drug concentration is too high, leading to complete inhibition of viral replication and preventing the selection of mutants. | Start the selection process with a this compound concentration at or slightly above the EC50 value for the parental virus. Gradually increase the drug concentration in subsequent passages.[7] |
| The multiplicity of infection (MOI) is too low, reducing the initial genetic diversity of the viral population. | Use a higher initial MOI to increase the probability of pre-existing resistant variants in the population.[8][9] | |
| The mechanism of lethal mutagenesis is preventing the emergence of viable resistant viruses.[2] | Consider using a lower, less mutagenic concentration of this compound for initial passages to allow for the selection of resistance mutations without immediately killing the virus population. | |
| Selected virus shows only a minor shift in susceptibility to this compound. | Only a single resistance mutation with a high fitness cost has been selected. | Continue passaging the virus under drug pressure to select for compensatory mutations that can restore viral fitness and potentially increase the level of resistance.[3][4] |
| The phenotypic assay is not sensitive enough to detect the change in susceptibility. | Use multiple types of phenotypic assays for confirmation, such as plaque reduction, yield reduction, and focus inhibition assays.[10][11] | |
| Difficulty confirming resistance genotypically. | The resistance mutation is not one of the commonly reported ones (e.g., PB1 K229R). | Perform whole-genome sequencing of the resistant virus to identify novel mutations in the polymerase complex (PB1, PB2, PA) or other viral genes that may contribute to resistance. |
| The resistant population is mixed, and the resistance mutation is not the dominant genotype. | Plaque-purify the resistant virus population to isolate and sequence individual viral clones. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (Favipiravir) Against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Seasonal H1N1 (A/Brisbane/59/2007) | MDCK | Plaque Reduction | 17.05 | [2] |
| Seasonal H1N1 (A/New Jersey/15/2007) | MDCK | Plaque Reduction | 15.07 | [2] |
| Pandemic H1N1 (A/Denmark/524/2009) | MDCK | Plaque Reduction | 15.54 | [2] |
| Pandemic H1N1 (A/Denmark/528/2009) | MDCK | Plaque Reduction | 11.36 | [2] |
| Various Influenza A and B strains | MDCK | Plaque Reduction | 0.19 - 22.48 | [10] |
Table 2: Key Amino Acid Substitutions Conferring Resistance to this compound in Influenza A Virus
| Gene | Amino Acid Substitution | Effect | Fitness Cost | Compensatory Mutation | Reference |
| PB1 | K229R | Confers resistance to this compound | Yes, reduced polymerase activity | PA P653L | [3][4][5] |
| PA | P653L | Restores viral fitness | No, compensatory | - | [3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant Virus by Serial Passage
This protocol describes a general method for selecting antiviral resistance in cell culture.[7]
-
Cell and Virus Preparation:
-
Culture a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in appropriate growth medium.
-
Prepare a stock of the wild-type virus to be used for the selection.
-
-
Initial Infection and Drug Treatment:
-
Seed cells in multiple culture vessels (e.g., T-25 flasks).
-
Infect the cells with the virus at a defined multiplicity of infection (MOI). Both low MOI (e.g., 0.01) and high MOI (e.g., 1) can be used.[8][9]
-
After a 1-hour adsorption period, remove the virus inoculum and add medium containing this compound at a concentration near the EC50 value. Also, maintain a parallel culture without the drug as a control.
-
-
Serial Passaging:
-
Incubate the cultures until cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the virus.
-
Use the harvested virus to infect fresh cell monolayers in the presence of the same or an increased concentration of this compound.
-
Repeat this passaging process for a sufficient number of rounds (e.g., 10-20 passages) or until a significant reduction in drug susceptibility is observed.
-
-
Monitoring for Resistance:
-
Periodically (e.g., every 2-3 passages), titrate the virus and perform a phenotypic assay (e.g., plaque reduction assay) to determine the EC50 of the passaged virus population.
-
Once a resistant phenotype is confirmed, perform genotypic analysis by sequencing the relevant viral genes (e.g., PB1, PB2, and PA for influenza) to identify mutations.
-
Protocol 2: Plaque Reduction Assay for Phenotypic Susceptibility Testing
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding:
-
Seed confluent monolayers of a suitable cell line (e.g., MDCK) in 6-well plates.
-
-
Virus Dilution and Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour.
-
-
Drug Treatment and Overlay:
-
Prepare a series of this compound concentrations in an overlay medium (e.g., medium containing low-melting-point agarose (B213101) or Avicel).
-
After adsorption, remove the virus inoculum and add the overlay medium containing the different drug concentrations to the respective wells. Include a no-drug control.
-
-
Incubation and Staining:
-
Incubate the plates at the optimal temperature for virus replication until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.
-
Visualizations
Caption: Workflow for in vitro selection of this compound resistant virus.
Caption: Mechanism of action and resistance pathway for this compound.
References
- 1. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. TMC125 displays a high genetic barrier to the development of resistance: evidence from in vitro selection experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMC125 Displays a High Genetic Barrier to the Development of Resistance: Evidence from In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cell line-dependent variability of T-1105 activity
Welcome to the Technical Support Center for T-1105. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound. The information is presented in a question-and-answer format to directly address potential challenges, particularly the observed cell line-dependent variability of its antiviral activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, a non-fluorinated analogue of Favipiravir (B1662787) (T-705), is a broad-spectrum inhibitor of RNA viruses.[1][2] Its antiviral activity is dependent on its conversion within the host cell to its active form, this compound ribonucleoside triphosphate (this compound-RTP).[1][3] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[4]
Q2: Why am I observing significant differences in the antiviral activity of this compound across different cell lines?
The variability in this compound's antiviral efficacy is primarily due to the differential metabolic activation of the compound in various cell lines.[1][3] The conversion of this compound to its active triphosphate form (this compound-RTP) is a multi-step process, and the efficiency of these steps can vary significantly between cell types. A critical bottleneck in many cell lines is the inefficient conversion of the ribonucleoside monophosphate (RMP) to the ribonucleoside diphosphate (B83284) (RDP).[1][4]
Q3: In which cell lines is this compound most and least effective?
Based on current research, this compound demonstrates potent antiviral activity in Madin-Darby canine kidney (MDCK) cells.[1][5] In contrast, its activity is significantly lower in cell lines such as A549 (human lung carcinoma), Vero (African green monkey kidney), and HEK293T (human embryonic kidney) cells.[1][5] This difference is directly correlated with the levels of the active metabolite, this compound-RTP, produced in these cells.[1]
Q4: Can I use this compound and T-705 (Favipiravir) interchangeably in my experiments?
No, this compound and T-705 should not be used interchangeably without careful consideration of the cell line being used. While they share a similar mechanism of action, their activation efficiencies can be inverse in different cell lines. For instance, this compound is more potent in MDCK cells, whereas T-705 shows greater activity in A549, Vero, and HEK293T cells.[1]
Troubleshooting Guide
Issue 1: Low or no antiviral activity of this compound observed in my cell line.
-
Possible Cause: The selected cell line may have inefficient metabolic activation of this compound. As noted, cell lines like A549, Vero, and HEK293T are known to poorly convert this compound to its active form.[1][5]
-
Troubleshooting Steps:
-
Confirm Cell Line Metabolism: If possible, quantify the intracellular levels of this compound-RTP using a suitable analytical method like HPLC to confirm metabolic activation.[6]
-
Switch to a More Permissive Cell Line: Consider using MDCK cells, which have been shown to efficiently activate this compound.[1][5]
-
Compare with T-705: As a positive control for the experimental setup, test the activity of T-705 (Favipiravir), which may be more active in your chosen cell line.[1]
-
Issue 2: High variability in EC50 values between experimental repeats.
-
Possible Cause: Inconsistent cell culture conditions can affect cellular metabolism and, consequently, the activation of this compound. Factors such as cell passage number, confluency, and media composition can all contribute to variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture Protocol: Ensure strict adherence to a standardized protocol for cell seeding density, growth phase at the time of treatment, and media formulation for all experiments.
-
Monitor Cell Health: Regularly assess cell viability and morphology to ensure cultures are healthy and free from contamination.
-
Use a Consistent Virus Titer: Variations in the multiplicity of infection (MOI) can impact the apparent efficacy of the antiviral compound.
-
Data Presentation
Table 1: Cell Line-Dependent Antiviral Activity of this compound
| Cell Line | Virus | Assay Type | EC50 / IC50 (µM) | Reference |
| MDCK | Parainfluenza-3 virus | Not Specified | 17 | [2] |
| MDCK | Punta Toro virus | Not Specified | 24 | [2] |
| Vero | SFTSV | Not Specified | 49 | [2] |
| Vero | Zika virus (ZIKV) | Not Specified | 97.5 | [2] |
Table 2: Intracellular Concentration of this compound-RTP in Different Cell Lines
| Cell Line | This compound Concentration (mM) | Incubation Time (h) | This compound-RTP (pmol/10⁶ cells) | Reference |
| MDCK | 0.5 | 24 | 841 | [5] |
| MDCK | 1 | 24 | 1,228 | [5] |
| A549 | 0.5 - 1 | 24 | < 50 | [5] |
| Vero | 0.5 - 1 | 24 | < 50 | [5] |
| HEK293T | 0.5 | 24 | 65 | [5] |
| HEK293T | 1 | 24 | 171 | [5] |
Experimental Protocols
Protocol 1: General Antiviral Activity Assay (Virus Yield Reduction)
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment and Infection:
-
Remove growth medium from the cells.
-
Add the this compound dilutions to the wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include appropriate controls (no virus, no drug).
-
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line for a duration that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Yield:
-
Collect the cell culture supernatant.
-
Determine the viral titer using a standard method such as a plaque assay or TCID50 assay.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.
Protocol 2: Quantification of Intracellular this compound-RTP by HPLC
This protocol provides a general outline. Specific parameters will need to be optimized for your equipment and cell type.
-
Cell Culture and Treatment: Culture cells to near confluency in larger format plates (e.g., 6-well plates). Treat the cells with the desired concentration of this compound for a specified time.
-
Cell Lysis and Extraction:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable extraction buffer (e.g., methanol-based).
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation: Collect the supernatant containing the intracellular metabolites. The sample may require further processing, such as solid-phase extraction, to remove interfering substances.
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., strong anion exchange).
-
Use an appropriate mobile phase gradient to separate this compound-RTP from other cellular nucleotides.
-
Detect this compound-RTP using a UV detector at the appropriate wavelength.
-
-
Quantification: Determine the concentration of this compound-RTP by comparing the peak area to a standard curve generated with a known amount of purified this compound-RTP.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Troubleshooting workflow for this compound activity.
References
- 1. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of T-1105 in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of T-1105 in solution and during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a broad-spectrum antiviral agent and a structural analogue of Favipiravir (T-705). It is a prodrug that, once inside the cell, is metabolized into its active form, this compound ribonucleoside triphosphate (this compound-RTP). This compound-RTP then acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By inhibiting RdRp, this compound effectively blocks viral replication.[1][2][3]
Q2: How should I store the solid (powder) form of this compound?
A2: Solid this compound should be stored in a tightly sealed container in a dry and dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Due to the limited stability of this compound in solution, it is advisable to prepare fresh solutions for each experiment or to prepare small aliquots of a concentrated stock solution and store them at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound solutions are known to be unstable. For immediate use, solutions can be kept at room temperature for a short period. For storage over a few days to a week, refrigeration at 2-8°C is recommended. For longer-term storage, aliquots of the stock solution should be stored at -80°C. It is crucial to minimize the exposure of solutions to light and air.
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions like phosphate-buffered saline (PBS) is expected to be limited, and the stability in such solutions is a significant consideration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no antiviral activity in my experiment. | 1. Degradation of this compound in solution. 2. Improper storage of stock solutions. 3. Cell line-dependent differences in metabolic activation.[2][4] | 1. Prepare fresh this compound solutions for each experiment from a recently purchased or properly stored solid compound. 2. Ensure stock solutions are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. 3. Be aware that the conversion of this compound to its active form (this compound-RTP) can vary significantly between different cell lines. Consider using a cell line known to efficiently metabolize this compound or its analogue, favipiravir. |
| Precipitation observed in my this compound solution. | 1. Exceeding the solubility limit of this compound in the chosen solvent. 2. Temperature fluctuations during storage. | 1. Ensure the concentration of your solution does not exceed the solubility limit of this compound in the specific solvent. Gentle warming and sonication may aid in dissolution. 2. Store solutions at a constant, recommended temperature. Avoid repeated freezing and thawing. |
| Variability in experimental results between different batches of this compound solution. | 1. Inconsistent solution preparation. 2. Degradation of the solution over time. | 1. Follow a standardized and precise protocol for preparing all this compound solutions. 2. Use freshly prepared solutions whenever possible. If using stored aliquots, ensure they are from the same stock and have been stored under identical conditions for the same duration. |
Stability Data (Based on its structural analogue, Favipiravir)
As there is limited direct quantitative stability data for this compound, the following tables summarize the stability of its close structural analogue, Favipiravir (T-705), in different solutions and under various storage conditions. This data can serve as a valuable reference for handling this compound solutions.
Table 1: Stability of Favipiravir (2 mg/mL) in Solution Under Different Storage Temperatures
| Solvent | Storage Temperature | Duration | Remaining Favipiravir (%) |
| PBS (Phosphate-Buffered Saline) | 5°C ± 3°C | 12 months | 100.50 ± 0.71 |
| PBS | 25°C ± 2°C | 3 months | 97.20 ± 1.03 |
| PBS | 40°C ± 2°C | 1 month | 97.80 ± 1.10 |
| NS (Normal Saline) | 5°C ± 3°C | 1 week | 95.60 ± 0.90 |
| NS | 25°C ± 2°C | 1 week | ~84.4 |
| NS | 40°C ± 2°C | 1 week | ~44.2 |
Data from a study on Favipiravir inhalation solution.
Table 2: General Storage Recommendations for this compound
| Form | Storage Condition | Duration |
| Solid (Powder) | -20°C | Long-term (months to years) |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) |
| Solution (in DMSO) | -80°C | Short-term (up to 1 year) |
| Solution (in DMSO) | -20°C | Very short-term (up to 1 month) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 139.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.391 mg of this compound.
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 1.391 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study (Based on Favipiravir Methodology)
This protocol outlines a general procedure for assessing the stability of a compound under stress conditions, adapted from studies on favipiravir. This can be used to evaluate the stability-indicating nature of an analytical method for this compound.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Water bath or incubator
-
UV light chamber
-
HPLC system with a suitable column (e.g., C18) and detector
-
-
Procedure:
-
Acid Hydrolysis: Mix an equal volume of the this compound stock solution with 1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with an appropriate amount of NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an equal volume of the this compound stock solution with 1 M NaOH. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with an appropriate amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix an equal volume of the this compound stock solution with 30% H₂O₂. Incubate the mixture at room temperature or a slightly elevated temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours).
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method to separate and quantify the parent compound and any degradation products.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing T-1105 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of T-1105 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel broad-spectrum viral polymerase inhibitor. It is a structural analogue of T-705 (Favipiravir). This compound is a prodrug that is converted within the cell to its active form, this compound ribonucleoside triphosphate (RTP). This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis or lethal mutagenesis, thereby inhibiting viral replication.
Q2: Are there any known off-target effects for this compound?
A2: As of the latest available data, specific molecular off-target binding studies for this compound have not been extensively published. However, its close analogue, Favipiravir (T-705), is known to cause certain clinical adverse effects which may be indicative of off-target activities. These include hyperuricemia (elevated uric acid in the blood) and transient elevations in liver enzymes.[1][2] Researchers working with this compound should be aware of these potential off-target effects.
Q3: What is the mechanism of hyperuricemia observed with the related compound, Favipiravir?
A3: Favipiravir and its inactive metabolite, M1, have been shown to interfere with the excretion of uric acid in the kidneys. They act as moderate inhibitors of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of uric acid into the urine.[3][4][5] Additionally, the M1 metabolite enhances the reabsorption of uric acid from the urine back into the blood via URAT1 (Urate Transporter 1).[3][4] This dual action leads to a decrease in uric acid excretion and a subsequent increase in its concentration in the blood.
Troubleshooting Guides for Investigating Off-Target Effects
If you observe unexpected phenotypes or results in your experiments with this compound, it is crucial to consider the possibility of off-target effects. Below are guides to help you investigate these potential effects.
Issue 1: Unexpected Cellular Phenotype Observed
You observe a consistent and significant cellular phenotype (e.g., changes in cell morphology, proliferation, or viability) that cannot be explained by the known on-target activity of this compound (inhibition of viral polymerase).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Detailed Steps:
-
Confirm this compound Dependence:
-
Perform dose-response experiments to see if the phenotype's severity correlates with the this compound concentration.
-
Conduct washout experiments to determine if the phenotype is reversible upon removal of the compound.
-
-
Literature Review:
-
Search for published studies on this compound or Favipiravir that report similar phenotypes or adverse effects. This can provide clues about potential off-target pathways.
-
-
Computational Prediction:
-
Utilize in silico tools to predict potential off-targets of this compound based on its chemical structure. This can help generate a list of candidate proteins for experimental validation.
-
-
Experimental Identification:
-
Kinome Profiling: If you suspect the phenotype is related to cell signaling, a kinome scan can identify unintended interactions with protein kinases.
-
Cellular Thermal Shift Assay (CETSA): This is an unbiased method to identify protein targets in intact cells by measuring changes in protein thermal stability upon compound binding.
-
Other Proteomic Approaches: Techniques like chemical proteomics can also be used for unbiased target identification.
-
-
Validate Hits:
-
Once potential off-targets are identified, validate their role in the observed phenotype using techniques like siRNA or CRISPR-Cas9 to knock down the target protein and see if the phenotype is rescued.
-
Issue 2: Inconsistent Antiviral Efficacy Across Different Cell Lines
You observe that the antiviral potency (e.g., EC50) of this compound varies significantly when tested in different cell lines (e.g., MDCK vs. A549 or Vero cells).
Potential Cause:
The metabolic activation of this compound to its active triphosphate form is known to be cell-line dependent. This difference in metabolic efficiency is a primary contributor to variations in antiviral activity.
Troubleshooting and Investigation:
Caption: Workflow to investigate inconsistent antiviral efficacy.
-
Quantify this compound-RTP: Use a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the intracellular concentrations of this compound and its phosphorylated metabolites (mono-, di-, and triphosphate forms) in the different cell lines.
-
Correlate with Efficacy: Plot the intracellular this compound-RTP concentrations against the corresponding antiviral EC50 values for each cell line to determine if there is a correlation.
-
Analyze Metabolizing Enzymes: Investigate the expression levels and activity of the enzymes responsible for converting this compound to this compound-RTP in your cell lines.
Data on Potential Off-Target Effects (from Favipiravir studies)
The following table summarizes the known off-target related effects of Favipiravir, which should be considered when working with this compound.
| Adverse Effect | Potential Off-Target(s) | Mechanism | Species |
| Hyperuricemia | OAT1, OAT3, URAT1 | Inhibition of uric acid secretion (OAT1/3) and enhanced reabsorption (URAT1) by the M1 metabolite.[3][4][5][6] | Human |
| Elevated Liver Enzymes | Not fully elucidated | May be related to oxidative stress and inflammation.[2][7] | Human, Rat |
Key Signaling Pathways Potentially Affected
Based on the adverse effects of the related compound Favipiravir, researchers should be mindful of the following pathways:
Uric Acid Homeostasis Pathway
The hyperuricemia associated with Favipiravir is a direct result of interference with key transporters in the renal proximal tubules.
Caption: Mechanism of Favipiravir-induced hyperuricemia.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol provides a general framework for using CETSA to identify this compound targets in intact cells.
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of proteins. Binding of a drug to a protein can alter its melting temperature (Tm). This change can be detected by heating cell lysates to a range of temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against a protein of interest (for targeted CETSA) or access to mass spectrometry facility (for proteome-wide CETSA)
Procedure (Melt Curve):
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10x EC50).
-
Treat a control group with an equivalent volume of DMSO.
-
Incubate for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
-
Heat the samples at the respective temperatures for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples.
-
Analyze the samples by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis.
-
-
Data Interpretation:
-
Plot the normalized band intensity (or protein abundance) against the temperature. A shift in the melting curve for a protein in the this compound-treated sample compared to the DMSO control indicates a potential interaction.
-
Protocol 2: Kinome Profiling Using the ADP-Glo™ Assay
This protocol describes how to screen this compound against a panel of kinases to identify potential off-target interactions.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. Kinase activity is correlated with the amount of light produced. Inhibition of a kinase by this compound will result in a decrease in the luminescent signal.
Materials:
-
Kinase panel of interest (recombinant kinases)
-
Appropriate kinase-specific substrates
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, set up the kinase reactions containing the kinase, its specific substrate, ATP, and the appropriate reaction buffer.
-
Add this compound at various concentrations to the test wells. Include no-inhibitor (DMSO) and no-enzyme controls.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value for any inhibited kinases.
-
References
- 1. jptcp.com [jptcp.com]
- 2. Liver Injury in Favipiravir-Treated COVID-19 Patients: Retrospective Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uric Acid Elevation by Favipiravir, an Antiviral Drug [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Uric Acid Elevation by Favipiravir, an Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
Technical Support Center: Refinement of T-1105 (Favipiravir) Synthesis Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of T-1105 (Favipiravir).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Favipiravir (B1662787) (this compound)?
A1: Several starting materials can be used for the synthesis of Favipiravir. Some of the commonly reported precursors include 3-aminopyrazine-2-carboxylic acid, 3-hydroxypyrazine-2-carboxylic acid, pyrazine-2-carbonitrile, 2-aminopyrazine, and 2-aminomalonamide.[1] An economical and scalable approach often utilizes 3,6-dichloropyrazine-2-carbonitrile (B1371311), which can be derived from 3-aminopyrazine-2-carboxylic acid.[1]
Q2: What are the key steps in the most cited synthesis routes for Favipiravir?
A2: A widely referenced four-step synthesis route starting from 3-hydroxypyrazine-2-carboxylic acid involves amidation, nitration, reduction, and finally, fluorination.[2][3] Another economical three-step process begins with 3,6-dichloropyrazine-2-carbonitrile and proceeds through fluorination, hydroxylation, and nitrile hydrolysis to yield Favipiravir.[1]
Q3: What are the common impurities that can arise during the synthesis of Favipiravir?
A3: Impurities in Favipiravir can originate from starting materials, byproducts of side reactions, or degradation. Common process-related impurities include unreacted starting materials and intermediates such as 3-hydroxypyrazine-2-carboxamide, 3,6-dichloropyrazine-2-carbonitrile, 6-bromo-3-hydroxypyrazine-2-carboxamide, and 6-chloro-3-hydroxypyrazine-2-carboxamide.[4][5] Degradation impurities can also form under stress conditions like oxidation or hydrolysis.[6][7]
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of Favipiravir?
A4: A range of analytical methods are available for the analysis of Favipiravir. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for quantifying the drug and its impurities.[8][9][10] Other methods include UV-Visible Spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and spectrofluorimetric methods.[8][9][11]
Troubleshooting Guides
Problem 1: Low yield in the fluorination step.
Possible Causes:
-
Inefficient fluorinating agent: The choice and quality of the fluorinating agent are critical.
-
Inadequate reaction conditions: Temperature, pressure, and reaction time can significantly impact the yield.
-
Presence of moisture: Water can react with the fluorinating agent and reduce its efficacy.
Solutions:
-
Fluorinating Agent: For the conversion of a chloro-precursor, potassium fluoride (B91410) (KF) is commonly used. Ensure it is anhydrous and of high purity. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can improve the reaction efficiency.[12]
-
Reaction Conditions: Optimize the reaction temperature. For the fluorination of 3,6-dichloropyrazine-2-carbonitrile with KF, a reflux temperature of around 120°C in a solvent system like toluene (B28343) and DMSO has been reported to be effective.[12]
-
Moisture Control: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Problem 2: Incomplete nitrile hydrolysis.
Possible Causes:
-
Insufficiently harsh reaction conditions: Nitrile hydrolysis to a carboxamide can require strong acidic or basic conditions.
-
Poor solubility of the intermediate: The nitrile intermediate may not be fully dissolved in the reaction medium.
Solutions:
-
Reaction Conditions: Concentrated hydrochloric acid or sulfuric acid can be used for the hydrolysis of the nitrile group.[1] Alternatively, a combination of hydrogen peroxide and a base like sodium hydroxide (B78521) can be employed.[13]
-
Solvent System: Ensure the nitrile intermediate is adequately solubilized. A mixture of water and an organic solvent like 1,4-dioxane (B91453) may be necessary.[13]
Problem 3: Difficulty in purifying the final Favipiravir product.
Possible Causes:
-
Presence of closely related impurities: Impurities with similar polarities to Favipiravir can be challenging to remove by simple crystallization.
-
Tautomerism: Favipiravir can exist in keto and enol tautomeric forms, which might affect its crystallization behavior.[14]
Solutions:
-
Recrystallization: A common method for purification is recrystallization from a suitable solvent. Ethanol (B145695) has been reported as a good solvent for the crystallization of Favipiravir.[1] A mixture of acetone (B3395972) and water can also be used.[15]
-
Salt Formation: In some synthetic routes, the formation of a dicyclohexylamine (B1670486) salt of an intermediate is used as a purification step.[1] This can help in removing certain impurities before the final hydrolysis step.
-
Chromatography: While not ideal for large-scale production due to cost, column chromatography can be used for purification at the lab scale if high purity is required and other methods fail.
Data Presentation
Table 1: Comparison of Two Common Synthesis Routes for Favipiravir
| Feature | Route 1: From 3-hydroxypyrazine-2-carboxylic acid | Route 2: From 3,6-dichloropyrazine-2-carbonitrile |
| Starting Material | 3-hydroxypyrazine-2-carboxylic acid | 3,6-dichloropyrazine-2-carbonitrile |
| Key Steps | Amidation, Nitration, Reduction, Fluorination | Fluorination, Hydroxylation, Nitrile Hydrolysis |
| Reported Overall Yield | Approximately 8%[2][16] | Approximately 43%[1] |
| Advantages | Utilizes a commercially available starting material. | More economical and scalable, with a higher overall yield.[1] |
| Challenges | Lower overall yield. | The intermediate 3,6-dichloropyrazine-2-nitrile is a strong allergen.[3] |
Table 2: Typical RP-HPLC Conditions for Favipiravir Analysis
| Parameter | Condition 1[10] | Condition 2[8] |
| Column | Inertsil ODS-3 C18 (4.6 mm × 250 mm, 5 µm) | Cosmosil C18 (250 mm × 4.6 ID, 5 µ) |
| Mobile Phase | Sodium acetate (B1210297) solution (50 mM, pH 3.0) and acetonitrile (B52724) (85:15, v/v) | Methanol and water (75:25% v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 227 nm | 227 nm |
| Column Temperature | 30°C | 30°C |
Experimental Protocols
Protocol 1: Synthesis of Favipiravir from 3,6-dichloropyrazine-2-carbonitrile
This protocol is based on an economical and practical procedure.[1]
Step 1: Fluorination
-
To a solution of 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent (e.g., DMSO), add anhydrous potassium fluoride (KF).
-
Heat the mixture to reflux (approximately 120-130°C) and monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and proceed to the next step.
Step 2: Hydroxylation
-
To the reaction mixture from the previous step, add a solution of sodium bicarbonate (NaHCO₃) or sodium acetate.
-
Heat the mixture and stir until the hydroxylation is complete, as monitored by an appropriate analytical technique.
Step 3: Nitrile Hydrolysis and Work-up
-
Cool the reaction mixture and acidify with a strong acid such as concentrated hydrochloric acid (HCl).
-
Heat the mixture to effect the hydrolysis of the nitrile group to the carboxamide.
-
After the reaction is complete, cool the mixture. The product, Favipiravir, should precipitate.
-
Collect the solid by filtration, wash with cold water and cold ethanol.
-
Dry the product under vacuum at 50°C. The purity of the obtained Favipiravir is expected to be >99%.[1]
Protocol 2: Purification of Favipiravir by Recrystallization
This protocol describes a general recrystallization procedure.[1][15]
-
Dissolve the crude Favipiravir in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of acetone and water).
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool down slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthesis Route 1 for Favipiravir.
Caption: Economical Synthesis Route 2 for Favipiravir.
Caption: General Troubleshooting Workflow.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. jcdronline.org [jcdronline.org]
- 10. Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. asianpubs.org [asianpubs.org]
- 13. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]
- 14. Favipiravir - Wikipedia [en.wikipedia.org]
- 15. An Improved Process For The Synthesis Of Favipiravir [quickcompany.in]
- 16. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
T-1105 vs. T-705 (Favipiravir): A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agents T-1105 and T-705 (favipiravir), focusing on their comparative efficacy supported by experimental data. Both are pyrazinecarboxamide derivatives that function as broad-spectrum inhibitors of viral RNA-dependent RNA polymerase (RdRp).
Mechanism of Action
Both this compound and T-705 are prodrugs that, once inside a host cell, are converted to their active form, a ribonucleoside triphosphate (RTP). This active metabolite, this compound-RTP or T-705-RTP (favipiravir-RTP), is recognized by the viral RdRp as a purine (B94841) nucleotide and is incorporated into the nascent viral RNA strand. This incorporation can lead to lethal mutagenesis or chain termination, thereby inhibiting viral replication. The metabolic activation is a multi-step process initiated by cellular enzymes. While the core mechanism is the same, the efficiency of this activation can vary between the two compounds depending on the cell line, which in turn affects their relative potency.
In Vitro Efficacy
The in vitro antiviral activity of this compound and T-705 is highly dependent on the cell line used for the assay. This is attributed to the differential efficiency of the host cell enzymes in converting the prodrugs to their active RTP forms. In Madin-Darby Canine Kidney (MDCK) cells, this compound demonstrates superior antiviral activity, which correlates with higher intracellular levels of this compound-RTP compared to T-705-RTP.[1] Conversely, in A549, Vero, and HEK293T cells, T-705 is generally more potent, as the conversion of this compound-RMP to its diphosphate (B83284) form is less efficient in these cell lines.[1]
Alphaviruses
| Virus Strain | Cell Line | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Chikungunya virus (CHIKV) | Vero | This compound | 7.0 ± 1 | >500 | >71 | [2] |
| Chikungunya virus (CHIKV) | Vero | T-705 | 25 ± 3 | >500 | >20 | [2] |
Bunyaviruses
| Virus Strain | Cell Line | Compound | EC₅₀ (µM) | Reference |
| Punta Toro virus (PTV) | Vero | T-705 | 27-55 | |
| Sandfly fever virus (SFNV) | Vero | T-705 | 27-55 | |
| Rift Valley fever virus (RVFV) | Vero | T-705 | 27-55 |
Flaviviruses
| Virus Strain | Cell Line | Compound | EC₅₀ (µM) | Reference |
| Dengue virus (DENV) | Not Specified | This compound | 21 ± 0.7 | [2] |
| Zika virus (ZIKV) | Vero | This compound | 97.5 ± 6.8 | [2] |
Picornaviruses
| Virus Strain | Cell Line | Compound | Antiviral Activity | Reference |
| Foot-and-mouth disease virus (FMDV) - 28 strains | Not Specified | This compound | Strong inhibition of replication |
In Vivo Efficacy
In animal models, the comparative efficacy of this compound and T-705 has been evaluated for several viral diseases.
Foot-and-Mouth Disease Virus (Pigs)
In a study involving pigs infected with FMDV, oral administration of this compound at a dose of 400 mg/kg/day for 6 days effectively suppressed clinical signs of the disease, and reduced viremia and viral shedding.
Phleboviruses (Hamsters)
In a hamster model of Punta Toro virus (PTV) infection, a virus that causes severe liver disease, T-1106 (the ribonucleoside of this compound) was found to be more effective at reducing mortality than T-705. This suggests that T-1106 may be more effective in infections that primarily target the liver. In contrast, T-705 was superior in a hamster model of Pichinde virus (Arenavirus), which causes a more diffuse systemic infection.
| Animal Model | Virus | Compound | ED₅₀ (µmoles/kg/day) | Outcome | Reference |
| Hamster | Punta Toro virus (PTV) | T-705 | 112 | Less effective in reducing mortality | |
| Hamster | Pichinde virus (PICV) | T-705 | 72 | Superior in preventing mortality |
Experimental Protocols
In Vitro Antiviral Assay Workflow
The general workflow for determining the in vitro efficacy of antiviral compounds involves several key steps, from cell preparation to data analysis. Common assays include the Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and Yield Reduction Assay.
Detailed Methodology: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Preparation: Seed a suitable cell line (e.g., Vero or MDCK cells) into 96-well microplates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound and T-705 in cell culture medium. A typical concentration range would be from 0.1 to 100 µM.
-
Infection: When the cell monolayer is confluent, remove the growth medium and add the diluted compounds to the wells. Subsequently, add a standardized amount of virus (e.g., 100 TCID₅₀) to each well, except for the cell control wells. Include virus control wells (cells and virus, no compound) and cell control wells (cells only).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).
-
CPE Assessment: Observe the cell monolayers daily under an inverted microscope and score the degree of CPE. Alternatively, at the end of the incubation period, cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the viral CPE by 50%. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
Conclusion
Both this compound and T-705 (favipiravir) are potent broad-spectrum antiviral agents with a shared mechanism of action. The choice between these two compounds for a specific application may depend on the target virus and the cellular context. This compound has shown superior activity in certain in vitro systems and against specific viruses like Chikungunya and Dengue.[2] However, the cell-line dependency of its activation highlights the importance of selecting appropriate experimental models for evaluation.[1] Further head-to-head in vivo studies across a wider range of viral diseases are warranted to fully delineate the comparative therapeutic potential of this compound and T-705.
References
A Head-to-Head Comparison of T-1105 and Other Key Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, RNA-dependent RNA polymerase (RdRp) inhibitors stand out as a critical class of drugs offering broad-spectrum activity against a range of viral pathogens. This guide provides an objective, data-driven comparison of T-1105 (Favipiravir) and three other notable polymerase inhibitors: Remdesivir (B604916), Galidesivir, and Ribavirin. By examining their mechanisms of action, in vitro efficacy, and in vivo performance, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their antiviral research endeavors.
Executive Summary
This compound (Favipiravir), Remdesivir, Galidesivir, and Ribavirin are all prodrugs that, once metabolized to their active forms, target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] While their ultimate target is the same, their precise mechanisms of inhibition and their potency against different viruses vary significantly. Remdesivir and Galidesivir are adenosine (B11128) analogs that primarily act as chain terminators of viral RNA synthesis.[2][3][4] In contrast, this compound and Ribavirin are purine (B94841) analogs that can function through lethal mutagenesis, introducing errors into the viral genome, with this compound also capable of chain termination.[5] Ribavirin has a multi-faceted mechanism that also includes the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools necessary for viral replication.[5][6]
Preclinical data demonstrate a range of efficacy for these inhibitors against various RNA viruses. The choice of inhibitor for further investigation is often guided by the specific viral pathogen, the stage of infection, and the safety profile of the compound. This guide delves into the quantitative data from in vitro and in vivo studies to provide a clearer picture of their comparative performance.
Mechanism of Action and Metabolic Activation
The antiviral activity of these polymerase inhibitors is contingent on their intracellular conversion to a pharmacologically active triphosphate form. This metabolic activation is a multi-step process mediated by host cell kinases. The distinct mechanisms by which these active metabolites interfere with the viral RdRp are crucial to their antiviral effect and are a key point of comparison.
This compound (Favipiravir): A pyrazinecarboxamide derivative, Favipiravir (B1662787) is phosphoribosylated to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8] Favipiravir-RTP can act as a substrate for the viral RdRp, competing with purine nucleosides (adenosine and guanosine). Its incorporation into the nascent viral RNA can lead to lethal mutagenesis, causing an accumulation of errors that results in non-viable viral progeny. Some studies also suggest that it can act as a chain terminator, halting RNA synthesis.[9]
Remdesivir: An adenosine analog prodrug, Remdesivir is metabolized to its active triphosphate form, remdesivir-triphosphate (RDV-TP).[2] RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the viral RNA chain. Once incorporated, it causes delayed chain termination, meaning that a few more nucleotides are added before RNA synthesis is halted.[10] This mechanism is attributed to a steric clash between the 1'-cyano group of the incorporated remdesivir and the RdRp enzyme.[11]
Galidesivir (BCX4430): This adenosine analog is also phosphorylated by host cell kinases to its active triphosphate form.[3] It acts as a non-obligate chain terminator, meaning that upon its incorporation into the growing RNA strand, it prevents the addition of the next nucleotide, thus prematurely halting viral replication.[4][12]
Ribavirin: A guanosine (B1672433) analog, Ribavirin is phosphorylated to ribavirin-5'-triphosphate (RTP). Its antiviral mechanism is multifaceted. RTP can be incorporated into the viral genome by RdRp, leading to lethal mutagenesis.[5] Additionally, ribavirin-5'-monophosphate (RMP) inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[5][6]
Below are diagrams illustrating the metabolic activation pathways of these inhibitors.
References
- 1. Current progress in antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dekkingconsultancy.nl [dekkingconsultancy.nl]
- 5. Rational design of polymerase inhibitors as antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsf.org [apsf.org]
- 9. The oral drug obeldesivir protects nonhuman primates against lethal Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validating T-1105: A Comparative Guide to its Antiviral Activity in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of T-1105, a promising antiviral candidate, against established antiviral drugs. The data presented here, derived from in vitro studies, is intended to assist researchers in evaluating its potential for further development. The focus is on its efficacy in primary human cells, which more closely mimic the physiological conditions of a natural infection compared to immortalized cell lines.
Executive Summary
This compound, a non-fluorinated analogue of Favipiravir (B1662787) (T-705), demonstrates potent antiviral activity against a range of RNA viruses. Like its counterpart, this compound functions as a prodrug, being metabolized intracellularly to its active triphosphate form, this compound-RTP. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication. This guide compares the antiviral efficacy of this compound with that of Remdesivir, another RdRp inhibitor, and Oseltamivir, a neuraminidase inhibitor.
Comparative Antiviral Activity
Table 1: Antiviral Efficacy (EC50) Against Influenza Virus
| Compound | Virus Strain | Cell Type | EC50 (µM) | Citation |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | [1] |
| Remdesivir | Not specified | Primary Human Airway Epithelial Cells | Not specified for Influenza | |
| Oseltamivir | Influenza A (H1N1) | Primary Human Bronchial Epithelial Cells | 0.0348 (prophylactic), 0.172 (post-infection) | [2] |
Table 2: Cytotoxicity (CC50)
| Compound | Cell Type | CC50 (µM) | Citation |
| Favipiravir (T-705) | MDCK | > 2000 | [3] |
| Remdesivir | Not specified | Not specified | |
| Oseltamivir | Not specified | Not specified |
Mechanism of Action
The primary mechanism of action for this compound and Favipiravir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). In contrast, Oseltamivir inhibits the viral neuraminidase, an enzyme crucial for the release of newly formed viral particles from infected cells.
Caption: Mechanisms of Action for this compound/Favipiravir and Oseltamivir.
Experimental Protocols
The following are generalized protocols for standard antiviral assays that can be adapted for the evaluation of this compound in primary human bronchial epithelial cells.
Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.
-
Cell Seeding: Plate primary human bronchial epithelial cells in 12-well plates at a density that ensures a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in an appropriate infection medium. The target dilution should produce 50-100 plaques per well in the virus control wells.[4]
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with 200 µL of the virus dilution for 1 hour at 37°C, allowing for viral adsorption.[4]
-
Compound Treatment: During virus adsorption, prepare serial dilutions of this compound and comparator drugs.
-
Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the respective drug concentrations.[4][5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.[4]
-
Staining and Counting: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet. Count the number of plaques in each well.[4]
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Plaque Reduction Assay Workflow.
Viral Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol.
-
Compound Treatment: After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.[6]
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titeration: Determine the viral titer in the harvested supernatants using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[6]
-
Data Analysis: The EC50 value is the concentration of the compound that reduces the viral yield by 50% compared to the virus control.
Conclusion
This compound, a structural analogue of Favipiravir, holds significant promise as a broad-spectrum antiviral agent. Its mechanism of action, targeting the viral RNA-dependent RNA polymerase, is a validated strategy for antiviral drug development. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a framework for the further evaluation of this compound's antiviral activity in primary human cell models. Further studies are warranted to determine the specific EC50 of this compound against various influenza strains in primary human bronchial epithelial cells to fully elucidate its therapeutic potential.
References
- 1. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influenza virus plaque assay [protocols.io]
- 6. benchchem.com [benchchem.com]
T-1105: A Comparative Guide to Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral agent T-1105 against various viral strains. This compound, the non-fluorinated analogue of Favipiravir (T-705), is a broad-spectrum antiviral agent that has demonstrated potent activity against a range of RNA viruses. Its efficacy is compared with other notable antiviral compounds, supported by in vitro experimental data.
Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect. The activation process is a multi-step enzymatic cascade. Once inside the cell, this compound is converted into this compound ribofuranosyl-5'-monophosphate (this compound-RMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] Subsequently, host cell kinases further phosphorylate this compound-RMP into its active triphosphate form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[2][3]
The active this compound-RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[3] By mimicking natural purine (B94841) nucleosides (adenosine and guanosine), this compound-RTP is mistakenly incorporated into the nascent viral RNA strand, leading to the termination of viral genome replication.
Caption: Metabolic activation pathway of this compound and its inhibitory effect on viral RdRp.
Comparative In Vitro Efficacy of this compound
The antiviral activity of this compound is often cell-line dependent, which is attributed to varying efficiencies in its metabolic activation across different cell types.[2][4] In Madin-Darby Canine Kidney (MDCK) cells, this compound shows potent activity, whereas its fluorinated counterpart, T-705, is more effective in A549, Vero, and HEK293T cells.[2] This is reportedly due to an inefficient conversion of this compound-RMP to its diphosphate (B83284) form in the latter cell lines.[2][4]
The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values of this compound and other antiviral agents against various RNA viruses.
Table 1: this compound vs. T-705 (Favipiravir) Efficacy
| Virus Strain | Cell Line | This compound (µM) | T-705 (Favipiravir) (µM) | Reference |
| Chikungunya Virus (CHIKV) | Vero | 7.0 ± 1.0 | 25.0 ± 3.0 | [4] |
| Hantaan Virus (HTNV) | Vero E6 | IC₅₀: 3.89 | IC₅₀: 2.65 | [5] |
| Parainfluenza-3 Virus | MDCK | EC₅₀: 17 | Not Reported | |
| Punta Toro Virus | MDCK | EC₅₀: 24 | Not Reported | |
| Zika Virus (ZIKV) | Vero | EC₅₀: 97.5 | Not Reported | |
| SFTS Virus (SFTSV) | Vero | IC₅₀: 49 | Not Reported |
Table 2: this compound and Other Antivirals - Comparative Efficacy
| Virus Strain | Cell Line | Antiviral | Efficacy (µM) | Reference |
| Hantaan Virus (HTNV) | Vero E6 | This compound | IC₅₀: 3.89 | [5] |
| T-705 (Favipiravir) | IC₅₀: 2.65 | [5] | ||
| Ribavirin (B1680618) | IC₅₀: 2.65 | [5] | ||
| SFTS Virus (SFTSV) | Vero | This compound | IC₅₀: 49 | |
| Ribavirin | IC₅₀: 15.1 - 35.7 (3.69-8.72 µg/mL) | [6] | ||
| SARS-CoV-2 | Vero E6 | Remdesivir | EC₅₀: 0.77 | [7] |
| T-705 (Favipiravir) | EC₅₀: 61.88 | [7] | ||
| Ribavirin | EC₅₀: 109.5 | [7] | ||
| Arenaviruses (Junin, Pichinde, Tacaribe) | Vero | T-705 (Favipiravir) | EC₅₀: 5.0 - 6.0 (0.79-0.94 µg/mL) | [8] |
| Ribavirin | EC₅₀: 10 - 13 | |||
| Crimean-Congo Hemorrhagic Fever Virus | Vero E6 | T-705 (Favipiravir) | IC₅₀: ~1.8 (0.28 µg/mL) | [9] |
| Ribavirin | IC₅₀: ~2.5 (0.6 µg/mL) | [9] |
Note: Direct comparative studies of this compound against Remdesivir were not available in the cited literature. Data for T-705 and other antivirals are provided for context against similar viral families.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine antiviral efficacy.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
References
- 1. Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
Cross-Resistance Profile of T-1105 and T-705: A Comparative Guide
A comprehensive analysis of the antiviral agents T-1105 and its fluorinated analogue, T-705 (Favipiravir), reveals a high barrier to resistance for both compounds, primarily attributed to their shared mechanism of action involving lethal mutagenesis. While direct cross-resistance studies are limited, the available data on their individual resistance profiles and mechanisms strongly suggest a significant degree of cross-resistance between the two molecules.
T-705, a potent antiviral drug, and its non-fluorinated counterpart, this compound, both function by inhibiting the RNA-dependent RNA polymerase (RdRp) of a broad spectrum of RNA viruses.[1][2][3] Their antiviral activity is contingent on their intracellular conversion to the active ribonucleoside triphosphate (RTP) form.[1][4] This active metabolite is then mistakenly incorporated into the nascent viral RNA strand by the viral RdRp, leading to an accumulation of mutations that ultimately results in a nonviable viral phenotype, a process known as lethal mutagenesis.[5][6][7]
Studies investigating resistance to T-705 in influenza A virus have shown that the development of resistance is challenging.[5][6][7][8] Attempts to select for T-705-resistant variants through serial passage in cell culture did not yield specific mutations in the viral polymerase proteins (PB1, PB2, PA) or the nucleoprotein (NP).[5][6][8] Instead, treatment with T-705 led to a significant decrease in infectious virus titers and an increase in G→A and C→T transversion mutations, consistent with its mutagenic mechanism.[5][6][7]
However, some studies have identified specific mutations that can confer a degree of resistance to T-705. For instance, a K291R mutation in the F1 motif of the RdRp of Chikungunya virus (CHIKV) has been linked to low-level resistance to T-705.[9][10] In influenza A virus, a K229R mutation in the PB1 subunit of the RdRp, combined with a compensatory P653L mutation in the PA subunit, was shown to be required for robust resistance.[11][12]
Given that this compound shares the same fundamental mechanism of action as T-705, it is highly probable that viral strains resistant to T-705 would also exhibit cross-resistance to this compound. The structural similarity of their active triphosphate forms suggests that a viral polymerase evolved to discriminate against T-705-RTP would likely also recognize and reject this compound-RTP.
Comparative Antiviral Activity
The antiviral potency of this compound and T-705 can vary depending on the cell line used for in vitro studies, which is attributed to differences in their metabolic activation.[1][9] In Madin-Darby canine kidney (MDCK) cells, this compound demonstrates better antiviral activity against RNA viruses, a finding correlated with higher intracellular levels of this compound-RTP compared to T-705-RTP.[1] Conversely, in A549, Vero, and HEK293T cells, T-705 is more potent, as the activation of this compound is less efficient in these cell lines.[1][9]
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| T-705 | Influenza A/Brisbane/59/2007 (H1N1) | MDCK | 17.05 | [8] |
| T-705 | Influenza A/New Jersey/15/2007 (H1N1) | MDCK | 15.07 | [8] |
| T-705 | Influenza A/Denmark/524/2009 (pandemic H1N1) | MDCK | 15.54 | [8] |
| T-705 | Influenza A/Denmark/528/2009 (pandemic H1N1) | MDCK | 11.36 | [8] |
| T-705 | Yellow Fever Virus | Vero | 330 | [13] |
| T-1106 * | Yellow Fever Virus | Vero | >369 | [14] |
*T-1106 is the ribonucleoside analog of this compound.
Experimental Protocols
Serial Passage for Resistance Selection
The methodology to assess the development of resistance to T-705 typically involves the serial passage of a virus in the presence of the compound in a susceptible cell line, such as MDCK cells for influenza virus.
-
Virus Inoculation: MDCK cells are inoculated with the virus at a specific multiplicity of infection (MOI), for example, a low MOI of 0.0001 PFU/cell or a high MOI of 10 PFU/cell.[5][6]
-
Drug Exposure: The infected cells are then incubated with varying concentrations of T-705.
-
Virus Harvest and Titration: After a set incubation period, the supernatant containing the progeny virus is harvested. The infectious virus titer is determined using a plaque assay or a TCID₅₀ assay.
-
Serial Passaging: The harvested virus is then used to infect fresh MDCK cells in the presence of the same or increasing concentrations of T-705 for subsequent passages.
-
Phenotypic and Genotypic Analysis: After a number of passages, the viral population is assessed for any changes in susceptibility to the drug (phenotypic analysis) and sequenced to identify any potential resistance-conferring mutations (genotypic analysis).[5][6]
Antiviral Activity Assay (EC₅₀ Determination)
The 50% effective concentration (EC₅₀) is a measure of the drug's potency in inhibiting viral replication.
-
Cell Seeding: A monolayer of susceptible cells (e.g., MDCK, Vero) is prepared in a multi-well plate.
-
Drug Dilution Series: A serial dilution of the antiviral compound (this compound or T-705) is prepared.
-
Infection and Treatment: The cell monolayers are infected with the virus and simultaneously treated with the different concentrations of the drug.
-
Incubation: The plates are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to occur in the untreated control wells.
-
Quantification of Viral Inhibition: The extent of viral inhibition is measured using various methods, such as a CPE reduction assay, a virus yield reduction assay, or a luciferase-based ATP detection assay to assess cell viability.[13]
-
EC₅₀ Calculation: The EC₅₀ value is calculated as the concentration of the drug that inhibits viral replication by 50% compared to the untreated control.
Visualizing the Mechanism and Experimental Workflow
Figure 1: Mechanism of action for this compound and T-705.
Figure 2: Experimental workflow for resistance selection.
References
- 1. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of T-705 in a hamster model of yellow fever virus infection in comparison with that of a chemically related compound, T-1106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: T-1105 (Favipiravir) and Ribavirin Against RNA Viruses
For Immediate Release
In the landscape of antiviral therapeutics, the quest for broad-spectrum agents against RNA viruses remains a critical endeavor for global health security. This guide provides a detailed comparative analysis of two prominent antiviral compounds: T-1105 (the non-fluorinated analogue of Favipiravir) and ribavirin (B1680618). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound and ribavirin are both nucleoside analogs that interfere with viral replication, yet they exhibit distinct mechanisms and efficacy profiles against a range of RNA viruses. This compound, after intracellular conversion to its active triphosphate form, primarily acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination or lethal mutagenesis.[1][2] Ribavirin's antiviral activity is multifaceted, involving the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) which depletes intracellular guanosine (B1672433) triphosphate (GTP) pools, direct inhibition of viral polymerases, and induction of lethal mutagenesis.[3][4][5] This guide presents a quantitative comparison of their antiviral activity and cytotoxicity, details the experimental methodologies for these assessments, and visualizes their mechanisms of action and experimental workflows.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and ribavirin against various RNA viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity (EC50 in µM) of this compound and Ribavirin against various RNA Viruses
| Virus Family | Virus | Cell Line | This compound (EC50 µM) | Ribavirin (EC50 µM) |
| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | 8.62 | ~12.3 |
| Orthomyxoviridae | Influenza A virus (H3N2) | MDCK | 4.25 | >36.9 |
| Orthomyxoviridae | Influenza B virus | MDCK | 27.55 | >36.9 |
| Arenaviridae | Junin virus (Candid#1) | Vero | 5 - 6 | Not Specified |
| Arenaviridae | Pichinde virus | Vero | 5 - 6 | Not Specified |
| Arenaviridae | Tacaribe virus | Vero | 5 - 6 | Not Specified |
| Arenaviridae | Guanarito virus | Vero E6 | 21 - 53 (EC90) | Not Specified |
| Arenaviridae | Machupo virus | Vero E6 | 21 - 53 (EC90) | Not Specified |
| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 6.0 | 40 |
Data compiled from multiple sources. Note that experimental conditions can influence EC50 values.[6][7][8]
Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) of this compound and Ribavirin
| Compound | Cell Line | CC50 (µM) | Virus | SI (CC50/EC50) |
| This compound (Favipiravir) | MDCK | >2000 µg/mL (>12738 µM) | Influenza virus | >1477 |
| Ribavirin | MDCK | 560 µg/mL (~2293 µM) | Influenza virus | ~417 (for EC50 of 5.5 µg/mL) |
| This compound (Favipiravir) | Vero E6 | >400 | SARS-CoV-2 | >6.46 |
| Ribavirin | Vero | >31.3 µg/mL (>128 µM) | SFTSV | >3.2 |
Data compiled from multiple sources. The Selectivity Index is a key indicator of a drug's therapeutic potential.[9][10][11][12]
Mechanisms of Action
The primary antiviral mechanisms of this compound and ribavirin are visualized below.
Caption: this compound is a prodrug converted to its active form, this compound-RTP, which targets the viral RdRp.
Caption: Ribavirin has multiple mechanisms, including IMPDH inhibition and lethal mutagenesis.
Experimental Protocols
Accurate and reproducible data are the cornerstones of antiviral research. The following are detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay (for EC50 Determination)
This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[13]
1. Cell Seeding:
-
Culture a suitable host cell line (e.g., MDCK for influenza, Vero for arenaviruses and bunyaviruses) in appropriate growth medium.
-
The day before the assay, seed the cells into 24-well plates at a density that will form a confluent monolayer overnight (e.g., 5 x 10^5 cells/well).[13]
-
Incubate plates at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of the antiviral compound (this compound or ribavirin) in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the compound in serum-free cell culture medium.
3. Infection and Treatment:
-
Aspirate the growth medium from the confluent cell monolayers and wash once with sterile PBS.
-
Prepare a virus inoculum diluted in serum-free medium to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).[13]
-
In separate tubes, mix equal volumes of the diluted virus and each compound dilution. Also, prepare a virus control (virus + medium) and a cell control (medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.[13]
-
Add the mixtures to the respective wells of the cell plate and incubate for 1-2 hours at 37°C to allow for viral adsorption.[13]
4. Overlay and Incubation:
-
Carefully aspirate the inoculum from each well.
-
Gently add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well to restrict virus spread to adjacent cells.[13]
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[13]
5. Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a fixing solution (e.g., 10% formalin) for at least 30 minutes.[13]
-
Carefully remove the overlay and staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes to visualize the plaques.[13]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[13]
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting a sigmoidal dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin's antiviral mechanism of action: lethal mutagenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In Vivo Validation of T-1105: A Comparative Analysis of Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of T-1105, a promising antiviral compound. We will delve into its performance against various RNA viruses in animal models, drawing objective comparisons with related antiviral alternatives. This document is intended to be a valuable resource, presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: A Prodrug Approach to Viral Inhibition
This compound (3-hydroxy-2-pyrazinecarboxamide) is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[1] Once inside the host cell, this compound is converted into its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP), through a series of enzymatic steps. This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking a natural purine (B94841) nucleotide, this compound-RTP is incorporated into the nascent viral RNA strand, leading to lethal mutagenesis and the termination of viral replication.[1]
References
T-1105 Versus T-1106: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of two promising broad-spectrum antiviral candidates, T-1105 and T-1106. Both are pyrazinecarboxamide derivatives that have demonstrated significant potential in combating a range of RNA viruses. This document summarizes their mechanism of action, presents available quantitative data on their antiviral efficacy, and outlines the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition of Viral RNA Polymerase
Both this compound and its nucleoside analog, T-1106, function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2] Their antiviral activity is dependent on intracellular conversion to their active triphosphate forms.
This compound , a non-fluorinated analog of Favipiravir (B1662787) (T-705), is a prodrug that requires intracellular phosphoribosylation to form its active metabolite, this compound ribonucleoside triphosphate (this compound-RTP).[3][4] This conversion is initiated by the host cell enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), followed by further phosphorylation by cellular kinases.[3][4] this compound-RTP then acts as a substrate for the viral RdRp, leading to the termination of viral RNA synthesis.[3]
T-1106 is the ribonucleoside analog of this compound.[3] As a nucleoside, it is more readily converted into its active triphosphate form within the cell compared to its nucleobase counterpart, this compound.[3]
The efficiency of this metabolic activation is a critical factor influencing the antiviral potency of these compounds and has been shown to be cell-line dependent.[4]
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and T-1106 is often evaluated by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
A direct comparison of the in vitro antiviral activity of T-705 (a close structural analog of this compound) and T-1106 against several phleboviruses in Vero cells revealed that T-705 was considerably more potent.[5]
| Virus | Compound | EC50 (µM) |
| Rift Valley Fever Virus (RVFV) | T-705 | 27-55 |
| T-1106 | 111-743 | |
| Punta Toro Virus (PTV) | T-705 | >55 |
| T-1106 | >743 | |
| Sandfly Fever Sicilian Virus (SFSV) | T-705 | 27-55 |
| T-1106 | 111-743 | |
| Data from Gowen et al. (2010) using a cytopathic effect (CPE) reduction assay in Vero cells.[5] |
It is important to note that in vivo studies have shown contrasting results, suggesting that factors such as biodistribution play a significant role in the overall efficacy. For instance, T-1106 was found to be more effective than T-705 in a hamster model of Yellow Fever Virus, a disease that primarily targets the liver.[5][6] This suggests that T-1106 may have a more favorable distribution to the liver.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the antiviral activity of this compound and T-1106. Specific parameters may vary between studies.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced destruction of host cells by 50% (EC50).
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well microtiter plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound or T-1106 in cell culture medium.
-
Treatment and Infection: When the cell monolayer is confluent, remove the growth medium and add the compound dilutions to the wells. Subsequently, infect the cells with a pre-titered amount of the virus. Include appropriate controls (cells only, cells with virus only, and cells with compound only).
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-5 days).
-
Quantification of CPE: Assess cell viability using a suitable method. A common method is the Neutral Red uptake assay, where viable cells take up the dye. The amount of dye uptake is proportional to the number of living cells and can be quantified spectrophotometrically.
-
Data Analysis: Calculate the EC50 value by determining the compound concentration that results in a 50% reduction in CPE compared to the virus control. The CC50 value is determined in parallel on uninfected cells treated with the compound to assess cytotoxicity.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to reduce the number of plaques (localized areas of cell death) formed by a virus.
Methodology:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Treatment and Infection: Pre-incubate a standardized amount of virus with serial dilutions of the antiviral compound for a set period (e.g., 1 hour).
-
Inoculation: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of the antiviral compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Conclusion
This compound and T-1106 are promising broad-spectrum antiviral agents with a clear mechanism of action targeting the viral RdRp. While in vitro data against phleboviruses suggests that this compound (and its analog T-705) may be more potent, in vivo studies highlight the importance of pharmacokinetic properties, with T-1106 showing superior efficacy in a liver-tropic viral infection model. The cell-line dependency of their activation underscores the need for careful selection of experimental systems for their evaluation. Further head-to-head comparative studies across a wider range of viruses and in various cell lines and animal models are warranted to fully elucidate their respective therapeutic potential.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of favipiravir (T-705) and T-1106 pyrazine derivatives in phlebovirus disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Efficacy of Favipiravir (T-705) and T-1106 Pyrazine Derivatives in Phl" by Brian B. Gowen, M. H. Wong et al. [digitalcommons.usu.edu]
Comparative Analysis of T-1105 Metabolic Pathways Against Alternative Antivirals
A deep dive into the metabolic activation of T-1105 (Favipiravir) and a comparative look at the pathways of Remdesivir and Molnupiravir, providing researchers and drug development professionals with critical data for antiviral research.
This guide offers an objective comparison of the metabolic activation pathways of three prominent antiviral prodrugs: this compound (Favipiravir), Remdesivir, and Molnupiravir. Understanding the nuances of how these compounds are converted into their active forms within host cells is paramount for the development of more effective and targeted antiviral therapies. This report summarizes key quantitative data, details experimental protocols for assessing metabolic activation and antiviral activity, and provides visual diagrams of the metabolic pathways.
Executive Summary
This compound, Remdesivir, and Molnupiravir are all prodrugs that require intracellular enzymatic conversion to their active nucleoside triphosphate forms to inhibit viral RNA-dependent RNA polymerase (RdRp). However, the specific enzymes and the efficiency of these metabolic pathways differ significantly, impacting their therapeutic profiles.
-
This compound (Favipiravir): Relies on host hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for the initial and rate-limiting phosphoribosylation step. Its activation efficiency is notably cell-line dependent.
-
Remdesivir: Undergoes a more complex activation cascade involving carboxylesterases (CES1 and CatA) and a phosphoramidase (HINT1) to generate the monophosphate, which is then further phosphorylated.
-
Molnupiravir: Is rapidly hydrolyzed by host esterases to its nucleoside analog, which is subsequently phosphorylated by cellular kinases.
This guide will dissect these pathways, presenting available kinetic data and antiviral efficacy for a comprehensive comparative analysis.
Comparative Data on Metabolic Activation and Antiviral Efficacy
The following tables summarize the available quantitative data for the metabolic activation and antiviral activity of this compound and its comparators.
Table 1: Kinetic Parameters of Initial Metabolic Activation Steps
| Compound | Enzyme | Substrate | Km (mM) | Vmax or kcat | Reference |
| This compound | Human HGPRT | This compound | 4.1 | Not Reported | [1] |
| T-705 (Favipiravir) | Human HGPRT | T-705 | 6.4 | Not Reported | [1] |
| Remdesivir | Carboxylesterase 1 (CES1) | Remdesivir | 14.19 µM | 2.34 nmol/min/mg protein | |
| Molnupiravir | Carboxylesterase 2 (CES2) | Molnupiravir | Not Reported | Not Reported | [2] |
Table 2: Comparative Antiviral Activity (EC50 Values)
| Virus | This compound (µM) | T-705 (Favipiravir) (µM) | Remdesivir (µM) | Molnupiravir (EIDD-1931) (µM) | Reference |
| Human Coronavirus 229E | Not Reported | Not Reported | 0.07 | Not Reported | [3] |
| Human Coronavirus NL63 | Not Reported | >100 | 0.38 | Not Reported | [4] |
| SARS-CoV-2 (Vero cells) | Not Reported | 61.88 | 0.77 | 0.3 | [4][5] |
| SARS-CoV-2 (HeLa-ACE2 cells) | Not Reported | Not Reported | 0.02 | 0.03 | [5] |
EC50 values can vary depending on the cell line and assay conditions.
Metabolic Pathways: A Visual Comparison
The following diagrams, generated using Graphviz, illustrate the distinct metabolic activation pathways of this compound, Remdesivir, and Molnupiravir.
References
Validation of T-1105 as a broad-spectrum antiviral
An in-depth comparison of T-1105 with other key antiviral drugs, supported by experimental data and mechanistic insights.
This compound, a pyrazinecarboxamide derivative, has emerged as a promising broad-spectrum antiviral agent with activity against a range of RNA viruses. This guide provides a comprehensive validation of this compound, comparing its performance with established antiviral drugs such as its analogue favipiravir (B1662787) (T-705), remdesivir, ribavirin (B1680618), and oseltamivir. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Comparative Antiviral Activity
The in vitro efficacy of this compound has been evaluated against several RNA viruses. The following tables summarize the 50% effective concentration (EC50) values of this compound and comparator drugs against various viral pathogens. It is important to note that EC50 values can vary depending on the cell line and assay conditions used in the studies.
Table 1: Antiviral Activity against Influenza Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound | Influenza A/PR/8/34 | MDCK | Data not available | |
| Favipiravir (T-705) | Influenza A, B, and C strains | MDCK | 0.014 - 0.55 µg/mL | [1] |
| Favipiravir (T-705) | Influenza A and B strains | MDCK | 0.19 - 22.48 | [2] |
| Remdesivir | Influenza A and B | MDCK | > 50 | [3] |
| Ribavirin | Influenza A/PR/8/34 | MDCK | Data not available | |
| Oseltamivir | Various Influenza A and B strains | MDCK | Varies by strain |
Table 2: Antiviral Activity against Zika Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound | SZ01 | Vero | 97.5 ± 6.8 | [4] |
| Favipiravir (T-705) | SZ01 | Vero | 110.9 ± 13.1 | [4] |
| Favipiravir (T-705) | Various strains | VeroE6 | 6.934 - 34.73 µg/mL | [5] |
| Remdesivir | Dakar | Huh-7 | 0.37 | [6] |
| Ribavirin | Various strains | VeroE6 | 0.4825 - 9.431 µg/mL | [5] |
| Ribavirin | ZIKV | Vero | 33.2 | [7] |
Table 3: Antiviral Activity against Ebola Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound | Data not available | |||
| Favipiravir (T-705) | Gabon 2001 | In vivo (Macaques) | Plasma trough > 70-80 µg/ml associated with efficacy | [8] |
| Favipiravir (T-705) | 10 µg/mL | [1] | ||
| Remdesivir | Various isolates | HeLa | 0.024 - 0.068 | [3] |
| Ribavirin | Data not available |
Table 4: Antiviral Activity against Lassa Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound | Data not available | |||
| Favipiravir (T-705) | Josiah | In vivo (Guinea pig) | Effective at 150 and 300 mg/kg/day | [9] |
| Remdesivir | HeLa | 1.48 | [10] | |
| Ribavirin | In vivo (Macaques) | Effective with loading dose of 50 mg/kg | [9] |
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. The molecule is a prodrug that is intracellularly converted into its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP). This active metabolite then acts as a substrate for the viral RdRp.
The primary mechanism of action is believed to be lethal mutagenesis . This compound-RTP is incorporated into the nascent viral RNA strand, where it can cause ambiguity in base pairing during subsequent rounds of replication. This leads to an accumulation of mutations throughout the viral genome, ultimately exceeding the error threshold that the virus can tolerate and resulting in the production of non-viable viral progeny.
Experimental Protocols
The antiviral activity of this compound and comparator drugs is typically evaluated using standard in vitro assays. The following are detailed methodologies for two key experiments.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero, MDCK) is prepared in 6-well or 12-well plates.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in a serum-free medium.
-
Virus Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a known titer of the virus (typically 50-100 plaque-forming units per well) in the presence of the different concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.
-
Adsorption: The plates are incubated for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated for each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Infection: Confluent cell monolayers in multi-well plates are infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are washed and incubated with a medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: At the end of the incubation period, the cell culture supernatant, containing the progeny virus, is harvested.
-
Virus Titer Determination: The amount of infectious virus in the harvested supernatant is quantified using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The viral titers from the treated wells are compared to the virus control (no compound). The percentage of virus yield reduction is calculated for each compound concentration, and the EC50 value is determined.
Conclusion
This compound demonstrates significant broad-spectrum antiviral activity against a variety of RNA viruses, operating through a mechanism of lethal mutagenesis by targeting the viral RNA-dependent RNA polymerase. Its efficacy, particularly against Zika virus, is comparable to its analogue favipiravir. While further in vivo studies and direct comparative analyses with a wider range of antivirals are warranted, the existing data strongly support the continued investigation of this compound as a potential therapeutic agent for emerging and re-emerging viral infections. The provided experimental protocols offer a standardized framework for future comparative evaluations.
References
- 1. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral polymerase inhibitors T-705 and this compound are potential inhibitors of Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-HCV and Zika activities of ribavirin C-nucleosides analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
T-1105 (Favipiravir) vs. Neuraminidase Inhibitors: A Comparative Efficacy Analysis for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral efficacy of T-1105 (Favipiravir) and the class of neuraminidase inhibitors (NAIs) against influenza viruses. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.
Executive Summary
This compound (Favipiravir) and neuraminidase inhibitors represent two distinct and critical classes of antiviral drugs for the management of influenza. Their primary difference lies in their mechanism of action. This compound acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome.[1][2] In contrast, neuraminidase inhibitors, such as oseltamivir (B103847), zanamivir, peramivir, and laninamivir, target the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected host cells.[3][4][5][6][7]
This fundamental difference in their molecular targets underpins the broader antiviral spectrum of this compound, which includes efficacy against influenza strains resistant to neuraminidase inhibitors.[1][2][8][9] Preclinical data, particularly from animal models, suggest that this compound may offer superior efficacy in severe influenza infections and when treatment initiation is delayed.[9] Clinical findings also point towards a potential synergistic effect when this compound is used in combination with neuraminidase inhibitors.[10][11][12]
Mechanism of Action: A Tale of Two Targets
The influenza virus life cycle presents multiple opportunities for therapeutic intervention. This compound and neuraminidase inhibitors exploit different stages of this cycle.
Figure 1: Mechanism of Action of this compound vs. Neuraminidase Inhibitors
As depicted in Figure 1, this compound targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the transcription and replication of the viral RNA genome within the host cell nucleus. By inhibiting RdRp, this compound effectively halts the production of new viral genetic material.[1][2] Neuraminidase inhibitors, on the other hand, act at the final stage of the viral life cycle. They block the enzymatic activity of neuraminidase on the surface of newly formed virions, preventing their cleavage from sialic acid receptors on the host cell membrane and thus inhibiting their release and spread.[5][6][7]
In Vitro Efficacy: A Quantitative Comparison
In vitro studies are fundamental in determining the intrinsic antiviral activity of a compound. This compound has demonstrated a broad spectrum of activity against various influenza A, B, and C viruses, including strains with reduced susceptibility to neuraminidase inhibitors.
| Antiviral Agent | Virus Type/Strain | Assay | Cell Line | EC50 | Reference |
| This compound (Favipiravir) | Seasonal & Pandemic Influenza A, Influenza B | Plaque Reduction | MDCK | 0.19 - 22.48 µM | [1][8] |
| This compound (Favipiravir) | Various Influenza Strains | Not Specified | Not Specified | 0.014 - 0.55 µg/mL | [9] |
| Oseltamivir Carboxylate | Influenza A (A/N9) | Plaque Reduction | MDCK | 5 nM | [13] |
| Zanamivir | Oseltamivir-sensitive pandemic H1N1 | Not Specified | Not Specified | 1.4 µM | [3] |
| Zanamivir | Oseltamivir-resistant pandemic H1N1 | Not Specified | Not Specified | 2.1 µM | [3] |
| Peramivir | Oseltamivir-sensitive pandemic H1N1 | Not Specified | Not Specified | EC50 < 10 µM | [3] |
| Peramivir | Oseltamivir-resistant pandemic H1N1 | Not Specified | Not Specified | EC90 4.48 µM | [3] |
Table 1: Comparative In Vitro Efficacy of this compound and Neuraminidase Inhibitors. EC50: 50% effective concentration.
In Vivo and Clinical Efficacy
Animal models and clinical trials provide crucial insights into the therapeutic potential of antiviral agents.
Animal Models
Studies in murine models of lethal influenza infection have suggested that this compound demonstrates superior efficacy compared to oseltamivir, particularly when treatment is initiated at later time points post-infection (24, 48, or 72 hours).[9] While oseltamivir prolonged survival, this compound treatment resulted in the survival of all infected mice in a lethal infection model.[9] Furthermore, preclinical studies have indicated a synergistic effect when this compound and oseltamivir are used in combination against influenza A viruses, including highly pathogenic avian influenza A(H5N1).[10] Ferrets are also a widely used animal model for influenza research, including the evaluation of antiviral drug efficacy.[14][15]
Clinical Trials
Clinical data supports the potential for enhanced efficacy with combination therapy. A comparative analysis of two prospective studies involving patients hospitalized with severe influenza demonstrated that combination therapy with this compound and oseltamivir was associated with a higher rate of clinical improvement and a greater proportion of patients with undetectable viral RNA by day 10 compared to oseltamivir monotherapy.[10][11] Specifically, on day 14, clinical improvement was observed in 62.5% of patients in the combination group versus 42.2% in the monotherapy group.[11]
A network meta-analysis of neuraminidase inhibitors for the treatment of influenza found that peramivir, zanamivir, and oseltamivir were the top-ranking drugs in reducing the time to alleviation of symptoms.[16][17]
Experimental Protocols
The assessment of antiviral efficacy relies on standardized in vitro and in vivo experimental protocols.
In Vitro Efficacy Assays
A common workflow for determining the in vitro efficacy of an antiviral compound against influenza virus is as follows:
Figure 2: Workflow for In Vitro Antiviral Efficacy Testing
-
Plaque Reduction Assay: This is a classic method to determine the concentration of an antiviral that inhibits the formation of viral plaques (areas of cell death) by 50% (EC50). Confluent monolayers of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, are infected with a known amount of virus in the presence of varying concentrations of the antiviral drug. The cells are then overlaid with a semi-solid medium that restricts virus spread to adjacent cells, leading to the formation of localized plaques. After incubation, the plaques are visualized and counted.[1][8]
-
Viral Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of an antiviral compound. Cell cultures are infected with influenza virus and treated with different concentrations of the drug. After a single replication cycle, the amount of progeny virus in the supernatant is quantified, typically by plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
Focus Inhibition Assay (FIA): This is a variation of the plaque assay where instead of cell lysis, infected cells are detected using an antibody specific for a viral antigen. This allows for the quantification of viral inhibition even for viruses that do not readily form plaques.
Animal Models of Influenza Infection
-
Mouse Model: Mice are a commonly used small animal model for studying influenza pathogenesis and for evaluating the efficacy of antiviral drugs and vaccines.[15] Mice can be intranasally infected with mouse-adapted influenza strains, and endpoints such as viral lung titers, body weight loss, and mortality are monitored to assess disease severity and the effect of antiviral treatment.[9][15]
-
Ferret Model: Ferrets are considered a gold-standard model for influenza research as they are naturally susceptible to human influenza viruses and can transmit the virus to other ferrets.[14] They develop clinical signs of illness that mimic human influenza, such as fever, sneezing, and lethargy. This model is particularly valuable for studying virus transmission and for evaluating the efficacy of antivirals in a system that more closely resembles human disease.[14][15]
Resistance Profile
A significant advantage of this compound is its efficacy against influenza strains that have developed resistance to neuraminidase inhibitors.[1][2][8] Resistance to neuraminidase inhibitors can arise from mutations in the neuraminidase or hemagglutinin genes.[18][19] In contrast, studies have shown that influenza viruses exhibit either no or only modest reductions in susceptibility to this compound after multiple passages in vitro, suggesting a higher barrier to the development of resistance.[2] The apparent lack of generation of favipiravir-resistant viruses is a key feature of this antiviral agent.[9]
Conclusion
References
- 1. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gbcbiotech.com [gbcbiotech.com]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. web.unica.it [web.unica.it]
- 10. medscape.com [medscape.com]
- 11. Comparative Effectiveness of Combined Favipiravir and Oseltamivir Therapy Versus Oseltamivir Monotherapy in Critically Ill Patients With Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination Of Favipiravir And Oseltamivir Appears More Effective Than Oseltamivir Alone For Severe Influenza, Research Indicates [ascp.org]
- 13. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, A-315675 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Human Influenza Virus Variants Selected In Vitro in the Presence of the Neuraminidase Inhibitor GS 4071 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of T-1105 (Favipiravir)
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of T-1105, also known as Favipiravir, ensuring compliance and minimizing risk.
Core Disposal Procedures
The primary methods for the disposal of this compound involve professional chemical destruction services. It is crucial to avoid environmental contamination by preventing the chemical from entering drains or sewer systems.[1]
Recommended Disposal Methods:
-
Licensed Chemical Destruction Plant: The most appropriate method for disposing of this compound is to send it to a licensed chemical destruction facility.[1]
-
Controlled Incineration: An alternative is controlled incineration equipped with flue gas scrubbing to manage emissions.[1]
Key Prohibitions:
-
Do not discharge this compound into sewer systems.[1]
-
Do not contaminate water, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[1]
Handling and Storage Prior to Disposal
Proper handling and storage are paramount to ensure safety before the final disposal of this compound.
| Precaution | Description |
| Ventilation | Always handle this compound in a well-ventilated area.[1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, including chemical-impermeable gloves, to avoid skin and eye contact.[1] |
| Dust and Aerosol Prevention | Avoid the formation of dust and aerosols during handling.[1] |
| Ignition Sources | Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] |
| Container Storage | Keep this compound in suitable, tightly closed containers in a dry, cool, and well-ventilated place for disposal.[1] |
| Incompatible Materials | Store this compound separately from foodstuff containers or incompatible materials.[1] |
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[1]
-
Remove Ignition Sources: Eliminate all sources of ignition from the vicinity.[1]
-
Evacuate Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Wear PPE: Use personal protective equipment, including chemical-impermeable gloves, and avoid contact with skin and eyes.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collection and Disposal: Collect and arrange for disposal. Keep the spilled chemical in suitable, closed containers. Use spark-proof tools and explosion-proof equipment for collection. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Contaminated Packaging Disposal
The packaging that has contained this compound must also be handled and disposed of correctly.
-
Triple Rinse: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Puncture and Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound and its contaminated packaging.
References
Essential Safety and Logistics for Handling Favipiravir (T-705)
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of antiviral compounds is paramount. This document provides critical safety protocols, operational guidance, and disposal plans for Favipiravir (T-705), a broad-spectrum antiviral agent. By adhering to these procedures, laboratories can maintain a safe environment and ensure the integrity of their research.
Personal Protective Equipment (PPE) and Safety Measures
When handling Favipiravir (T-705), it is crucial to use appropriate personal protective equipment to minimize exposure and prevent contamination.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[1] | Prevents skin contact with the compound. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] | Prevents inhalation of dust and aerosols. |
| Body Protection | Fire/flame resistant and impervious clothing. Laboratory coat. | Protects skin and clothing from contamination. |
General Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Use non-sparking tools to prevent ignition.[1]
First Aid and Emergency Procedures
In the event of exposure to Favipiravir (T-705), immediate and appropriate first aid measures are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][2] |
| Eye Contact | Rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill and Disposal Management
Proper management of spills and disposal of Favipiravir (T-705) is essential to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Evacuate personnel from the spill area.[3]
-
Cover the spill with a suitable absorbent material.[3]
-
Using non-sparking tools, collect the material and place it in a suitable, closed container for disposal.[1][3]
-
Decontaminate the spill site with a 10% caustic solution and ventilate the area.[3]
Disposal Plan:
-
Dispose of Favipiravir (T-705) and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3]
-
Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[4]
-
For unused medicine not on a specific "flush list," the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then disposing of it in the trash.[5]
Experimental Protocols
Detailed methodologies for key experiments involving Favipiravir (T-705) are crucial for reproducibility and accurate interpretation of results.
In Vitro Antiviral Activity Assay: The antiviral activity of Favipiravir can be assessed using a plaque reduction assay or a yield reduction assay in various cell lines such as Madin-Darby canine kidney (MDCK) cells.[6]
-
Objective: To determine the concentration of Favipiravir that inhibits viral replication by 50% (EC50).
-
Methodology:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Favipiravir in a suitable medium.
-
Infect the cells with the virus of interest (e.g., influenza virus) at a specific multiplicity of infection (MOI).
-
After a short incubation period, remove the virus inoculum and add the different concentrations of Favipiravir.
-
Incubate the plates for a period appropriate for the virus replication cycle (e.g., 3 days for influenza).
-
Assess the viral-induced cytopathic effect (CPE) or quantify the viral yield using methods like RT-PCR or plaque assay.
-
The EC50 value is calculated from the dose-response curve.[7]
-
In Vivo Efficacy Study in a Mouse Model: Animal models are essential for evaluating the in vivo efficacy of antiviral compounds.
-
Objective: To assess the ability of Favipiravir to protect mice from a lethal viral infection.[6]
-
Methodology:
-
Infect BALB/c mice intranasally with a lethal dose of the virus (e.g., influenza A/H5N1).[6]
-
Administer Favipiravir orally at various dosages (e.g., 30 mg/kg/day) for a specified duration (e.g., 5 days), starting at a set time post-infection.[6]
-
A control group receives a placebo.
-
Monitor the mice daily for signs of illness, weight loss, and mortality for a defined observation period (e.g., 14 days).
-
At specific time points, lung tissues can be collected to determine viral titers.
-
The efficacy of the treatment is evaluated by comparing the survival rates and viral loads between the treated and control groups.[6]
-
Workflow for Handling and Disposal of Favipiravir (T-705)
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of Favipiravir (T-705) in a laboratory setting, including emergency protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. abmole.com [abmole.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. bioservuk.com [bioservuk.com]
- 5. fda.gov [fda.gov]
- 6. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir | T-705 | RNA polymerase inhibitor | SARS-CoV | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
